2-chloro-N-(3,5-dimethoxyphenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-14-8-3-7(12-10(13)6-11)4-9(5-8)15-2/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFXUKHPQCSRPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367893 | |
| Record name | 2-chloro-N-(3,5-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66932-96-5 | |
| Record name | 2-chloro-N-(3,5-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-chloro-N-(3,5-dimethoxyphenyl)acetamide: Properties, Synthesis, and Biological Potential
This guide provides a comprehensive technical overview of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. Drawing from established principles and field-proven insights, this document delves into the molecule's fundamental properties, a detailed synthesis protocol, and its potential biological applications, with a focus on its antimicrobial characteristics.
Core Molecular Characteristics
This compound is an aromatic amide characterized by a chloroacetamide group attached to a 3,5-dimethoxyphenyl ring. This substitution pattern is crucial for its chemical reactivity and biological activity.
Physicochemical and Computed Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs. These computed values provide a strong foundation for experimental design and handling.
| Property | Value | Source |
| CAS Number | 66932-96-5 | PubChem[1] |
| Molecular Formula | C₁₀H₁₂ClNO₃ | PubChem[1] |
| Molecular Weight | 229.66 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | COC1=CC(=CC(=C1)NC(=O)CCl)OC | PubChem[1] |
| Computed LogP | 1.7 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 47.6 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bonds | 4 | PubChem[1] |
digraph "2-chloro-N-(3,5-dimethoxyphenyl)acetamide_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,0.3!"]; O1 [label="O", pos="-1.5,1.2!"]; C2 [label="C", pos="-2.1,-0.6!"]; Cl1 [label="Cl", pos="-3.4,-0.3!"]; C3 [label="C", pos="1.2,0.3!"]; C4 [label="C", pos="1.5,1.6!"]; C5 [label="C", pos="2.8,1.9!"]; C6 [label="C", pos="3.8,0.9!"]; C7 [label="C", pos="3.5,-0.4!"]; C8 [label="C", pos="2.2,-0.7!"]; O2 [label="O", pos="4.5,-1.3!"]; C9 [label="C", pos="5.5,-0.9!"]; O3 [label="O", pos="3.1,3.2!"]; C10 [label="C", pos="4.1,3.5!"]; H1[label="H", pos="-0.2,-0.8!"];
// Bonds N1 -- C1 [len=1.2]; C1 -- O1 [style=double, len=1.2]; C1 -- C2 [len=1.2]; C2 -- Cl1 [len=1.2]; N1 -- C3 [len=1.2]; C3 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C7 [len=1.2]; C7 -- C8 [len=1.2]; C8 -- C3 [len=1.2]; C7 -- O2 [len=1.2]; O2 -- C9 [len=1.2]; C5 -- O3 [len=1.2]; O3 -- C10 [len=1.2]; N1 -- H1[len=1.2];
// Aromatic ring C3 -- C4 [style=double, len=1.2]; C5 -- C6 [style=double, len=1.2]; C7 -- C8 [style=double, len=1.2]; }
Caption: Chemical structure of this compound.
Synthesis Protocol
The synthesis of this compound is reliably achieved through the chloroacetylation of 3,5-dimethoxyaniline. This method is a standard and efficient way to form the amide bond.[2][3]
Conceptual Workflow
The synthesis is a direct acylation reaction where the nucleophilic amine (3,5-dimethoxyaniline) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established methods for the synthesis of N-aryl chloroacetamides.[2][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethoxyaniline (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.
-
Addition of Reagent: Cool the mixture to 0°C in an ice bath. Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution. Maintain the temperature below 5°C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the two protons of the chloromethyl group (Cl-CH₂).- A singlet for the six protons of the two methoxy groups (2 x OCH₃).- Aromatic proton signals corresponding to the 3,5-disubstituted phenyl ring.- A broad singlet for the amide proton (N-H). |
| ¹³C NMR | - A signal for the chloromethyl carbon.- A signal for the carbonyl carbon of the amide.- Signals for the methoxy carbons.- Aromatic carbon signals, with distinct shifts for the substituted and unsubstituted positions on the phenyl ring. |
| IR Spectroscopy | - A characteristic N-H stretching vibration (around 3300 cm⁻¹).- A strong C=O stretching vibration of the amide (around 1670 cm⁻¹).- C-O stretching vibrations for the methoxy groups.- C-Cl stretching vibration. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate ratio of 3:1, which is characteristic of a molecule containing one chlorine atom. |
Biological Activity and Mechanism of Action
Derivatives of chloroacetamide are recognized for their broad-spectrum biological activities, most notably as antimicrobial agents.[2][5]
Antimicrobial Potential
Studies on various N-substituted chloroacetamides have demonstrated significant antibacterial and antifungal properties.[2][5] The antimicrobial efficacy is often attributed to the presence of the α-chloro group, which is crucial for the molecule's biological activity.[6] This class of compounds has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
Proposed Mechanism of Action
The primary mechanism of action for chloroacetamide derivatives is believed to involve the alkylation of essential biomolecules within the microbial cell. The electrophilic carbon of the chloromethyl group can react with nucleophilic residues in proteins, particularly the sulfhydryl groups of cysteine residues in enzymes.[7] This covalent modification can lead to the inactivation of critical enzymes, disruption of cellular processes, and ultimately, cell death.
Some studies on related compounds suggest that a potential target could be penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.[6] Alkylation of these enzymes would disrupt cell wall integrity, leading to cell lysis.
Caption: Proposed mechanism of antimicrobial action.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
This compound is a synthetically accessible molecule with significant potential for further investigation, particularly in the field of antimicrobial drug discovery. Its straightforward synthesis and the established biological activity of the chloroacetamide class make it an attractive scaffold for the development of new therapeutic agents. Future research should focus on obtaining detailed experimental data for this specific compound, including its antimicrobial spectrum and potency (e.g., Minimum Inhibitory Concentration values). Further studies to elucidate its precise mechanism of action and to evaluate its in vivo efficacy and safety profile are also warranted.
References
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Katke, S.A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156. Available at: [Link]
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Çoban, V., et al. (2024). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem Compound Summary for CID 2303719. Retrieved from [Link]
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Kolesnichenko, I., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(19), 6296. Available at: [Link]
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Yalçın, S., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10588-10601. Available at: [Link]
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PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. PubChem Compound Summary for CID 28667. Retrieved from [Link]
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Kinjo, T., et al. (2011). PDB-scale analysis of known and putative ligand-binding sites with structural sketches. Proteins: Structure, Function, and Bioinformatics, 79(7), 2075-2089. Available at: [Link]
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de Almeida, G. G., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3949. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 2891-2915. Available at: [Link]
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RCSB PDB. (n.d.). 5OTU: Extracellular domain of GLP-1 receptor in complex with GLP-1 variant Ala8Hcs/Thr11Hcs. RCSB Protein Data Bank. Retrieved from [Link]
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RCSB PDB. (n.d.). Ligands. RCSB Protein Data Bank. Retrieved from [Link]
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PDBe. (2020, April 13). Mol* at PDBe - Viewing ligand binding sites [Video]. YouTube. Retrieved from [Link]
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Johnson, Z. L., & Lang, M. J. (2022). Interactive Analysis of Functional Residues in Protein Families. Journal of Molecular Biology, 434(13), 167610. Available at: [Link]
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Al-Zahrani, F. M., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 7(30), 26369-26379. Available at: [Link]
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An, J., & Totrov, M. (2007). Exploring the Composition of Protein-Ligand Binding Sites on a Large Scale. PLoS Computational Biology, 3(9), e181. Available at: [Link]
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PDBe. (2023, October 19). Finding and interpreting protein structure and function data using PDBe KB [Video]. YouTube. Retrieved from [Link]
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RCSB PDB. (n.d.). 5TUD: Structural Insights into the Extracellular Recognition of the Human Serotonin 2B Receptor by an Antibody. RCSB Protein Data Bank. Retrieved from [Link]
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An In-Depth Technical Guide to 2-chloro-N-(3,5-dimethoxyphenyl)acetamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential biological significance of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to deliver a self-validating and authoritative resource.
Introduction: Unveiling the Molecular Architecture
This compound, with the Chemical Abstracts Service (CAS) registry number 66932-96-5, is an aromatic acetamide derivative.[1] Its molecular structure is characterized by a central acetamide linkage, where the nitrogen atom is substituted with a 3,5-dimethoxyphenyl group, and the acetyl moiety bears a chlorine atom at the alpha-carbon. This unique combination of a reactive chloroacetyl group and an electron-rich dimethoxy-substituted phenyl ring bestows upon it specific chemical properties and potential for further synthetic elaboration and biological activity.
The core structure consists of a planar phenyl ring, which influences the overall conformation of the molecule. The presence of two methoxy groups at the meta positions of the phenyl ring increases its electron density and potential for hydrogen bonding interactions. The amide functionality introduces a polar region capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The α-chloro substituent is a key reactive site, making the molecule a valuable intermediate for the synthesis of more complex derivatives through nucleophilic substitution reactions.[2]
Table 1: Key Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₁₀H₁₂ClNO₃ |
| Molecular Weight | 229.66 g/mol |
| CAS Number | 66932-96-5 |
| IUPAC Name | This compound |
| Topological Polar Surface Area | 47.6 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| LogP (Predicted) | 1.7 |
Strategic Synthesis: The N-Acylation Pathway
The synthesis of this compound is most efficiently achieved through the N-acylation of 3,5-dimethoxyaniline with chloroacetyl chloride.[3] This reaction is a classic example of nucleophilic acyl substitution, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.
The causality behind this experimental choice lies in the high reactivity of chloroacetyl chloride as an acylating agent and the availability of the starting aniline derivative.[4] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, thereby driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
Materials:
-
3,5-Dimethoxyaniline
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or pyridine (as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxyaniline (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition of Base: To the stirred solution, add triethylamine or pyridine (1.1 equivalents).
-
Acylation: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5°C. The formation of a precipitate (the hydrochloride salt of the base) is typically observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a solid.
Structural Elucidation and Characterization
The definitive identification and purity assessment of the synthesized compound rely on a combination of spectroscopic techniques. The expected data from these analyses are summarized below, based on typical values for analogous compounds.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| ~8.0-8.5 | Singlet |
| ~6.8 | Singlet |
| ~6.3 | Singlet |
| ~4.2 | Singlet |
| ~3.8 | Singlet |
Note: Predicted chemical shifts can vary depending on the solvent and prediction software used.[7][8][9]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Frequencies [6][10][11]
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| ~3300-3400 | N-H Stretch | Amide |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂ & CH₃) |
| ~1670-1690 | C=O Stretch | Amide (Amide I band) |
| ~1590-1610 & ~1450-1470 | C=C Stretch | Aromatic Ring |
| ~1520-1550 | N-H Bend | Amide (Amide II band) |
| ~1200-1250 | C-O Stretch | Aryl Ether |
| ~750-800 | C-Cl Stretch | Alkyl Halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z (Mass-to-Charge Ratio) | Proposed Fragment |
| 229/231 (in ~3:1 ratio) | [M]⁺, Molecular ion peak (presence of Cl) |
| 184 | [M - CH₂Cl]⁺ |
| 153 | [C₈H₉O₂N]⁺ |
| 138 | [C₇H₆O₂N]⁺ |
The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.[12][13]
Potential Biological Activity: A Focus on Antimicrobial Properties
While specific biological studies on this compound are not extensively reported in the literature, the broader class of N-substituted chloroacetamides and related acetamide derivatives has demonstrated significant antimicrobial activity.[14][15][16][17]
The proposed mechanism of action for the antimicrobial effects of many chloroacetamide compounds involves the alkylation of essential biomolecules within the microbial cell. The electrophilic α-carbon of the chloroacetyl group can react with nucleophilic residues, such as the thiol groups of cysteine in enzymes, leading to the inactivation of these proteins and subsequent disruption of vital cellular processes.[18]
Caption: Proposed mechanism of antimicrobial action for chloroacetamide derivatives.
Given these precedents, it is plausible that this compound could exhibit antibacterial and/or antifungal properties. Further screening and mechanistic studies are warranted to explore this potential.
Conclusion and Future Directions
This technical guide has provided a detailed framework for the synthesis, characterization, and potential application of this compound. The straightforward N-acylation synthesis makes it an accessible compound for further investigation. While its specific biological activities remain to be fully elucidated, the established antimicrobial potential of the chloroacetamide class of compounds suggests that this molecule could be a valuable lead structure in the development of new therapeutic agents. Future research should focus on the experimental determination of its spectral data, a thorough evaluation of its antimicrobial spectrum, and studies to elucidate its precise mechanism of action.
References
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Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 488-497. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
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Goyal, A., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. [Link]
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Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 2(7), 148-156. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2303719, this compound. PubChem. [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
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Various Authors. (n.d.). A guide to 13C NMR chemical shift values. Compound Interest. [Link]
- Xian Modern Chemistry Research Institute. (2014). Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
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An In-depth Technical Guide to the Putative Mechanism of Action of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of the compound 2-chloro-N-(3,5-dimethoxyphenyl)acetamide. While direct experimental evidence for this specific molecule is limited in publicly accessible literature, this document synthesizes findings from structurally related chloroacetamide-containing compounds to propose and detail putative biological activities. The primary focus is on its potential as an anticancer agent, exploring mechanisms such as the induction of ferroptosis, apoptosis, and cell cycle arrest. Furthermore, potential antimicrobial properties are considered. This guide is intended to serve as a foundational resource for researchers, offering not just a review of existing knowledge on related molecules, but also detailed, field-proven experimental protocols to rigorously investigate the bioactivity of this compound.
Introduction and Chemical Properties
This compound is a synthetic organic compound featuring a chloroacetamide functional group attached to a dimethoxyphenyl ring.[1] The chloroacetamide moiety is a known electrophile, capable of reacting with nucleophilic residues in biological macromolecules, most notably cysteine thiols. This reactivity is a cornerstone of the biological activity of many related compounds.
Chemical Structure:
The presence of the dimethoxy-substituted phenyl ring can significantly influence the compound's lipophilicity, cell permeability, and specific interactions with biological targets.
Postulated Mechanisms of Action: Insights from Related Compounds
Based on the broader class of chloroacetamides and structurally similar molecules, several potential mechanisms of action for this compound can be hypothesized.
Induction of Ferroptosis
A compelling study has demonstrated that compounds containing a cysteine-reactive chloro-N-acetamide electrophile can induce a form of regulated cell death known as ferroptosis.[2] This process is characterized by iron-dependent lipid peroxidation. It is proposed that the chloroacetamide moiety covalently modifies and inhibits key proteins involved in the antioxidant response, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[2] This presents a primary and highly plausible mechanism of action for this compound.
Anticancer Activity via Apoptosis and Cell Cycle Arrest
Derivatives of chloroacetamide have been investigated for their potential as anticancer agents.[3][4] Preliminary studies on related compounds have indicated cytotoxicity against various cancer cell lines, including pancreatic cancer.[3] The underlying mechanisms are often multifactorial, but frequently involve the induction of apoptosis (programmed cell death) and/or arrest of the cell cycle.
-
Apoptosis Induction: Chloroacetamide-containing compounds may trigger either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptotic pathways.[5][6] This can involve the activation of caspases, a family of proteases that execute the apoptotic program.[7]
-
Cell Cycle Arrest: Disruption of the normal progression of the cell cycle is a common mechanism for anticancer agents.[8][9][10][11] Compounds may cause arrest at various checkpoints (e.g., G1, S, or G2/M), preventing cancer cell proliferation.
A related compound, 1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine (RX-5902), has demonstrated potent growth inhibition in various human cancer cell lines by interfering with the β-catenin pathway through p68 RNA helicase. This highlights the potential for the 3,5-dimethoxyphenyl moiety to direct the molecule to specific protein targets.
Antimicrobial Activity
Substituted chloroacetamides have also been synthesized and evaluated for their antimicrobial properties, showing potential as antibacterial and antifungal agents.[12] The proposed mechanism involves the degradation of sulfhydryl-containing enzymes and amino acids within the microorganisms, leading to a loss of intracellular material and decreased nutrient absorption.[13]
Proposed Experimental Workflows for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for this compound, a series of well-established in vitro assays are recommended.
Workflow for Investigating Ferroptosis Induction
Caption: Experimental workflow for investigating the induction of ferroptosis.
Workflow for Investigating Apoptosis and Cell Cycle Arrest
Caption: Workflow for apoptosis and cell cycle analysis.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells as in the apoptosis assay.
-
Fixation: Fix the harvested cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of data that could be generated from the proposed experiments, providing a template for data presentation.
| Assay | Cell Line | Parameter | Value (Hypothetical) |
| Cell Viability | MCF-7 | IC50 (48h) | 15 µM |
| HT-1080 | IC50 (48h) | 10 µM | |
| Apoptosis | MCF-7 | % Apoptotic Cells | 45% |
| Cell Cycle | MCF-7 | % G2/M Arrest | 60% |
| Ferroptosis | HT-1080 | Lipid ROS Fold Change | 5-fold |
Conclusion and Future Directions
This compound is a compound with significant, albeit underexplored, therapeutic potential. Based on the reactivity of its chloroacetamide moiety and the biological activities of structurally related molecules, it is strongly hypothesized to function as an anticancer and/or antimicrobial agent. The proposed primary mechanisms include the induction of ferroptosis, apoptosis, and cell cycle arrest.
The experimental workflows and protocols detailed in this guide provide a robust framework for elucidating the precise mechanism of action of this compound. Future in vivo studies using xenograft models would be a critical next step following in vitro validation to assess the therapeutic efficacy and safety profile of this compound.
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Introduction: Unveiling the Bio-Potential of a Substituted Chloroacetamide
An In-depth Technical Guide to the Potential Biological Activity of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
This compound is a chemical entity belonging to the broad and functionally diverse class of chloroacetamide compounds. Its structure, characterized by a reactive chloroacetamide "warhead" and a dimethoxy-substituted phenyl ring, suggests a high potential for biological activity. The chloroacetamide moiety is a known electrophile, capable of alkylating biological nucleophiles, while the N-phenyl substituent dictates the molecule's physicochemical properties such as lipophilicity, cellular uptake, and target specificity.[1] This guide synthesizes current knowledge on the chloroacetamide class to project the likely biological activities of this compound, detailing the underlying mechanisms, proposing robust experimental validation protocols, and outlining future research trajectories for drug development and agricultural science professionals.
Herbicidal Activity: A Primary Mode of Action
The most well-documented biological activity for the chloroacetamide class is herbicidal efficacy against annual grasses and certain broadleaf weeds.[2] This activity stems from a highly specific and potent mechanism of action.
Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The primary herbicidal target of chloroacetamides is the inhibition of the microsomal elongase system responsible for the biosynthesis of very-long-chain fatty acids (VLCFAs)—fatty acids with more than 18 carbon atoms.[2][3]
-
The Critical Role of VLCFAs: VLCFAs are essential components for plant survival. They are precursors for lipids, waxes (cuticular integrity), and suberin, and are vital for membrane stability and function.[3] Disruption of their synthesis leads to a cascade of metabolic failures, ultimately causing plant death.
-
Molecular Target and Interaction: The specific target is the condensing enzyme, VLCFA synthase, which catalyzes the initial step in the fatty acid elongation cycle.[3] The chloroacetamide moiety acts as an alkylating agent, forming an irreversible covalent bond with the thiol group (-SH) of a critical cysteine residue within the enzyme's active site.[4] This covalent modification permanently inactivates the enzyme, halting VLCFA production. This represents the first direct evidence of the primary common target for these herbicides.[4] While other condensing enzymes like chalcone synthase can also be affected, the sensitivity varies significantly between enzymes and inhibitor structures.[3][4]
Experimental Protocol: In Vitro VLCFA Elongase Inhibition Assay
This cell-free assay directly measures the inhibitory effect of a compound on VLCFA synthesis using isolated plant microsomes.[3][5]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on VLCFA elongase activity.
Methodology:
-
Microsome Isolation:
-
Homogenize young plant tissue (e.g., 3-day-old leek seedlings) in a cold extraction buffer (e.g., 0.1 M potassium phosphate pH 7.5, 0.5 M sucrose, 1 mM EDTA, 1 mM DTT).
-
Perform differential centrifugation: a low-speed spin (e.g., 10,000 x g) to pellet cell debris, followed by a high-speed ultracentrifugation (e.g., 100,000 x g) of the supernatant to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable assay buffer and determine protein concentration (e.g., Bradford assay).
-
-
Elongase Assay:
-
Prepare reaction mixtures in microcentrifuge tubes containing:
-
Assay Buffer (e.g., 0.1 M potassium phosphate pH 7.2).
-
Cofactors: NADPH, NADH.
-
Primer Substrate: Acyl-CoA (e.g., C18-CoA, C20-CoA).
-
Radiolabeled Precursor: [¹⁴C]Malonyl-CoA.
-
Test Compound: this compound at various concentrations (dissolved in DMSO, with a vehicle control).
-
-
Initiate the reaction by adding the microsomal protein preparation.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a strong base (e.g., 25% KOH in methanol) and heat to saponify the lipids.
-
Acidify the mixture (e.g., with HCl) and extract the resulting free fatty acids into an organic solvent (e.g., hexane).
-
-
Analysis and Quantification:
-
Separate the extracted fatty acids by chain length using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quantify the amount of radiolabel incorporated into VLCFAs (>C18) using a scintillation counter or phosphorimager.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the inhibition curve and determine the IC₅₀ value using non-linear regression analysis.
-
Antifungal and Antimicrobial Potential
Beyond herbicidal action, numerous N-aryl chloroacetamides exhibit significant antifungal and antibacterial properties, suggesting a second major avenue of biological activity for this compound.[6][7] For instance, the closely related analogue 2-chloro-N-phenylacetamide is effective against fluconazole-resistant Candida species and Aspergillus flavus, demonstrating both fungicidal and anti-biofilm capabilities.[8][9][10]
Potential Mechanisms of Antifungal Action
The precise antifungal mechanism can vary but likely leverages the same core chemical reactivity of the chloroacetamide group.
-
Enzyme Alkylation: The primary mechanism is likely the non-specific alkylation and inactivation of essential fungal enzymes containing reactive cysteine residues.[11][12] This broad disruption of cellular machinery can lead to cell death.
-
Membrane Interaction: Some analogues are proposed to act by binding to ergosterol, a key component of the fungal cell membrane, leading to membrane disruption.[10]
-
Inhibition of DNA Synthesis: A potential secondary mechanism involves the inhibition of enzymes critical for DNA synthesis, such as thymidylate synthase.[10]
-
Biofilm Disruption: Chloroacetamides can both prevent the formation of new fungal biofilms and disrupt established ones, a critical activity for combating persistent infections.[8][9]
It is noteworthy that for 2-chloro-N-phenylacetamide, the mechanism does not appear to involve cell wall damage or direct binding to ergosterol in Candida species, indicating that the primary mode of action may differ between fungal species or that multiple mechanisms are at play.[8][9][13]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This standard method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Objective: To quantify the antifungal activity of this compound against relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus).
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold serial dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a standardized suspension of fungal cells or conidia in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final specified concentration (e.g., 0.5–2.5 x 10³ cells/mL).
-
Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (fungi in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth compared to the positive control. This can also be determined spectrophotometrically by measuring absorbance.
-
MFC Determination (Optional): To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar after further incubation.
Potential Therapeutic Activity: Cytotoxicity and Oxidative Stress
The inherent reactivity of the chloroacetamide group also imparts potential for therapeutic applications, particularly in oncology, where cytotoxicity is a desired outcome.
Mechanism: Induction of Oxidative Stress and Apoptosis
Chloroacetamides can be toxic to eukaryotic cells, including mammalian cells, through mechanisms that disrupt cellular redox balance.[14]
-
Alkylation of Glutathione (GSH): Chloroacetamides are known alkylating agents that can react with and deplete intracellular glutathione (GSH), a critical antioxidant.[11][14]
-
ROS Generation: The depletion of GSH compromises the cell's ability to neutralize reactive oxygen species (ROS). This leads to an accumulation of ROS, resulting in oxidative stress.[14]
-
Cellular Damage and Apoptosis: Elevated ROS levels cause widespread damage to lipids, proteins, and DNA. This damage can activate signaling pathways (e.g., MAPK/ERK) that trigger programmed cell death, or apoptosis, effectively killing the cell.[14]
This mechanism suggests that this compound could be investigated as a potential anticancer agent, although selectivity for cancer cells over healthy cells would be a critical factor to evaluate.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14][15]
Objective: To determine the IC₅₀ of this compound in a selected cancer cell line (e.g., HepG2, A431) and a non-cancerous control cell line (e.g., HaCaT).
Methodology:
-
Cell Culture and Seeding: Culture the desired cell lines under standard conditions. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated (DMSO) and untreated controls.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC₅₀ value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Summary of Potential Biological Activities and Future Directions
This compound is a molecule with significant, multi-faceted biological potential rooted in the electrophilic nature of its chloroacetamide group.
| Potential Activity | Primary Mechanism | Key Molecular Target(s) | Proposed Application |
| Herbicidal | Inhibition of fatty acid elongation | VLCFA Synthase (Condensing Enzyme) | Agriculture (Weed Control) |
| Antifungal | Enzyme alkylation, membrane disruption | Fungal Cysteine-containing Enzymes, Ergosterol | Medicine, Agriculture |
| Cytotoxic | Induction of oxidative stress and apoptosis | Glutathione (GSH), MAPK/ERK pathway | Medicine (Oncology) |
Future Directions:
-
Definitive Target Validation: Conduct the proposed in vitro assays to confirm the predicted herbicidal, antifungal, and cytotoxic activities and quantify their potency (IC₅₀ values).
-
Broad-Spectrum Screening: Screen the compound against a wide panel of weed species, fungal pathogens (including resistant strains), and cancer cell lines to determine its spectrum of activity.
-
Mechanism of Action Studies: For confirmed antifungal or cytotoxic activity, employ proteomic and transcriptomic approaches to identify the specific protein targets and perturbed cellular pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of this compound to understand how modifications to the phenyl ring affect potency and selectivity, guiding the design of more effective and safer molecules.
-
In Vivo Evaluation: Progress promising candidates to greenhouse trials (for herbicides) or animal models (for therapeutics) to assess efficacy, pharmacokinetics, and toxicology, paving the way for potential commercial or clinical development.
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A Senior Application Scientist's Guide to 2-chloro-N-(3,5-dimethoxyphenyl)acetamide: A Core Intermediate in Modern Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, a pivotal synthetic intermediate in the field of drug discovery and development. We will explore its synthesis, elucidate the causality behind the chosen experimental parameters, detail its chemical reactivity, and highlight its application as a critical building block in the synthesis of complex, high-value pharmaceutical agents. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile molecule in their synthetic programs.
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of medicinal chemistry, the success of a drug discovery program often hinges on the efficient and reliable synthesis of target molecules. The selection of appropriate starting materials and intermediates is therefore a decision of strategic importance. This compound (CAS No. 66932-96-5) has emerged as a key player in this context.[1] It is a bifunctional molecule featuring a reactive α-chloroacetamide group and an electron-rich dimethoxyphenyl moiety. This unique combination allows it to serve as a potent alkylating agent, enabling the facile introduction of the N-(3,5-dimethoxyphenyl)acetamido scaffold into a variety of molecular frameworks.
Its utility is particularly pronounced in the synthesis of targeted therapies, such as kinase inhibitors, where precise molecular architecture is paramount for achieving desired potency and selectivity. This guide will provide the foundational knowledge required to effectively synthesize, handle, and utilize this intermediate.
Compound Identification and Properties
A summary of the key identifiers and computed physicochemical properties for this compound is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 66932-96-5 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO₃ | [1] |
| Molecular Weight | 229.66 g/mol | [1][2] |
| Topological Polar Surface Area | 47.56 Ų | [2] |
| LogP (Computed) | 1.88 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 4 | [2] |
Synthesis: A Study in Nucleophilic Acyl Substitution
The most direct and widely employed method for synthesizing this compound is the chloroacetylation of 3,5-dimethoxyaniline.[3] This reaction is a classic example of nucleophilic acyl substitution, a cornerstone of organic synthesis.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the amine group of 3,5-dimethoxyaniline on the highly electrophilic carbonyl carbon of chloroacetyl chloride. The aniline's nitrogen atom, while its basicity is somewhat attenuated by the aromatic ring, remains sufficiently nucleophilic to initiate the reaction. Chloroacetyl chloride is an excellent acylating agent due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, which render the carbonyl carbon highly susceptible to nucleophilic attack.
The initial attack forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as a leaving group to form the protonated amide. A non-nucleophilic base is typically included in the reaction mixture to neutralize the hydrochloric acid (HCl) generated in this final deprotonation step. This is critical for two reasons:
-
Preventing Salt Formation: The starting aniline is basic and would be protonated by the generated HCl, forming an unreactive ammonium salt and effectively halting the reaction.
-
Driving Equilibrium: By scavenging the HCl byproduct, the base drives the reaction equilibrium towards the product side, ensuring high conversion and yield.
Field-Proven Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
3,5-Dimethoxyaniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.2 eq) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvent for recrystallization (e.g., Ethanol, Ethyl Acetate/Hexanes)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,5-dimethoxyaniline (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0°C in an ice bath.
-
Acylation: Dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup (Quenching & Washing): Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield this compound as a crystalline solid.
Chemical Reactivity: The Electrophilic Alkylating Agent
The primary utility of this compound as an intermediate stems from the reactivity of the α-chloro group. The carbon atom bonded to the chlorine is highly electrophilic, making it an excellent substrate for nucleophilic substitution (S_N2) reactions.
The electron-withdrawing nature of the adjacent amide carbonyl group polarizes the C-Cl bond, and the chlorine atom serves as a good leaving group. This allows a wide range of nucleophiles—such as amines, thiols, and alkoxides—to displace the chloride and form a new carbon-nucleophile bond. This transformation is the key step in incorporating the N-(3,5-dimethoxyphenyl)acetamido moiety into a target molecule.
Application in Drug Discovery: An Intermediate for Targeted Therapies
The 3,5-dimethoxyphenyl group is a common feature in pharmacologically active molecules. The methoxy groups can act as hydrogen bond acceptors and their metabolic stability can be advantageous. The specific substitution pattern also orients other functional groups in a defined three-dimensional space, which is critical for binding to biological targets like enzyme active sites.
While not a direct precursor to the well-known EGFR inhibitor Rociletinib (CO-1686), which features a different substitution pattern, this compound is structurally analogous to intermediates used in the synthesis of numerous kinase inhibitors and other targeted agents.[4][5] Its value lies in its ability to act as a pre-functionalized building block, streamlining complex syntheses. For example, derivatives of 3,5-dimethoxyaniline have been investigated for their antioxidant properties, suggesting the potential for this core structure in various therapeutic areas.[6]
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate care.
GHS Hazard Classification
According to data submitted to the European Chemicals Agency (ECHA), the compound is classified with the following hazards:[1]
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation
-
H318: Causes serious eye damage
-
H335: May cause respiratory irritation
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Commercial suppliers recommend storage at 2-8°C for long-term stability.[2]
-
Spills: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for chemical waste disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its straightforward synthesis, predictable reactivity, and the valuable pharmacophore it carries make it an indispensable intermediate. By understanding the principles behind its synthesis and reactivity, researchers can effectively integrate this building block into their synthetic strategies, accelerating the discovery and development of next-generation therapeutics.
References
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ResearchGate (2020). (PDF) Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). [Link]
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ResearchGate (2016). (PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. [Link]
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National Center for Biotechnology Information (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). [Link]
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"2-chloro-N-(3,5-dimethoxyphenyl)acetamide" literature review
An In-Depth Technical Guide to 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
Introduction
This compound is a member of the α-chloroacetamide chemical family, a class of compounds recognized for their diverse biological activities and utility as synthetic intermediates. The core structure, featuring a reactive chloroacetyl group attached to a substituted aniline, serves as a versatile pharmacophore. While direct and extensive literature on this specific molecule is nascent, its structural analogues have been widely investigated, positioning this compound as a compound of significant interest for researchers in medicinal chemistry, drug development, and materials science. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, characterization data, and an exploration of its potential biological activities based on the established profile of the broader chloroacetamide class.
Physicochemical and Safety Profile
A foundational understanding of a compound's physical and chemical properties is critical for its synthesis, handling, and application.
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 66932-96-5 | [1] |
| Molecular Formula | C₁₀H₁₂ClNO₃ | [1][2] |
| Molecular Weight | 229.66 g/mol | [1][2] |
| SMILES | COC1=CC(=CC(=C1)NC(=O)CCl)OC | [1] |
| Topological Polar Surface Area | 47.6 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
GHS Hazard Classification
According to notifications provided to the European Chemicals Agency (ECHA), this compound is classified with the following hazards.[1]
-
H302: Harmful if swallowed (Acute toxicity, oral).[1]
-
H315: Causes skin irritation (Skin corrosion/irritation).[1]
-
H318: Causes serious eye damage (Serious eye damage/eye irritation).[1]
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure).[1]
Due to these classifications, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Structural Elucidation
The synthesis of N-aryl acetamides is a well-established process in organic chemistry, typically involving the acylation of an aromatic amine.
Synthetic Pathway: N-Acylation
The most direct and common method for synthesizing this compound is the reaction of 3,5-dimethoxyaniline with chloroacetyl chloride.[3] This reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine or pyridine, is often included to neutralize the hydrochloric acid byproduct generated during the reaction.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of analogous N-substituted chloroacetamides.[3][4]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or ethyl acetate).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation reaction.
-
Addition of Reagent: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize excess acid. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound as a crystalline solid.
Structural Characterization
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. While specific spectra for this exact molecule are not widely published, the expected data can be reliably predicted based on its structure and data from close analogues.[3][5][6]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to methoxy protons (-OCH₃), aromatic protons on the phenyl ring, the methylene protons of the chloroacetyl group (-CH₂Cl), and the amide proton (-NH-). |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bearing methoxy groups), the methylene carbon, and the methoxy carbons. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide I), N-H bending (amide II), C-O stretching (ether), and C-Cl stretching. |
| Mass Spec (MS) | A molecular ion peak [M+] corresponding to the calculated molecular weight (229.66 g/mol ), along with a characteristic [M+2] peak at approximately one-third the intensity of the [M+] peak, confirming the presence of one chlorine atom. |
Potential Biological Activities and Applications
The chloroacetamide scaffold is a "privileged" structure in medicinal chemistry, known to impart a range of biological effects. The reactivity of the C-Cl bond is often key to the mechanism of action, allowing for covalent interaction with biological targets.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated that 2-chloro-N-aryl acetamide derivatives possess significant antibacterial and antifungal properties.[3] The proposed mechanism involves the alkylation of essential biomolecules within the pathogen. Specifically, the chlorine atom can induce the degradation of sulfhydryl enzymes and amino acids, leading to a loss of intracellular material and inhibition of nutrient absorption.[5] One study on a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, confirmed its activity against Klebsiella pneumoniae and suggested it acts on penicillin-binding proteins, causing cell lysis.[7][8]
Anticancer Potential
Derivatives of chloroacetamide are being explored as potential anticancer agents.[9] A computational study involving the similar compound 2-chloro-N-(3-methoxyphenyl)acetamide showed a strong binding affinity for human topoisomerase IIα (TOP2A), a critical enzyme involved in DNA replication and a validated target for cancer chemotherapy.[5] This suggests that this compound could also function as a TOP2A inhibitor, warranting further investigation.
Herbicidal and Anti-inflammatory Properties
The chloroacetamide class is well-established in agriculture as herbicides.[3][10] Additionally, related chemical structures containing acetamide fragments have been investigated as potential anti-inflammatory agents, specifically as inhibitors of the COX-2 enzyme.[11]
Structure-Activity Relationship (SAR) Insights
The predicted biological activity of this compound can be rationalized by examining its key structural features.
-
α-Chloroacetamide Moiety: This is the primary reactive group, or "warhead." The electrophilic carbon attached to the chlorine atom is susceptible to nucleophilic attack by residues like cysteine (sulfhydryl group) or histidine in enzyme active sites. This covalent modification often leads to irreversible inhibition and is a common mechanism for this class of compounds.
-
Amide Linker: The amide group provides structural rigidity and participates in hydrogen bonding with biological targets, acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
3,5-Dimethoxyphenyl Ring: The substitution pattern on the aromatic ring is critical for modulating the molecule's physicochemical properties. The two methoxy groups increase lipophilicity, which can enhance cell membrane permeability. They also act as hydrogen bond acceptors and can influence the molecule's orientation within a binding pocket, thereby affecting selectivity and potency.
Conclusion and Future Directions
This compound emerges as a promising, yet underexplored, chemical entity. Based on a robust body of literature concerning its structural analogues, it holds significant potential for development in multiple fields, most notably as a candidate for novel antimicrobial and anticancer agents. Its synthesis is straightforward, allowing for accessible production for research purposes.
Future work should focus on the following areas:
-
Empirical Validation: Synthesize and perform thorough spectroscopic characterization of the compound to establish a reference dataset.
-
Biological Screening: Conduct comprehensive in vitro screening against a panel of bacterial, fungal, and cancer cell lines to confirm the predicted biological activities.
-
Mechanistic Studies: Investigate the precise mechanism of action, including its potential as a topoisomerase inhibitor or its interaction with other enzymatic targets.
-
Toxicology Assessment: Perform in vitro and subsequent in vivo toxicity studies to evaluate its safety profile and therapeutic window.
By systematically addressing these research avenues, the full potential of this compound as a valuable molecule in drug discovery and development can be realized.
References
- Çoban, V., Çankaya, N., & Yalçın Azarkan, S. (2024). New oxomethacrylate and acetamide: synthesis, characterization, and their computational approaches: molecular docking, molecular dynamics, and ADME analyses. Drug and Chemical Toxicology.
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules. Retrieved from [Link]
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Missioui, M., et al. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 9(10). Retrieved from [Link]
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Cordeiro, R. A., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(1). Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Gowda, B. T., et al. (2008). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o420. Retrieved from [Link]
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Gowda, B. T., et al. (2009). 2-Chloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E65, o1445. Retrieved from [Link]
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Acikbas, Y., et al. (2016). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate monomer. ResearchGate. Retrieved from [Link]
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Esselman, B. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]
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Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(12), 856. Retrieved from [Link]
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An In-depth Technical Guide on the Safety and Handling of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
This document provides a comprehensive technical overview of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, focusing on its safe handling, reactivity, and associated protocols. It is intended for researchers, scientists, and professionals in drug development who may synthesize, handle, or utilize this compound in a laboratory setting. The information herein is synthesized from established safety data and chemical literature to ensure a high standard of scientific integrity and practical applicability.
Compound Identification and Physicochemical Properties
This compound is a substituted aromatic acetamide. Its structure is characterized by a chloroacetyl group appended to the nitrogen of 3,5-dimethoxyaniline. This combination of a reactive electrophilic chloroacetamide "warhead" and a dimethoxy-substituted phenyl ring dictates its chemical behavior and toxicological profile.[1]
Table 1: Physicochemical and Identification Data [2]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 66932-96-5 |
| Molecular Formula | C₁₀H₁₂ClNO₃ |
| Molecular Weight | 229.66 g/mol |
| Appearance | Solid (Expected) |
| SMILES | COC1=CC(=CC(=C1)NC(=O)CCl)OC |
| InChIKey | OAFXUKHPQCSRPT-UHFFFAOYSA-N |
Hazard Identification and Toxicological Summary
The primary hazards associated with this compound are derived from its classification as an α-chloroacetamide, a class of compounds known for their alkylating potential and reactivity.[1][3] The Globally Harmonized System (GHS) classifications provided by suppliers indicate significant health risks.[2]
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed. (Acute toxicity, oral, Category 4)
-
H315: Causes skin irritation. (Skin corrosion/irritation, Category 2)
-
H318: Causes serious eye damage. (Serious eye damage/eye irritation, Category 1)
-
H335: May cause respiratory irritation. (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)
Toxicological Narrative: The toxicity of α-chloroacetamides is intrinsically linked to their reactivity as electrophiles.[1] The chlorine atom, being alpha to a carbonyl group, is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by biological macromolecules like proteins and DNA. This alkylating activity is the mechanistic basis for the observed irritation and potential for sensitization.[3]
-
Dermal and Eye Exposure: Direct contact with the skin is expected to cause irritation.[2] More critically, the classification as causing "serious eye damage" implies a risk of permanent injury upon contact.[2] This is a common hazard for corrosive and reactive solids.
-
Inhalation: As a solid, the primary inhalation risk is from dust. Inhaled particles can cause significant irritation to the entire respiratory tract.[2][5]
Chemical Reactivity and Stability
Understanding the reactivity of this compound is paramount to its safe handling.
-
Stability: The compound is generally stable under normal laboratory storage conditions (cool, dry, well-ventilated).[6][7][8]
-
Conditions to Avoid:
-
Moisture/Water: Can lead to slow hydrolysis, potentially liberating hydrochloric acid.
-
Strong Bases: Will readily deprotonate the amide or catalyze nucleophilic substitution at the α-carbon, potentially leading to vigorous or exothermic reactions.[7][8]
-
Strong Acids: Can catalyze hydrolysis of the amide bond.[7][8]
-
Excess Heat: Thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl) gas.[7][8]
-
The core reactivity stems from the α-chloroacetamide moiety . This functional group is a well-known electrophile used in covalent inhibitor design, reacting with nucleophilic residues such as cysteine in proteins.[1] While this reactivity is useful in drug development, it also drives its toxicity.[1][3] Researchers must assume it will react with biological nucleophiles upon exposure.
Synthesis Pathway and Associated Hazards
A common laboratory synthesis involves the acylation of 3,5-dimethoxyaniline with chloroacetyl chloride. This process introduces specific hazards that must be controlled.
Caption: High-level workflow for the synthesis of the target compound.
Causality of Experimental Choices:
-
Slow Addition at 0°C: The reaction between an amine and an acyl chloride is highly exothermic. Chloroacetyl chloride is extremely reactive and corrosive.[9] Slow addition to a cooled solution is critical to control the reaction rate, prevent temperature spikes, and minimize the formation of hazardous byproducts.
-
Aprotic Solvent: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used because they are unreactive towards the acyl chloride, unlike protic solvents (e.g., water, alcohols).
-
HCl Scavenger: The reaction generates hydrogen chloride (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine, is added to neutralize the HCl in situ, preventing it from protonating the starting amine (which would render it unreactive) and preventing the release of corrosive HCl gas.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls, administrative procedures, and PPE, is mandatory.
Caption: Required Personal Protective Equipment for handling the compound.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its solutions, as well as the entire synthesis process, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation.[6]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[5]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Use tight-sealing safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be worn in addition to goggles when there is a significant splash risk.
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile gloves meeting the EN 374 standard, are required.[6] Always inspect gloves before use and use proper removal technique to avoid skin contact.[6] Dispose of contaminated gloves immediately.
-
Clothing: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron.[6]
-
-
Respiratory Protection: If dust formation is unavoidable or if working outside a fume hood (not recommended), a NIOSH/MSHA-approved particulate respirator is necessary.[10]
Storage and Disposal Protocols
Storage:
-
Store in a tightly closed, properly labeled container.[6][8]
-
Store away from incompatible materials such as strong bases and oxidizing agents.[7][8]
-
Consider storing in a locked cabinet or an area accessible only to authorized personnel.
Disposal:
-
Dispose of waste material and contaminated packaging in accordance with all applicable federal, state, and local regulations.
-
Do not allow the product to enter drains or waterways.
-
Waste should be handled by a licensed professional waste disposal service.[10]
Emergency and First-Aid Procedures
Table 2: Emergency Response Protocol
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[6][11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7] |
| Spill | Evacuate the area. Wear full PPE, including respiratory protection. Avoid creating dust. Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[5][10] |
| Fire | Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[6][7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7] |
Conclusion
This compound is a valuable research chemical with significant, manageable hazards. Its reactivity as an electrophile, which makes it useful in fields like covalent drug design, is also the source of its toxicity. Strict adherence to the protocols outlined in this guide—particularly the use of engineering controls like fume hoods, mandatory and correct use of PPE, and a thorough understanding of its chemical reactivity—is essential for ensuring the safety of all laboratory personnel. Every protocol described herein is designed as a self-validating system; by understanding the "why" behind each step, researchers can proactively mitigate risks and foster a culture of safety.
References
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Eshak, E. A., et al. (n.d.). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. Available at: [Link]
-
Eshak, E. A., et al. (2024). Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate. Available at: [Link]
-
Darvas, F., et al. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
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Eshak, E. A., et al. (n.d.). (PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate. Available at: [Link]
-
Am Ende, C. W., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. PMC - NIH. Available at: [Link]
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2-chloro-N-(3,4-dimethoxyphenyl)acetamide. (n.d.). PubChem. Available at: [Link]
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Safety Data Sheet. (2024). Angene Chemical. Available at: [Link]
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(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... (n.d.). ResearchGate. Available at: [Link]
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Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-. (n.d.). Cheméo. Available at: [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. Available at: [Link]
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MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (2010). Capot Chemical. Available at: [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
Introduction
2-chloro-N-(3,5-dimethoxyphenyl)acetamide is a member of the chloroacetamide class of organic compounds, characterized by a chloroacetyl group attached to a substituted aniline moiety. This class of molecules is of significant interest in medicinal chemistry and drug development due to their potential biological activities.[1] A thorough understanding of the physicochemical properties of a drug candidate, such as its solubility and stability, is paramount for the successful development of a safe, effective, and stable pharmaceutical product. This guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, based on established principles and data from structurally related compounds. It further outlines detailed experimental protocols for the empirical determination of these critical parameters.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential for predicting its behavior in various environments.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₃ | PubChem[2] |
| Molecular Weight | 229.66 g/mol | PubChem[2] |
| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |
| Storage | Sealed in dry, 2-8°C | Commercial Supplier Data |
Solubility Profile
Factors Influencing Solubility
The solubility of this compound is governed by the interplay of its polar and non-polar functionalities:
-
Polar Moieties : The amide linkage (-NH-C=O) and the two methoxy groups (-OCH₃) are capable of hydrogen bonding with protic solvents, contributing to solubility in polar media.
-
Non-Polar Moieties : The benzene ring and the chloroacetyl group contribute to the molecule's lipophilicity, favoring solubility in organic solvents.
Predicted Solubility
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous | Low | The presence of the aromatic ring and the chloro group likely results in a significant hydrophobic character, limiting aqueous solubility. |
| Polar Aprotic (e.g., DMSO, DMF) | High | These solvents can effectively solvate both the polar and non-polar regions of the molecule. |
| Alcohols (e.g., Ethanol, Methanol) | Moderate to High | The hydroxyl group of alcohols can act as both a hydrogen bond donor and acceptor, facilitating interaction with the amide and methoxy groups. |
| Chlorinated Solvents (e.g., Dichloromethane) | Moderate to High | The chloroacetyl group and the overall molecular structure suggest favorable interactions with these solvents. |
| Non-Polar (e.g., Hexane, Toluene) | Low | The polar amide and methoxy groups will hinder solubility in highly non-polar solvents. |
Experimental Workflow for Solubility Determination
A robust determination of the solubility profile is a cornerstone of pre-formulation studies. The following workflow outlines a standard procedure.
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
Detailed Protocol for Equilibrium Solubility Determination
-
Preparation : Accurately weigh a known amount of this compound into several vials.
-
Solvent Addition : To each vial, add a precise volume of the desired solvent (e.g., water, ethanol, DMSO).
-
Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Observation : After equilibration, visually inspect the vials for the presence of undissolved solid.
-
Sample Preparation for Analysis : For vials containing undissolved solid, carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation : Calculate the solubility in mg/mL or other appropriate units based on the measured concentration.
Stability Profile
Assessing the stability of a drug candidate under various stress conditions is mandated by regulatory agencies and is crucial for determining its shelf-life and appropriate storage conditions.[4] The primary degradation pathways anticipated for this compound are hydrolysis, photodegradation, and thermal decomposition.
Hydrolytic Stability
The amide bond and the chloroacetyl group are the most likely sites of hydrolytic degradation. The rate and outcome of hydrolysis are expected to be highly dependent on the pH of the solution.
-
Acid-Catalyzed Hydrolysis : Under acidic conditions, the amide bond can be hydrolyzed to yield 3,5-dimethoxyaniline and chloroacetic acid.
-
Base-Catalyzed Hydrolysis : In basic media, the amide linkage is also susceptible to cleavage. Additionally, nucleophilic substitution of the chlorine atom by a hydroxide ion can occur.[5]
Studies on related chloroacetanilide herbicides have shown that hydrolysis is a significant degradation pathway.[6]
Photostability
Many aromatic compounds are susceptible to degradation upon exposure to light. The primary mechanisms of photodegradation for chloroacetanilide herbicides involve dechlorination and hydroxylation of the aromatic ring.[7] It is therefore anticipated that this compound will exhibit some degree of photosensitivity.
Thermal Stability
The thermal stability of the compound will determine its suitability for manufacturing processes that involve heat, such as drying and melt granulation. While specific data is unavailable, acetanilide derivatives generally exhibit melting points and decomposition temperatures that are influenced by their substitution patterns.[8]
Experimental Workflow for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[9]
Caption: Workflow for conducting forced degradation studies on a drug substance.
Detailed Protocols for Stability Assessment
A validated stability-indicating analytical method, typically HPLC-UV, is a prerequisite for these studies. The method must be able to separate the intact drug from its degradation products.
1. Hydrolytic Stability Study
-
Materials : 0.1 M Hydrochloric acid, 0.1 M Sodium hydroxide, Purified water.
-
Procedure :
-
Prepare solutions of this compound in 0.1 M HCl, 0.1 M NaOH, and purified water at a known concentration (e.g., 1 mg/mL).
-
Incubate the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by HPLC-UV to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
2. Photostability Study
-
Apparatus : A photostability chamber compliant with ICH Q1B guidelines, providing controlled light (visible and UVA) and temperature exposure.[10]
-
Procedure :
-
Expose solid samples and solutions of the compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Include dark control samples (wrapped in aluminum foil) to differentiate between light-induced and thermal degradation.
-
Analyze the exposed and control samples by HPLC-UV.
-
3. Thermal Stability Study
-
Apparatus : A temperature-controlled oven.
-
Procedure :
-
Place a known quantity of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 80°C).
-
At specified time points, remove samples and allow them to cool to room temperature.
-
Dissolve the samples in a suitable solvent and analyze by HPLC-UV.
-
Analytical Methodologies
The accurate quantification of this compound and its potential degradants is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique for this purpose.
Recommended HPLC-UV Method
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : To be determined by UV-Vis spectrophotometry of a standard solution (scan from 200-400 nm to find the λmax).
-
Injection Volume : 10 µL.
-
Column Temperature : 30°C.
For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Conclusion
While direct experimental data for this compound is limited, a comprehensive understanding of its likely solubility and stability profiles can be extrapolated from its chemical structure and the behavior of analogous compounds. This guide provides a framework for predicting these properties and outlines detailed, industry-standard protocols for their empirical determination. The successful execution of these studies is a critical step in the journey of any new chemical entity from the laboratory to a potential therapeutic application.
References
- Vargo, J. D. (2015). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS.
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
- WJM-715 improves aqueous solubility and modestly improves metabolic stability in rat hep
- Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. (2026). Organic Letters.
- This compound. PubChem.
- Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. (2025).
- Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2021). Arabian Journal of Chemistry.
- Crystal structure determination and Hirsheld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl). (n.d.).
- Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. (n.d.). Redalyc.
- Recrystallization of Impure Acetanilide and Melting Point Determin
- Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of w
- Process for preparing acetanilide. (n.d.).
- New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. (2018). MDPI.
- Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. (n.d.).
- Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014). YouTube.
- Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. (n.d.). SciELO Colombia.
- N-(o-tolyl)acetamide. (n.d.). Solubility of Things.
- Dechlorination of chloroacetanilide herbicides by plant growth regul
- ICH Q1B Photostability Testing of New Drug Substances and Products. (n.d.).
- New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. (2018). PubMed.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.).
- Synthesis of Acetamides from Aryl Amines and Acetonitrile by Diazotization under Metal-Free Conditions. (n.d.).
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. PubChem.
- 2-chloro-N-(3,4-dimethoxyphenyl)acetamide. PubChem.
- The preparation of Acetanilide from Aniline. (2024). Chemistry LibreTexts.
- UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity. (n.d.).
- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega.
- Hydrolysis of amides. III. Dilute acid hydrolysis of amides of the type R-CH2-CONH2. (n.d.).
- Photocatalytic degradation of glyphosate using Ce/N co-doped TiO2 with oyster shell powder as carrier under the simulated fluorescent lamp. (n.d.). Frontiers.
- SYNTHESIS ACETANILIDE WITH ZINC.#ncchem. (2023). YouTube.
- Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. (2021).
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide. (2025). Chemsrc.
- Prepar
- Forced Degrad
- (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.).
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide via Schotten-Baumann Acylation
Abstract: This document provides a comprehensive guide for the synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, a valuable intermediate in medicinal chemistry and drug development. The protocol details the N-acylation of 3,5-dimethoxyaniline with chloroacetyl chloride, a classic example of the Schotten-Baumann reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure a reliable and reproducible synthesis.
Introduction and Scientific Principles
The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry, forming the backbone of countless pharmaceuticals and biologically active molecules.[1][2] The target molecule, this compound, incorporates the α-chloroacetamide moiety. This functional group is a versatile electrophilic handle, enabling subsequent nucleophilic substitution reactions for the construction of more complex molecular architectures.[1]
The described synthesis is achieved through the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl chlorides.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Mechanism Deep Dive: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3,5-dimethoxyaniline onto the highly electrophilic carbonyl carbon of chloroacetyl chloride. This step forms a transient tetrahedral intermediate.[4][5] The intermediate then collapses, expelling the chloride ion as a leaving group and generating a protonated amide. A base, typically an organic amine like triethylamine (TEA) or an inorganic base, is crucial. Its primary role is to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][6] This neutralization is vital as it prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction, thereby driving the equilibrium towards the final amide product.[6]
Caption: Mechanism of Schotten-Baumann Acylation
Materials, Reagents, and Safety
Safety First: Hazard Identification and Precautions
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3,5-Dimethoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled. Handle with care.
-
Chloroacetyl Chloride: Highly corrosive, a lachrymator, and reacts violently with water. Causes severe skin burns and eye damage.[1] Handle with extreme caution using a dry syringe or dropping funnel.
-
Triethylamine (TEA): Flammable liquid and vapor. Corrosive and harmful if swallowed or inhaled.
-
This compound (Product): Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation.[7]
-
Solvents (DCM, THF, Ethyl Acetate): Flammable and volatile. Avoid inhalation and contact with skin.
Reagents and Equipment
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Supplier | Notes |
| 3,5-Dimethoxyaniline | 10272-07-8 | 153.18 | Sigma-Aldrich | |
| Chloroacetyl Chloride | 79-04-9 | 112.94 | Sigma-Aldrich | Acylating agent |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Sigma-Aldrich | Anhydrous, as base |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Fisher Scientific | Anhydrous, as solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Fisher Scientific | For extraction/TLC |
| n-Hexane | 110-54-3 | 86.18 | Fisher Scientific | For TLC/Purification |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Sigma-Aldrich | Drying agent |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | VWR | For work-up |
| Sat. Sodium Bicarbonate | 144-55-8 | 84.01 | VWR | For work-up |
| Brine (Sat. NaCl) | 7647-14-5 | 58.44 | VWR | For work-up |
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, ice bath, separatory funnel, rotary evaporator, Buchner funnel, TLC plates (silica gel 60 F254), and standard laboratory glassware.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale synthesis.
Reaction Setup and Execution
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxyaniline (1.53 g, 10.0 mmol, 1.0 eq.).
-
Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the aniline is completely dissolved.
-
Base Addition: Add triethylamine (TEA) (2.1 mL, 15.0 mmol, 1.5 eq.) to the solution. Rationale: An excess of base is used to ensure complete neutralization of the HCl byproduct and to scavenge any trace acidity.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes, allowing it to cool to 0-5 °C. Rationale: The acylation reaction is highly exothermic. Cooling prevents side reactions and thermal decomposition.
-
Acyl Chloride Addition: Add chloroacetyl chloride (0.88 mL, 11.0 mmol, 1.1 eq.) dropwise to the cold, stirred solution over 15-20 minutes using a syringe or dropping funnel. Maintain the internal temperature below 10 °C. Rationale: Slow, dropwise addition is critical to control the reaction's exothermicity. A slight excess of the acylating agent ensures full conversion of the limiting aniline.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 3:7 Ethyl Acetate:Hexane. The starting aniline will have a different Rf value than the more polar amide product. The reaction is complete when the starting aniline spot is no longer visible.
Work-up and Product Isolation
-
Quenching: Once the reaction is complete, carefully pour the mixture into a 250 mL separatory funnel containing 50 mL of deionized water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with:
-
50 mL of 1 M HCl (to remove excess triethylamine and any unreacted aniline).
-
50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid and unreacted chloroacetyl chloride).
-
50 mL of brine (to remove residual water).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white solid.
Purification
-
Recrystallization: Purify the crude solid by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the pure crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol and dry under vacuum.
Visualization of the Synthetic Workflow
Caption: Overall Synthetic Workflow
Data Summary and Characterization
| Parameter | Value |
| Reactants | |
| 3,5-Dimethoxyaniline | 1.53 g (10.0 mmol, 1.0 eq.) |
| Chloroacetyl Chloride | 0.88 mL (11.0 mmol, 1.1 eq.) |
| Triethylamine | 2.1 mL (15.0 mmol, 1.5 eq.) |
| Conditions | |
| Solvent | Dichloromethane (30 mL) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Product | |
| Molecular Formula | C₁₀H₁₂ClNO₃[7][8] |
| Molecular Weight | 229.66 g/mol [7][8] |
| Expected Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the aromatic protons, methoxy group protons, the methylene protons adjacent to the chlorine, and the amide N-H proton.
-
¹³C NMR: Expect signals for the aromatic carbons, methoxy carbons, the carbonyl carbon, and the methylene carbon.
-
FT-IR (cm⁻¹): Look for characteristic peaks for N-H stretching (amide), C=O stretching (amide), and C-Cl stretching.
-
Mass Spectrometry: The molecular ion peak [M]+ should be observed, along with the characteristic [M+2]+ isotope peak for chlorine.
-
Melting Point: A sharp melting point range indicates high purity.
References
-
CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Available at: [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Grokipedia. Schotten–Baumann reaction. Available at: [Link]
-
PubChem. 2-chloro-N-(3,4-dimethoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
-
ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available at: [Link]
-
Capot Chemical. (2010). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available at: [Link]
- Google Patents. (2006). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
International Journal of ChemTech Research. (2017). A facile amidation of chloroacetyl chloride using DBU. Available at: [Link]
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Application and Protocol for the Synthesis of 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide
Introduction: The Strategic Importance of Chloroacetylation in Synthesis
The chloroacetylation of aromatic amines is a cornerstone reaction in organic synthesis, providing a versatile platform for the introduction of a reactive electrophilic handle. The resulting N-(aryl)-2-chloroacetamides are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials. The presence of the reactive C-Cl bond allows for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures. This application note provides a detailed, field-proven protocol for the chloroacetylation of 3,5-dimethoxyaniline to yield 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, a valuable building block in medicinal chemistry and materials science. The electron-donating methoxy groups on the aniline ring activate it towards acylation, making this a robust and high-yielding transformation. Understanding the nuances of this protocol is critical for researchers aiming to leverage this versatile intermediate in their synthetic endeavors.
Reaction Mechanism and Scientific Rationale
The chloroacetylation of 3,5-dimethoxyaniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the departure of the chloride leaving group and subsequent deprotonation of the nitrogen to yield the stable amide product. The reaction is typically carried out in the presence of a base or a solvent that can neutralize the hydrochloric acid byproduct, driving the reaction to completion. Acetic acid is often employed as a solvent as it can protonate the aniline to a lesser extent than mineral acids, thus maintaining its nucleophilicity, while also being able to accommodate the HCl generated. The subsequent addition of a sodium acetate solution serves to buffer the reaction mixture and precipitate the product.[1][2]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| 3,5-Dimethoxyaniline | ≥98% | Sigma-Aldrich | |
| Chloroacetyl chloride | ≥98% | Sigma-Aldrich | Corrosive, Lachrymator |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | |
| Sodium Acetate | Anhydrous, ≥99% | Sigma-Aldrich | |
| Deionized Water | |||
| Ethanol | Reagent Grade | Fisher Scientific | For recrystallization |
| Magnetic Stirrer with Hotplate | |||
| Round-bottom flask (100 mL) | |||
| Addition Funnel | |||
| Ice Bath | |||
| Buchner Funnel and Flask | |||
| Filter Paper | |||
| Beakers and Erlenmeyer flasks | |||
| Glass Stirring Rod | |||
| pH paper or pH meter | |||
| Rotary Evaporator | |||
| Melting Point Apparatus | |||
| NMR Spectrometer | For product characterization | ||
| FT-IR Spectrometer | For product characterization |
Safety Precautions
Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. [3][4] This entire procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash goggles, is mandatory.[3] An eyewash station and safety shower should be readily accessible.[5] In case of skin contact, immediately wash the affected area with copious amounts of water.[3] For inhalation, move to fresh air and seek medical attention.[6]
Experimental Protocol: A Step-by-Step Guide
Reaction Setup and Execution
-
Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxyaniline (1.0 eq, e.g., 5.0 g, 32.6 mmol) in glacial acetic acid (40 mL).[7] Stir the mixture at room temperature until all the solid has dissolved.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C. This is crucial to control the exothermicity of the subsequent addition of the acylating agent.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.05 eq, e.g., 2.7 mL, 34.2 mmol) dropwise to the stirred solution over a period of 15-20 minutes using an addition funnel.[7] Maintaining a low temperature during the addition is critical to prevent side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification
-
Precipitation of the Product: Prepare a solution of sodium acetate (e.g., 10 g) in deionized water (100 mL). Slowly pour the reaction mixture into the stirred sodium acetate solution. A precipitate should form immediately.[7][8] The sodium acetate neutralizes the excess acetic acid and the HCl byproduct, reducing the solubility of the organic product in the aqueous medium.
-
Isolation of the Crude Product: Allow the suspension to stir for 30 minutes to ensure complete precipitation.[8] Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold deionized water (3 x 30 mL) to remove any remaining salts and acetic acid.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Recrystallization (Optional but Recommended): For higher purity, recrystallize the crude product from a suitable solvent such as ethanol.[7][8] Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry them thoroughly.
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₂ClNO₃[9][10] |
| Molecular Weight | 229.66 g/mol [9][10] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (s, 1H, NH), ~6.8 (d, 2H, Ar-H), ~6.3 (t, 1H, Ar-H), ~4.2 (s, 2H, CH₂Cl), ~3.8 (s, 6H, 2xOCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~164 (C=O), ~161 (Ar-C-O), ~140 (Ar-C-N), ~100 (Ar-C), ~98 (Ar-C), ~56 (OCH₃), ~43 (CH₂Cl) |
| FT-IR (KBr, cm⁻¹) | ~3250-3300 (N-H stretch), ~1660-1680 (C=O stretch, amide I), ~1540-1560 (N-H bend, amide II), ~1205 (C-O stretch), ~750-800 (C-Cl stretch) |
Workflow and Logic Diagram
The following diagram illustrates the key steps and decision points in the synthesis and purification of this compound.
Caption: Experimental workflow for the chloroacetylation of 3,5-dimethoxyaniline.
Reaction Stoichiometry and Yield Calculation
A summary of the reactants and their theoretical and expected quantities is provided below.
| Reactant | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Volume (mL) | Equivalents |
| 3,5-Dimethoxyaniline | 153.18 | 32.6 | 5.0 | - | 1.0 |
| Chloroacetyl chloride | 112.94 | 34.2 | 3.86 | 2.7 | 1.05 |
| Product | 229.66 | 32.6 (Theoretical) | 7.49 (Theoretical) | - | - |
Theoretical Yield Calculation:
Theoretical Yield (g) = Moles of Limiting Reactant × Molar Mass of Product Theoretical Yield (g) = 0.0326 mol × 229.66 g/mol = 7.49 g
Percentage Yield Calculation:
Percentage Yield (%) = (Actual Yield (g) / Theoretical Yield (g)) × 100
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete reaction.
-
Solution: Extend the reaction time at room temperature and monitor closely by TLC. Ensure the chloroacetyl chloride is of high purity and has not hydrolyzed.
-
Cause: Product loss during work-up.
-
Solution: Ensure the product is fully precipitated before filtration. Use ice-cold water for washing to minimize dissolution.
-
-
Product is an Oil or Gummy Solid:
-
Cause: Impurities present.
-
Solution: Thorough washing of the crude product is essential. Recrystallization from a suitable solvent system should yield a crystalline solid.
-
-
Reaction is too Exothermic:
-
Cause: Too rapid addition of chloroacetyl chloride.
-
Solution: Add the chloroacetyl chloride very slowly and ensure the reaction temperature is maintained at 0-5 °C.
-
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can efficiently produce this valuable synthetic intermediate in high yield and purity. The detailed characterization data serves as a benchmark for ensuring the quality of the synthesized compound.
References
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ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
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IUCr Journals. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]
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ResearchGate. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Retrieved from [Link]
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International Journal of ChemTech Research. (2017). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]
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ResearchGate. (2025). (PDF) A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of.... Retrieved from [Link]
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Application Notes and Protocols: 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide in Medicinal Chemistry
Introduction: A Versatile Building Block for Drug Discovery
2-Chloro-N-(3,5-dimethoxyphenyl)acetamide is a synthetic intermediate that serves as a crucial scaffold in medicinal chemistry. Its structure, featuring a reactive chloroacetamide "warhead" and a dimethoxyphenyl moiety, makes it an ideal starting point for the synthesis of diverse compound libraries. The α-chloroacetamide group is a well-established electrophile, susceptible to nucleophilic substitution, allowing for the strategic introduction of various functionalities. While not typically a therapeutic agent itself, its derivatives have shown a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] This guide provides detailed protocols for its synthesis and subsequent derivatization, highlighting its role as a versatile platform for developing novel therapeutic agents.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and downstream applications.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 66932-96-5 | [5] |
| Molecular Formula | C₁₀H₁₂ClNO₃ | [4] |
| Molecular Weight | 229.66 g/mol | [4] |
| SMILES | COC1=CC(=CC(=C1)NC(=O)CCl)OC | [4][6] |
| Appearance | Typically a solid (e.g., white crystals) | [7] |
| Storage | Sealed in a dry environment, recommended at 2-8°C | [5] |
Core Synthesis Protocol: Acylation of 3,5-Dimethoxyaniline
The most direct and widely adopted method for synthesizing this compound is the nucleophilic acyl substitution reaction between 3,5-dimethoxyaniline and chloroacetyl chloride.
Rationale of the Synthesis
This reaction involves the nucleophilic attack of the amine group of 3,5-dimethoxyaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is essential in this process. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Cooling the reaction initially is a critical control measure; the acylation is highly exothermic, and dropwise addition of the acyl chloride prevents a runaway reaction and minimizes the formation of side products.
Experimental Protocol
Materials and Reagents:
-
3,5-Dimethoxyaniline
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM) or Acetone
-
A suitable base (e.g., Pyridine, Triethylamine, or Potassium Carbonate)[8][9]
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask, dissolve 3,5-dimethoxyaniline (1.0 equivalent) and the chosen base (1.1 equivalents, e.g., pyridine) in anhydrous DCM.[9]
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5°C.
-
Acylation: Add chloroacetyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, to a dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-12 hours.[9]
-
Monitoring (Self-Validation): The reaction progress should be monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting aniline. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove the base and any unreacted aniline), water, and saturated NaHCO₃ solution (to remove any remaining acid).
-
Perform a final wash with brine to aid in the removal of water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification and Validation: The resulting crude solid is typically purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/petroleum ether).[7][9] The identity and purity of the final product, this compound, must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.
Caption: High-level workflow for the synthesis of the target compound.
Application in Medicinal Chemistry: A Gateway to Bioactive Molecules
The true value of this compound lies in its role as an electrophilic intermediate. The chlorine atom is a good leaving group, making the adjacent carbon a prime target for a wide array of nucleophiles. This reactivity is the cornerstone of its application in building libraries of molecules for drug screening.
The Chloroacetamide "Warhead"
The α-chloroacetamide moiety is a potent electrophile, often referred to as a "warhead" in covalent inhibitor design.[1][10] While highly reactive, this property can be harnessed to form stable covalent bonds with biological targets or to serve as a handle for further chemical elaboration.[11][12] By reacting it with different nucleophiles (e.g., thiols, amines, azides), researchers can rapidly generate a diverse set of analogues from a single, easily accessible precursor.[11][13]
Caption: Role as a hub for generating diverse chemical entities via SN2 reactions.
Rationale for Derivatization
The derivatization of the chloroacetamide scaffold is a proven strategy for discovering new drug candidates. Studies on related N-aryl chloroacetamides have demonstrated significant biological potential:
-
Anticancer Activity: Substituted chloroacetamides have been identified as potential inhibitors of cancer stem cells (CSCs), which are implicated in chemoresistance and tumor recurrence.[1] Other analogues have shown potent anti-proliferative effects against various cancer cell lines, including lung and breast cancer.[14][15][16]
-
Antimicrobial Activity: The chloroacetamide moiety is a key pharmacophore in compounds with antibacterial and antifungal properties.[2][17][18][19] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts like Candida albicans.[3]
Protocol: General Derivatization via Nucleophilic Substitution
This protocol provides a general method for displacing the chloride with a sulfur-based nucleophile (thiol), a common strategy for creating new analogues.[13]
Materials and Reagents:
-
This compound (1.0 eq)
-
A thiol of interest (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq)
-
Anhydrous solvent (e.g., Acetone, Dimethylformamide - DMF)
-
Standard workup and purification reagents
Procedure:
-
Setup: To a solution of this compound in the chosen anhydrous solvent, add the thiol nucleophile.
-
Base Addition: Add the base (e.g., K₂CO₃) to the mixture. The base deprotonates the thiol, increasing its nucleophilicity, and also acts as an acid scavenger for the reaction.
-
Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 50-80°C) as needed. The choice of temperature depends on the reactivity of the specific thiol.
-
Monitoring (Self-Validation): Monitor the reaction by TLC until the starting chloroacetamide is consumed. The product, a thioether, will typically have a different Rf value.
-
Workup: Cool the reaction to room temperature. If using K₂CO₃, filter off the solid. If using DMF, quench with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification and Validation: Dry the organic phase, concentrate it, and purify the crude product using column chromatography or recrystallization. Confirm the structure of the new derivative by NMR and MS, verifying the absence of the -CH₂Cl signal and the presence of signals corresponding to the newly introduced thio-aryl/alkyl group.
This modular approach allows for the rapid and efficient creation of a focused library of compounds, enabling structure-activity relationship (SAR) studies to optimize for potency and selectivity against a desired biological target.
References
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MDPI. (n.d.). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]
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PubMed. (n.d.). Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation. Retrieved from [Link]
-
PubMed. (2019). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Retrieved from [Link]
-
ScienceRise. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Retrieved from [Link]
-
PubMed. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. Retrieved from [Link]
-
Arhiv za higijenu rada i toksikologiju. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Retrieved from [Link]
-
SciELO South Africa. (n.d.). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Retrieved from [Link]
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Impactio. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]
-
Frontiers. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Retrieved from [Link]
-
ResearchGate. (2024). Reaction, Reactivity and Behaviour of α- Chloroacetamides in the Synthesis of Acrylamide Derivatives. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]
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Journal of the American Chemical Society. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Retrieved from [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. Retrieved from [Link]
-
Cheméo. (n.d.). Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-. Retrieved from [Link]
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MDPI. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N,.... Retrieved from [Link]
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Application Notes & Protocols: Antimicrobial Screening of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities for therapeutic development.[1][2] Chloroacetamide derivatives have emerged as a promising class of compounds, demonstrating a range of biological activities.[3] This document provides a detailed guide for researchers on the comprehensive antimicrobial screening of a specific analogue, 2-chloro-N-(3,5-dimethoxyphenyl)acetamide . We present the scientific rationale for investigating this compound, a hypothesized mechanism of action based on its structural class, and detailed, field-proven protocols for preliminary and quantitative antimicrobial evaluation. The methodologies are designed to ensure scientific rigor, reproducibility, and a clear path from initial screening to foundational mechanistic insights.
Introduction and Scientific Rationale
The chloroacetamide functional group is a well-established pharmacophore known for its biocidal properties, historically utilized in preservatives and herbicides.[3][4][5] The core reactivity of this group lies in its α-chloro substituent, which renders the adjacent carbonyl carbon susceptible to nucleophilic attack, making it an effective alkylating agent.[5] Specifically, chloroacetamides can form covalent bonds with sulfhydryl groups of cysteine residues within critical enzymes, leading to their inactivation and subsequent disruption of essential cellular pathways.[5]
The target compound, This compound , combines this reactive chloroacetamide moiety with a 3,5-dimethoxyphenyl ring. The dimethoxy substitutions on the phenyl ring are significant as they can modulate the compound's lipophilicity, solubility, and electronic properties. These factors are critical for its ability to penetrate microbial cell membranes and interact with intracellular targets. Studies on structurally related acetamides have demonstrated that such substitutions are pivotal for their biological activity, with the chlorine atom often being essential for the antimicrobial effect.[6] Therefore, there is a strong scientific basis for hypothesizing that this compound possesses antimicrobial properties worthy of systematic investigation.
Compound Details:
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 66932-96-5 | [7] |
| Molecular Formula | C₁₀H₁₂ClNO₃ | [7][8] |
| Molecular Weight | 229.66 g/mol | [7][8] |
| Structure | COC1=CC(=CC(=C1)NC(=O)CCl)OC | [7] |
Hypothesized Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The primary mode of action for many chloroacetamide compounds is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[4][9] VLCFAs are crucial components of cellular membranes and are involved in processes like cell division and expansion. The inhibition is thought to occur through the covalent modification of a key condensing enzyme in the VLCFA synthase complex.[4]
The proposed mechanism involves the following steps:
-
Cellular Uptake: The compound penetrates the microbial cell wall and membrane.
-
Target Binding: The electrophilic carbon of the chloroacetamide moiety is attacked by a nucleophilic cysteine residue in the active site of a VLCFA elongase enzyme.
-
Covalent Inhibition: A covalent bond is formed, leading to the irreversible inactivation of the enzyme.
-
Metabolic Disruption: The halt in VLCFA synthesis disrupts membrane integrity, lipid signaling, and ultimately leads to cell death.
This proposed pathway provides a testable hypothesis for follow-up mechanistic studies.
Experimental Workflow for Antimicrobial Screening
A robust screening campaign follows a logical progression from broad, qualitative assessments to precise, quantitative measurements. This ensures that resources are focused on compounds with genuine potential. Our recommended workflow involves a primary disk diffusion screen followed by quantitative broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Detailed Protocols
Protocol 1: Agar Disk Diffusion Assay (Qualitative Primary Screening)
Principle: This method assesses antimicrobial activity by measuring the zone of growth inhibition around a paper disk impregnated with the test compound.[10] It is a rapid, cost-effective technique for initial screening.[10]
Audience: Microbiologists, Drug Discovery Scientists.
Materials:
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Media: Mueller-Hinton Agar (MHA) plates (90 mm)
-
Test Organisms: e.g., Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922)
-
Control Antibiotic: e.g., Gentamicin (10 µg) commercial disks
-
Equipment: Sterile paper disks (6 mm), sterile swabs, forceps, incubator, calipers/ruler, McFarland standard (0.5).
Procedure:
-
Inoculum Preparation: a. From a fresh overnight culture, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximates 1.5 x 10⁸ CFU/mL). Causality: Standardizing the inoculum is critical for reproducibility and ensures that the observed zone of inhibition is a function of the compound's activity, not the bacterial load.
-
Plate Inoculation: a. Dip a sterile swab into the standardized inoculum, removing excess liquid by pressing against the inside of the tube. b. Swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure uniform coverage. c. Allow the plate to dry for 5-10 minutes.
-
Compound Application: a. Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO). b. Aseptically apply a precise volume (e.g., 10 µL) of the stock solution onto a sterile paper disk to achieve a specific load (e.g., 100 µ g/disk ). c. Prepare a negative control disk using only the solvent (10 µL of DMSO). Trustworthiness: The solvent control is essential to confirm that DMSO itself does not inhibit microbial growth at the concentration used.
-
Disk Placement & Incubation: a. Using sterile forceps, place the compound-impregnated disk, the negative control disk, and a positive control antibiotic disk onto the inoculated MHA plate. b. Gently press the disks to ensure full contact with the agar. c. Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Data Interpretation: a. After incubation, measure the diameter of the zone of complete growth inhibition (in mm) around each disk. b. A zone of inhibition around the test compound disk (and none around the DMSO disk) indicates antimicrobial activity.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] It is the gold standard for susceptibility testing.
Audience: Researchers in antimicrobial development, clinical microbiologists.
Materials:
-
Test Compound stock solution (as prepared above)
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, plate reader (optional).
-
Test Organisms: Standardized inoculum (prepared as above, but diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells).
-
Growth Indicator (Optional): Resazurin solution (e.g., 0.015% w/v).
Procedure:
-
Plate Setup: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the test compound at a concentration of 2x the highest desired test concentration (e.g., 1024 µg/mL) to well 1. Causality: Starting with a 2x concentration in the first well simplifies the serial dilution process.
-
Serial Dilution: a. Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. b. Continue this 1:2 serial dilution across the plate from well 2 to well 10. Discard 100 µL from well 10. c. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no bacteria).
-
Inoculation: a. Prepare the final bacterial inoculum in CAMHB at a concentration of 1 x 10⁶ CFU/mL. b. Add 100 µL of this final inoculum to wells 1 through 11. This dilutes the compound and bacteria by half, achieving the target final bacterial concentration of 5 x 10⁵ CFU/mL and the desired final compound concentrations. c. Add 100 µL of sterile CAMHB to well 12 (sterility control).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). b. (Optional) Add 20 µL of resazurin indicator to each well and incubate for another 2-4 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable, metabolically active cells. The MIC is the lowest concentration where the blue color is retained. Trustworthiness: Resazurin provides an objective, colorimetric endpoint, removing the subjectivity of assessing turbidity by eye.[10]
Protocol 3: Minimum Bactericidal Concentration (MBC) Assay
Principle: This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is a necessary follow-up to the MIC to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Procedure:
-
Subculturing: a. From the MIC plate, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations). b. Spot-plate each aliquot onto a quadrant of a fresh MHA plate.
-
Incubation: a. Incubate the MHA plate at 35-37°C for 18-24 hours.
-
MBC Determination: a. The MBC is the lowest concentration that results in no bacterial growth on the MHA plate (typically defined as ≥99.9% reduction in CFU/mL from the starting inoculum).
-
Interpretation:
-
If MBC/MIC ≤ 4, the compound is generally considered bactericidal .
-
If MBC/MIC > 4, the compound is considered bacteriostatic .
-
Data Presentation and Interpretation
Results should be tabulated clearly to allow for easy comparison of the compound's activity against different microbial species.
Table 1: Example Antimicrobial Activity Data for this compound
| Test Organism | Gram Stain | Zone of Inhibition (100 µ g/disk ) | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| S. aureus ATCC 25923 | Positive | 18 mm | 32 | 64 | Bactericidal (2) |
| E. coli ATCC 25922 | Negative | 14 mm | 64 | >256 | Bacteriostatic (>4) |
| P. aeruginosa ATCC 27853 | Negative | 0 mm | >256 | >256 | Resistant |
| C. albicans ATCC 90028 | N/A (Fungus) | 16 mm | 64 | 128 | Fungicidal (2) |
References
-
Mode of Action for Chloroacetamides and Functionally Related Compounds. Scilit. [Link]
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. [Link]
-
Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. [Link]
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The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health (NIH). [Link]
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This compound. PubChem. [Link]
-
Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]
-
Chloroacetamide. PubChem. [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. National Institutes of Health (NIH). [Link]
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. PubMed. [Link]
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- 5. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-chloro-N-(3,5-dimethoxyphenyl)acetamide in Crop Protection Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Chloroacetamide
The global imperative for sustainable agriculture necessitates the continuous discovery and development of novel crop protection agents.[1][2] The chloroacetamide class of compounds has a long-standing history in agriculture, primarily as pre-emergence herbicides.[3][4] This document provides a comprehensive guide for the investigation of a specific, yet under-explored molecule within this class: 2-chloro-N-(3,5-dimethoxyphenyl)acetamide . While the broader class of N-aryl chloroacetamides is known for a range of biological activities, including antimicrobial and herbicidal properties, specific data on the 3,5-dimethoxyphenyl substituted variant in crop protection is nascent.[5][6] These application notes and protocols are therefore designed to provide a robust framework for researchers to systematically evaluate its potential as a novel herbicide, fungicide, or insecticide.
This guide is structured to not only provide step-by-step experimental protocols but also to instill a deep understanding of the scientific rationale behind each step. By following these self-validating systems, researchers can generate high-quality, reproducible data to elucidate the bioactivity and mechanism of action of this promising compound.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₃ | [7][8] |
| Molecular Weight | 229.66 g/mol | [8] |
| CAS Number | 66932-96-5 | [8] |
| Appearance | Solid (predicted) | |
| SMILES | COC1=CC(OC)=CC(NC(CCl)=O)=C1 | [8] |
Proposed Mechanism of Action: An Educated Hypothesis
Based on the well-established mode of action of other chloroacetamide herbicides, it is hypothesized that this compound may function as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis.[9][10] This inhibition disrupts numerous cellular processes vital for plant growth and development, particularly cell division and membrane formation. The reactive α-chloroacetyl group is a key feature, capable of alkylating essential biomolecules, such as enzymes containing sulfhydryl (-SH) groups.[11]
A plausible mechanism involves the covalent modification of enzymes critical for VLCFA elongation, leading to a cascade of downstream effects that ultimately result in plant death.[3] Furthermore, some chloroacetamides have been shown to interfere with coenzyme A metabolism, impacting a wide array of biosynthetic pathways.[3]
It is also prudent to consider alternative or secondary mechanisms. For instance, some N-aryl amides have demonstrated fungicidal activity by targeting the fungal cell membrane or inhibiting key enzymes like thymidylate synthase.[12][13][14] Therefore, a comprehensive investigation should remain open to discovering novel modes of action.
Experimental Workflows and Protocols
This section outlines detailed protocols for the synthesis and biological evaluation of this compound.
Synthesis of this compound
The synthesis of N-aryl 2-chloroacetamides is a well-established chemical transformation.[6] The following protocol is a generalized procedure that can be optimized for the specific synthesis of the target compound.
Protocol 1: Synthesis via Chloroacetylation
Objective: To synthesize this compound from 3,5-dimethoxyaniline and chloroacetyl chloride.
Materials:
-
3,5-dimethoxyaniline
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxyaniline (1 equivalent) and the base (1.1 equivalents) in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Generalized workflow for the synthesis of this compound.
Herbicidal Activity Screening
Protocol 2: Pre-emergence Herbicidal Assay
Objective: To evaluate the pre-emergence herbicidal activity of the test compound on representative monocot and dicot weed species.
Materials:
-
Seeds of weed species (e.g., Echinochloa crus-galli (barnyardgrass) - monocot, Amaranthus retroflexus (redroot pigweed) - dicot)
-
Potting soil mix
-
Pots or trays
-
Test compound dissolved in a suitable solvent (e.g., acetone) with a surfactant
-
Positive control (a commercial pre-emergence herbicide, e.g., Metolachlor)
-
Negative control (solvent and surfactant only)
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Pot Preparation: Fill pots or trays with the potting soil mix.
-
Sowing: Sow a predetermined number of seeds of each weed species at a uniform depth in the soil.
-
Treatment Application:
-
Prepare a stock solution of the test compound.
-
Create a dilution series to test a range of concentrations (e.g., 1, 10, 100, 1000 ppm).
-
Apply the test solutions, positive control, and negative control evenly to the soil surface of the respective pots.
-
-
Incubation: Place the treated pots in a growth chamber under optimal conditions for weed germination and growth.
-
Evaluation: After a set period (e.g., 14-21 days), assess the herbicidal effect by:
-
Counting the number of emerged seedlings.
-
Visually rating the phytotoxicity on a scale of 0 (no effect) to 100 (complete kill).
-
Measuring the fresh and dry weight of the emerged seedlings.
-
-
Data Analysis: Calculate the germination inhibition percentage and the growth reduction percentage for each treatment. Determine the GR₅₀ (concentration causing 50% growth reduction) value.
Protocol 3: Post-emergence Herbicidal Assay
Objective: To evaluate the post-emergence herbicidal activity of the test compound.
Materials:
-
Young, healthy seedlings of weed species (at the 2-3 leaf stage)
-
Spray chamber or handheld sprayer
-
Other materials as listed in Protocol 2
Procedure:
-
Seedling Preparation: Grow weed seedlings in pots until they reach the 2-3 leaf stage.
-
Treatment Application:
-
Prepare treatment solutions as described in Protocol 2.
-
Apply the solutions as a foliar spray to the seedlings until runoff.
-
-
Incubation: Return the treated plants to the growth chamber.
-
Evaluation: After 7-14 days, assess the herbicidal effect by visual phytotoxicity rating and by measuring the fresh and dry weight of the aerial parts of the plants.
-
Data Analysis: Calculate the growth reduction percentage and determine the GR₅₀ value.
Caption: Workflow for pre- and post-emergence herbicidal screening.
Fungicidal Activity Screening
Protocol 4: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Objective: To determine the in vitro fungicidal activity of the test compound against important plant pathogenic fungi.
Materials:
-
Cultures of plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Petri dishes
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (a commercial fungicide, e.g., Tebuconazole)
-
Negative control (solvent only)
-
Incubator
Procedure:
-
Medium Preparation: Prepare PDA medium and sterilize it by autoclaving.
-
Incorporation of Test Compound: While the PDA is still molten (around 45-50°C), add the test compound, positive control, or negative control to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
Evaluation: When the mycelial growth in the negative control plate has almost reached the edge of the plate, measure the diameter of the fungal colony in all plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each treatment compared to the negative control. Determine the EC₅₀ (effective concentration causing 50% inhibition) value.
Insecticidal Activity Screening
Protocol 5: Contact Toxicity Assay
Objective: To evaluate the contact insecticidal activity of the test compound against a model insect pest.
Materials:
-
Insects (e.g., Myzus persicae (green peach aphid), Spodoptera frugiperda (fall armyworm) larvae)
-
Leaf discs or artificial diet
-
Petri dishes or multi-well plates
-
Test compound dissolved in a suitable solvent (e.g., acetone)
-
Positive control (a commercial insecticide, e.g., Imidacloprid)
-
Negative control (solvent only)
-
Micro-applicator or sprayer
Procedure:
-
Treatment Application: Apply a precise volume of the test solution, positive control, or negative control to the dorsal thorax of each insect (topical application) or to the surface of the leaf disc/artificial diet.
-
Exposure: Place the treated insects in a clean container with a food source (for topical application) or on the treated leaf disc/diet.
-
Incubation: Maintain the insects under controlled environmental conditions.
-
Evaluation: Assess insect mortality at specified time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the percentage of mortality for each treatment, correcting for any mortality in the negative control using Abbott's formula. Determine the LD₅₀ (lethal dose for 50% of the population) or LC₅₀ (lethal concentration for 50% of the population).
Data Presentation: A Framework for Results
All quantitative data from the screening protocols should be meticulously recorded and presented in a clear and concise manner. The following tables provide a template for organizing your results.
Table 1: Pre-emergence Herbicidal Activity of this compound
| Concentration (ppm) | % Germination Inhibition (Monocot) | % Growth Reduction (Monocot) | % Germination Inhibition (Dicot) | % Growth Reduction (Dicot) |
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| Positive Control | ||||
| Negative Control | 0 | 0 | 0 | 0 |
Table 2: In Vitro Fungicidal Activity of this compound
| Concentration (µg/mL) | % Mycelial Growth Inhibition (F. graminearum) | % Mycelial Growth Inhibition (B. cinerea) |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control | ||
| Negative Control | 0 | 0 |
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive starting point for the systematic evaluation of this compound as a potential crop protection agent. The initial screening for herbicidal, fungicidal, and insecticidal activities will guide further research. Should significant activity be observed in any of these areas, subsequent studies should focus on:
-
Dose-response studies to accurately determine GR₅₀, EC₅₀, or LD₅₀ values.
-
Spectrum of activity against a broader range of weeds, fungi, or insects.
-
Mode of action studies to confirm or elucidate the molecular target.
-
Crop selectivity studies to assess the safety of the compound on important crops.
-
Structure-activity relationship (SAR) studies to design and synthesize more potent analogues.
By adhering to these rigorous and logically structured protocols, researchers can effectively unlock the potential of this compound and contribute to the development of the next generation of crop protection solutions.
References
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
PubChem. 2-chloro-N-(3-methoxyphenyl)acetamide. [Link]
-
PubMed. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]
-
SciELO. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp.. [Link]
-
Cambridge University Press & Assessment. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides1. [Link]
-
ResearchGate. (2026). Mode of Action for Chloroacetamides and Functionally Related Compounds. [Link]
-
PubMed. (2021). Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. [Link]
-
PubMed. Alkylating reactivity and herbicidal activity of chloroacetamides. [Link]
-
ResearchGate. (2024). Recent innovations in crop protection research. [Link]
-
PubMed Central. (2024). Recent innovations in crop protection research. [Link]
-
WeedScience. Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1 2 15 23 3. [Link]
-
MDPI. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. [Link]
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- 14. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for "2-chloro-N-(3,5-dimethoxyphenyl)acetamide" (HPLC, GC)
An Application Guide to the Chromatographic Analysis of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
Introduction
This compound is a chemical intermediate whose purity and characterization are critical for its application in research and development, particularly in the synthesis of more complex molecules. The presence of impurities, unreacted starting materials, or degradation products can significantly impact the outcomes of subsequent synthetic steps and the properties of the final product. Therefore, robust and reliable analytical methods are essential for ensuring its quality.
This document provides a detailed guide to the analysis of this compound using two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a Senior Application Scientist, this guide is structured not merely as a set of instructions, but as a technical narrative explaining the rationale behind the methodological choices, thereby empowering researchers to adapt and validate these methods for their specific needs. The protocols are designed to be self-validating, incorporating system suitability checks and referencing established validation parameters.[1]
Physicochemical Profile and Analytical Implications
A foundational understanding of the analyte's physicochemical properties is paramount for developing effective analytical methods. These properties dictate the optimal choice of solvents, chromatographic columns, and detection techniques.
| Property | Value | Source | Rationale for Analytical Method Development |
| Molecular Formula | C₁₀H₁₂ClNO₃ | [2] | The molecular structure, containing a phenyl ring, amide, and ether groups, indicates moderate polarity. |
| Molecular Weight | 229.66 g/mol | [2] | The moderate molecular weight makes the compound suitable for both HPLC and potentially GC analysis. |
| Predicted XlogP | 1.7 | [2][3] | A positive LogP value suggests good retention on a non-polar stationary phase, making Reverse-Phase HPLC an ideal choice. |
| Structure | Aromatic ring with polar substituents | [2][3] | The dimethoxyphenyl chromophore allows for sensitive detection by UV-Vis spectrophotometry in HPLC. The amide group's active hydrogen may cause peak tailing in GC, suggesting derivatization could be beneficial.[4][5] |
Part 1: High-Performance Liquid Chromatography (HPLC) Method
HPLC, particularly in the reverse-phase mode, is the preferred method for the routine analysis, purity determination, and quantification of this compound due to its high resolution, compatibility with non-volatile compounds, and robust performance.[1]
Application Note: RP-HPLC Analysis
The core of this method lies in partitioning the analyte between a non-polar stationary phase (like C18) and a polar mobile phase. The analyte's moderate hydrophobicity, inferred from its predicted XlogP, allows for excellent retention and separation from more polar or non-polar impurities under standard reverse-phase conditions.[1][6]
Rationale for Parameter Selection:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, making it the industry standard for the separation of a wide range of moderately polar compounds.[1]
-
Mobile Phase: A gradient of water and acetonitrile provides a robust means to elute the target analyte while separating it from potential impurities with different polarities. The addition of a small amount of acid (formic or phosphoric) is crucial; it protonates free silanol groups on the silica backbone, minimizing secondary interactions and ensuring a sharp, symmetrical peak shape.[1][6] For LC-MS compatibility, a volatile modifier like formic acid is preferred.[1][7]
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended. It not only quantifies the analyte at its maximum absorbance wavelength (λ-max) for optimal sensitivity but also provides spectral data across a range of wavelengths. This is invaluable for assessing peak purity and identifying co-eluting impurities during method development and validation. For routine quality control, a standard UV-Vis detector set at a single wavelength is sufficient.[1]
Recommended Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min (40% B), 2-15 min (40-90% B), 15-18 min (90% B), 18-20 min (40% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD/PDA at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Detailed Protocol: HPLC Analysis Workflow
This protocol outlines the step-by-step procedure for analyzing this compound.
1. Reagent and Mobile Phase Preparation: a. Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas. b. Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas. c. Prepare a Diluent solution of 50:50 (v/v) Acetonitrile and Water.
2. Standard Preparation: a. Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent. b. Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the Diluent.
3. Sample Preparation: a. Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask. b. Add approximately 15 mL of Diluent and sonicate for 5 minutes to dissolve. c. Dilute to volume with Diluent and mix thoroughly. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. System Suitability Testing (SST): a. Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). b. The system is deemed suitable for use if the following criteria are met:
- Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area.
- Tailing Factor (T): ≤ 2.0.
- Theoretical Plates (N): ≥ 2000.
5. Chromatographic Analysis: a. Once SST criteria are met, inject the blank (Diluent), followed by the standard and sample solutions. b. Process the chromatograms using appropriate data acquisition software.
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- 7. Separation of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: High-Purity Recovery of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide via Optimized Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, a key intermediate in synthetic organic chemistry. Recrystallization is a fundamental yet powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired product from impurities.[1][2] This guide outlines the theoretical principles, a systematic approach to solvent selection, a step-by-step protocol for bulk purification, and methods for verifying the final purity. The causality behind each step is explained to provide researchers with a robust understanding of the process, enabling effective troubleshooting and adaptation.
Introduction and Foundational Principles
This compound (MW: 229.66 g/mol , Formula: C₁₀H₁₂ClNO₃) is an N-substituted acetamide derivative frequently used as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents.[3][4][5][6] The purity of such intermediates is paramount, as contaminants can lead to unwanted side reactions, lower yields, and complications in subsequent synthetic steps.
Recrystallization is the gold-standard method for purifying solid compounds.[2] The technique is governed by the principle that most solids are more soluble in a hot solvent than in a cold one.[7][8][9] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the target compound decreases, forcing it to precipitate out of the solution and form a crystal lattice.[9] The highly ordered structure of a growing crystal tends to exclude molecules that do not fit its geometry, effectively leaving impurities behind in the solvent (mother liquor).[1][8]
The success of this technique is critically dependent on the choice of solvent. An ideal solvent will exhibit the following characteristics[10][11]:
-
High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the boiling solvent.
-
Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound being purified.[11]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
Protocol Part I: Systematic Solvent Selection
A preliminary small-scale experiment is essential to identify the optimal solvent or solvent system. The structure of this compound, with its amide linkage and dimethoxy-substituted phenyl ring, suggests moderate polarity. Therefore, a range of solvents should be tested.
Procedure for Solvent Screening:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different test solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, swirling after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.[11]
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.[12]
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes to promote maximum crystallization.[1]
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.
Data Interpretation for Solvent Selection:
| Solvent System | Polarity | Boiling Point (°C) | Expected Outcome for this compound | Suitability |
| Water | High | 100 | Likely insoluble at all temperatures due to the organic structure. | Poor (as single solvent) |
| Ethanol | High | 78 | Good solubility when hot, poor solubility when cold. | Excellent Candidate |
| Acetone | Medium | 56 | May be too soluble even at room temperature.[12] | Moderate; risk of low recovery. |
| Ethyl Acetate | Medium | 77 | Good differential solubility is expected. | Excellent Candidate |
| Toluene | Low | 111 | May require a large volume to dissolve; good for less polar compounds.[13] | Possible Candidate |
| Hexane | Non-polar | 69 | Compound will likely be insoluble at all temperatures. | Poor (as single solvent), Good (as anti-solvent) |
| Solvent Pair | Variable | Variable | ||
| Ethanol/Water | High | Variable | Dissolve in hot ethanol, then add water dropwise until cloudy. Reheat to clarify and cool. | Excellent Candidate |
| Ethyl Acetate/Hexane | Low-Medium | Variable | Dissolve in hot ethyl acetate, then add hexane as an anti-solvent. | Excellent Candidate |
Protocol Part II: Bulk Recrystallization Workflow
This protocol assumes a starting quantity of 5.0 g of crude this compound. Adjust solvent volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized Water (for ice bath)
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hotplate with stirring capability
-
Glass stirring rod
-
Büchner funnel and filter flask (appropriately sized)
-
Filter paper
-
Vacuum tubing and source
-
Spatula
-
Watch glass
-
Ice bath
Step-by-Step Methodology
Step 1: Dissolution
-
Place 5.0 g of the crude solid into a 250 mL Erlenmeyer flask with a stir bar.
-
Add approximately 20 mL of ethanol to the flask.
-
Gently heat the mixture on a hotplate with stirring.
-
Continue to add ethanol in small portions (1-2 mL at a time) to the boiling solution until the solid has completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, which maximizes the yield of the recrystallized product.[7] Avoid adding a large excess of solvent.
Step 2: Hot Filtration (Conditional)
-
This step is only necessary if insoluble impurities (e.g., dust, inorganic salts) or colored, resinous matter are visible in the hot solution.
-
If required, pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel on the hotplate. Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, pre-heated flask. Causality: Pre-heating the apparatus prevents the product from crystallizing prematurely on the filter paper or in the funnel stem, a phenomenon known as "crashing out."[13]
Step 3: Crystallization
-
Remove the flask containing the clear solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing sufficient time for the ordered lattice to form and exclude impurities.[7][8] Rapid cooling can trap impurities within smaller, less-ordered crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.
-
Troubleshooting: If crystals do not form, gently scratch the inside surface of the flask below the solvent line with a glass rod to create nucleation sites.[14]
Step 4: Isolation by Vacuum Filtration
-
Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Place the funnel on a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.
-
Use a spatula to transfer any remaining crystals from the flask. A small amount of the cold filtrate can be used to rinse the flask.
Step 5: Washing the Crystals
-
With the vacuum still applied, wash the crystals on the filter paper with a small portion (5-10 mL) of ice-cold ethanol. Causality: The solvent must be cold to wash away the impurity-laden mother liquor without dissolving a significant amount of the purified product crystals.[1][2]
-
Press the crystals down gently with a clean spatula or the bottom of a small beaker to help remove excess solvent.
Step 6: Drying
-
Leave the vacuum on for 10-15 minutes to pull air through the crystals, which will partially dry them.
-
Transfer the filter cake to a pre-weighed watch glass and spread it out evenly.
-
Allow the crystals to air-dry completely. For faster results, they can be placed in a desiccator under vacuum or in a drying oven at a temperature well below the compound's melting point (e.g., 50-60 °C).
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Purity Assessment and Troubleshooting
After drying, determine the mass of the recovered product and calculate the percent recovery. The purity of the final product should be assessed.
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) indicates high purity. Crude, impure samples exhibit a depressed and broad melting range. The melting point for analogous compounds like 2-chloro-N-(2,6-dimethylphenyl)acetamide is in the 143-150 °C range, suggesting a similar value for the target compound.[15]
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. The purified sample should ideally show a single, well-defined spot.
-
Spectroscopy: NMR or IR spectroscopy can confirm the chemical structure and the absence of signals corresponding to starting materials or major by-products.
Common Troubleshooting Scenarios:
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and attempt to cool again. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute; the compound is melting before it dissolves. The solution is too concentrated or cooled too quickly.[16] | Re-heat the oil to dissolve it, add slightly more solvent, and ensure cooling is very slow. Consider a lower-boiling point solvent. |
| Very Low Recovery | Too much solvent was used; compound is partially soluble in cold solvent; crystals were washed with room-temperature solvent. | Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals. Always use minimal hot solvent and wash with ice-cold solvent. |
| Color Remains | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the product. |
References
-
Organic Chemistry at CU Boulder. (n.d.). Crystallization. University of Colorado Boulder. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
Studylib. (2015). Crystallization Technique: Organic Chemistry Lab Guide. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Unknown Author. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
-
Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]
-
Unknown Author. (n.d.). Experiment 1 - Recrystallization of Acetanilide. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. Retrieved from [Link]
Sources
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- 2. science.uct.ac.za [science.uct.ac.za]
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Experimental protocol for using "2-chloro-N-(3,5-dimethoxyphenyl)acetamide" in assays
Application Note & Experimental Protocols
Topic: Characterization of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide as a Covalent Inhibitor in Cancer Biology Assays
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Introduction: Probing Biological Systems with Covalent Modifiers
This compound is a member of the chloroacetamide class of molecules, which are increasingly recognized for their utility as covalent inhibitors in chemical biology and drug discovery. The core of this molecule features an electrophilic chloroacetamide "warhead," a functional group known to form stable, irreversible covalent bonds with nucleophilic amino acid residues, most notably cysteine.[1][2] This irreversible mechanism of action offers distinct advantages over traditional reversible inhibitors, including prolonged duration of action, high potency, and utility as probes for identifying and validating novel drug targets.
The specificity of a covalent inhibitor is primarily determined by the non-covalent interactions of its scaffold, in this case, the N-(3,5-dimethoxyphenyl) group, which guides the reactive warhead to a specific protein's binding pocket. This allows the molecule to sample the proteome and covalently bind to a target with a suitably positioned cysteine. Notably, substituted chloroacetamides have shown promise as inhibitors of cancer stem cells (CSCs)[3], and related molecules bearing the dimethoxyphenyl moiety are known to potently inhibit cancer cell growth by modulating critical signaling pathways like Wnt/β-catenin[4].
This document serves as a comprehensive guide for researchers utilizing this compound. It provides detailed protocols for its handling, preparation, and application in a logical experimental cascade—from initial cytotoxicity screening to mechanistic assays designed to confirm its covalent binding nature and explore its impact on downstream cell signaling.
Compound Profile and Mechanism of Action
Chemical and Physical Properties
A summary of the key properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 66932-96-5 | PubChem[5] |
| Molecular Formula | C₁₀H₁₂ClNO₃ | PubChem[5] |
| Molecular Weight | 229.66 g/mol | PubChem[5] |
| Appearance | White to off-white solid | Typical |
| Solubility | Soluble in DMSO, DMF, Acetone; Poorly soluble in water | Inferred |
Proposed Mechanism: Covalent Cysteine Modification
The primary mechanism of action for chloroacetamides is the irreversible alkylation of cysteine residues within target proteins. The carbon atom adjacent to the chlorine is highly electrophilic. When the molecule is positioned within a protein's binding pocket, a nearby nucleophilic thiol group of a cysteine residue can attack this carbon in a bimolecular nucleophilic substitution (SN2) reaction. This results in the formation of a stable thioether bond and the displacement of the chloride ion, effectively tethering the inhibitor to the protein permanently.[1][6]
Caption: Proposed covalent inhibition mechanism.
This irreversible binding is key to the compound's biological activity and is a testable hypothesis in the protocols outlined below.
Essential Preparations and Handling
Safety Precautions
Based on available data, this compound should be handled with care.
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation.[5]
-
Recommended PPE: Always wear a lab coat, nitrile gloves, and safety glasses. When handling the solid powder outside of a certified fume hood, a dust mask is recommended.
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is critical for reproducible results.
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.30 mg of this compound powder (MW = 229.66 g/mol ).
-
Solubilization: Add 1.0 mL of sterile, anhydrous dimethyl sulfoxide (DMSO) to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication can assist if dissolution is slow.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C for up to 3-6 months. Protect from light.
Insight: The chloroacetamide moiety can be susceptible to hydrolysis in aqueous solutions over time. For maximum reproducibility, it is crucial to prepare fresh dilutions in cell culture media or assay buffer from the DMSO stock immediately before each experiment.
Experimental Workflow & Protocols
A logical workflow is essential to characterize a novel compound. We recommend a tiered approach, starting with broad phenotypic screening and progressing to more specific, mechanism-based assays.
Caption: Logical workflow for compound characterization.
Protocol 1: Primary Screen - Cell Viability (Resazurin-Based Assay)
This initial assay determines the compound's concentration-dependent effect on cell viability and establishes the half-maximal inhibitory concentration (IC₅₀).
Principle: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the bright pink, highly fluorescent resorufin. A decrease in fluorescence indicates a loss of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well clear-bottom, black-walled tissue culture plates
-
Resazurin sodium salt solution (e.g., PrestoBlue™, alamarBlue™)
-
10 mM compound stock in DMSO
-
Vehicle control: DMSO
Procedure:
-
Cell Seeding: Seed 5,000 cells per well in 90 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare a 2X serial dilution series of the compound in complete medium. Start from a high concentration (e.g., 100 µM). Remember to prepare a vehicle control (containing the same final percentage of DMSO as the highest compound concentration, typically ≤0.5%).
-
Treatment: Add 10 µL of the 2X compound dilutions to the corresponding wells (final volume 100 µL). You will now have a 1X final concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Resazurin Addition: Add 10 µL of the resazurin reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until the "vehicle control" wells turn a robust pink.
-
Measurement: Read fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Analysis: Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability. Plot the normalized viability versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Secondary Screen - Irreversibility Washout Assay
This assay directly tests the hypothesis of covalent, irreversible inhibition.
Principle: The biological effect of a reversible inhibitor is lost upon its removal (washout). In contrast, an irreversible covalent inhibitor's effect will persist long after its removal because it is permanently bound to its target.
Procedure:
-
Seeding: Seed cells in two identical 96-well plates ("Washout Plate" and "Continuous Plate") as described in Protocol 1.
-
Treatment: Treat both plates with the compound at concentrations around the IC₅₀ (e.g., 1x, 3x, and 10x IC₅₀) and a vehicle control for a short duration (e.g., 4-6 hours).
-
Washout Step:
-
Continuous Plate: Leave as is.
-
Washout Plate: Carefully aspirate the media. Gently wash each well twice with 100 µL of warm, sterile PBS. Finally, add 100 µL of fresh, compound-free complete medium.
-
-
Recovery Incubation: Incubate both plates for an additional 48-72 hours.
-
Viability Assessment: Perform the resazurin-based viability assay on both plates as described in Protocol 1.
-
Analysis: Compare the viability curves from the "Washout" and "Continuous" plates. If the compound is irreversible, the IC₅₀ and maximal effect on the "Washout" plate will be very similar to the "Continuous" plate. If it is reversible, viability on the "Washout" plate will have largely recovered.
Protocol 3: Mechanistic Screen - Western Blot for Wnt/β-Catenin Pathway
This protocol investigates the compound's effect on a specific signaling pathway implicated by related molecules[4].
Principle: Western blotting uses antibodies to detect the levels of specific proteins in cell lysates, providing a snapshot of signaling pathway activity. A reduction in downstream targets of the Wnt pathway (c-Myc, Cyclin D1) would suggest the compound inhibits the pathway.
Caption: Hypothesized inhibition of the Wnt/β-catenin pathway.
Procedure:
-
Cell Culture: Plate cells (e.g., 1x10⁶ cells in a 6-well plate) and allow them to attach overnight.
-
Treatment: Treat cells with the compound at 1x and 3x IC₅₀ concentrations, alongside a vehicle control, for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 min at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on a polyacrylamide gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, and anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of target proteins to the loading control (β-actin). Compare the levels of target proteins in treated samples to the vehicle control.
Conclusion and Future Directions
This compound is a valuable tool for chemical biology, acting as a potential covalent inhibitor. The protocols detailed herein provide a robust framework for its characterization, from determining its cytotoxic profile to confirming its irreversible mechanism of action and exploring its impact on oncogenic signaling pathways. Positive results from these assays, particularly the Western blot, would provide a strong rationale for more advanced studies, such as proteomics-based target identification to pinpoint the exact cysteine-containing protein it modifies, or in vivo studies in xenograft models to assess its therapeutic potential.
References
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Bregar, M., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Lehmann, M., et al. (2004). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters. Available at: [Link]
-
Singh, M., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Central Science. Available at: [Link]
-
Padhariya, K. N., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research. Available at: [Link]
-
Lee, Y. B., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry. Available at: [Link]
Sources
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- 4. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide as a Versatile Building Block for Complex Molecule Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide. We delve into its synthesis, physicochemical properties, and its pivotal role as a reactive intermediate for constructing diverse and complex molecular architectures, with a particular focus on precursors for biologically active compounds such as kinase inhibitors. Detailed, field-tested protocols are provided, supported by scientific rationale and characterization data to ensure reproducibility and success in the laboratory.
Introduction: Identifying a Strategic Building Block
In the landscape of modern organic synthesis and drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and ultimate molecular complexity. This compound emerges as a building block of significant strategic value. Its structure is bifunctional:
-
The α-Chloroacetamide Moiety: This functional group is a potent electrophile, primed for facile nucleophilic substitution reactions. The reactive C-Cl bond serves as a versatile handle for introducing a wide array of chemical functionalities.
-
The 3,5-Dimethoxyphenyl Ring: This electron-rich aromatic system is a common pharmacophore found in numerous biologically active molecules, particularly in the realm of kinase inhibitors.[1][2] The methoxy groups can act as hydrogen bond acceptors, contributing to ligand-receptor binding affinity and influencing the molecule's solubility and metabolic profile.[3]
The combination of these two features in a single, stable, and readily accessible molecule makes this compound a powerful precursor for generating libraries of compounds in diversity-oriented synthesis and a key intermediate in targeted drug development programs.[4]
Physicochemical & Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use.
Properties Profile
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₀H₁₂ClNO₃ | [5] |
| Molecular Weight | 229.66 g/mol | [5] |
| CAS Number | 66932-96-5 | [5] |
| Canonical SMILES | COC1=CC(=CC(=C1)NC(=O)CCl)OC | [5][6] |
| Appearance | White to off-white solid (typical) | N/A |
| XLogP3 | 1.7 | [5] |
Safety & Handling
As a reactive electrophile, appropriate safety measures are mandatory.
-
GHS Hazard Statements: According to aggregated data, this compound is classified with the following hazards:
-
Handling Recommendations: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Core Synthesis Protocol: Preparation of the Building Block
The most direct and widely adopted method for synthesizing N-aryl-2-chloroacetamides is the acylation of the corresponding aniline with chloroacetyl chloride.[7][8] This protocol details a robust procedure for preparing the title compound.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of the title building block.
Step-by-Step Protocol
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,5-dimethoxyaniline (1.0 eq.).
-
Dissolution: Add anhydrous dichloromethane (DCM, ~0.4 M concentration relative to the aniline).
-
Base Addition: Add pyridine (1.0 eq.) or triethylamine (1.2 eq.) to the solution.[8][9]
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acylation: Add chloroacetyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise via a dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify by crystallization from a suitable solvent system, such as DCM/petroleum ether or ethanol, to yield the final product.[9]
Scientific Rationale & Characterization
-
Causality of Choices:
-
Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water; anhydrous conditions prevent its hydrolysis and maximize the yield of the desired amide.
-
Cooling to 0 °C: The acylation reaction is exothermic. Initial cooling is crucial to control the reaction rate, prevent side reactions, and ensure safety.
-
Base: A base like pyridine or triethylamine is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[8] This prevents the protonation of the starting aniline, which would render it unreactive.
-
Aqueous Wash: The 1M HCl wash removes the excess base and its hydrochloride salt, simplifying purification.
-
-
Expected Characterization Data:
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to methoxy protons (s, ~3.8 ppm), aromatic protons (m), methylene protons of the chloroacetyl group (s, ~4.1 ppm), and the amide proton (br s). |
| ¹³C NMR | Resonances for methoxy carbons, aromatic carbons, the carbonyl carbon (~165 ppm), and the α-chloro carbon. |
| IR (cm⁻¹) | Characteristic absorptions for N-H stretching (~3300), C=O stretching of the amide (~1670), and C-Cl stretching (~750).[7] |
Applications in Complex Molecule Synthesis
The true utility of this compound lies in its subsequent transformations. Its electrophilic nature makes it an ideal substrate for building molecular complexity.
Diagram: Key Synthetic Transformations
Caption: Versatility of the building block in synthesis.
Application 1: Nucleophilic Aliphatic Substitution
This is the most direct application, where the chlorine atom is displaced by a wide range of nucleophiles. This reaction is fundamental to attaching the core scaffold to other fragments of a target molecule.
-
Protocol: General Procedure for N-Alkylation
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Reagents: Add the desired amine nucleophile (e.g., a substituted piperazine or aniline, 1.0-1.2 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA).
-
Catalyst (Optional): For less reactive chlorides or nucleophiles, a catalytic amount of potassium iodide (KI, 0.1 eq.) can be added to facilitate the reaction via the Finkelstein reaction, transiently forming the more reactive iodo-intermediate.[10]
-
Reaction: Heat the mixture with stirring to a temperature between 60-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If using K₂CO₃, filter off the solids. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash extensively with water and brine to remove the DMF and inorganic salts.
-
Purification: Dry the organic layer, concentrate, and purify the crude product using column chromatography on silica gel.
-
-
Expert Commentary: The choice of base and solvent is critical. K₂CO₃ is a cost-effective and easily removable base for many applications. DMF is an excellent solvent for these reactions due to its high polarity and boiling point, but its removal requires careful aqueous extraction. This substitution pattern is a cornerstone of the synthesis of many pharmaceutical agents, including Ranolazine, where a similar chloroacetamide intermediate is reacted with piperazine.[11]
Application 2: Synthesis of Precursors for Kinase Inhibitors
The 3,5-dimethoxyphenyl group is a privileged scaffold in the design of kinase inhibitors. It can effectively occupy hydrophobic pockets while presenting hydrogen bond acceptors to the hinge region of the kinase active site. Using the substitution protocol above, one can introduce moieties known to bind to the ATP-binding site.
-
Example Application: Reaction with 4-aminopyridine derivatives or other nitrogen-containing heterocycles can generate advanced intermediates for inhibitors of kinases like Abl, EGFR, or VEGFR.[3] The N-aryl acetamide linkage provides a rigid and planar structural element that is often crucial for maintaining the correct vector and orientation for binding within the narrow kinase cleft.
Conclusion
This compound is more than a simple reagent; it is a highly versatile and strategic building block that empowers chemists to rapidly access complex molecular frameworks. Its predictable reactivity, coupled with the desirable pharmacophoric features of the dimethoxyphenyl ring, ensures its continued relevance in medicinal chemistry and organic synthesis. The protocols and insights provided herein serve as a practical guide for leveraging this valuable intermediate to its full potential in the pursuit of novel and impactful molecules.
References
- US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
-
This compound . PubChem, National Center for Biotechnology Information. [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... . ResearchGate. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES . International Journal of Pharma Sciences and Research. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . Journal of Medicinal Chemistry, ACS Publications. [Link]
-
Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs) . ResearchGate. [Link]
-
Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors . Bioorganic & Medicinal Chemistry Letters. [Link]
-
This compound . PubChemLite. [Link]
-
Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)- . Cheméo. [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs . MDPI. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]
- 5. This compound | C10H12ClNO3 | CID 2303719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C10H12ClNO3) [pubchemlite.lcsb.uni.lu]
- 7. ijpsr.info [ijpsr.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-CHLORO-N-(3,4-DIMETHOXY-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 10. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Role of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide in Modern Organic Synthesis: A Guide for Researchers
Welcome to a comprehensive guide on the applications of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide in organic synthesis. This document is designed for researchers, scientists, and professionals in drug development, offering in-depth insights and practical protocols for leveraging this versatile reagent. Our focus will be on providing not just procedural steps, but also the chemical reasoning behind them, ensuring both scientific integrity and practical success in your synthetic endeavors.
Introduction: Understanding the Utility of this compound
This compound is a valuable building block in organic synthesis, primarily owing to its bifunctional nature. The molecule incorporates a reactive α-chloroacetamide moiety, making it an excellent electrophile for nucleophilic substitution reactions. The presence of the 3,5-dimethoxyphenyl group, a common pharmacophore, also imparts desirable electronic and steric properties to the molecule and its derivatives, often influencing their biological activity.
This guide will explore the synthesis of the title compound and its subsequent application as a precursor for various functionalized molecules, with a particular focus on the synthesis of heterocyclic compounds and other structures of medicinal interest.
Synthesis of this compound
The preparation of this compound is a straightforward and high-yielding process, typically achieved through the acylation of 3,5-dimethoxyaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
General Synthetic Pathway
Caption: General reaction scheme for the synthesis of this compound.
Detailed Synthetic Protocol
Materials:
-
3,5-Dimethoxyaniline
-
Chloroacetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Petroleum ether or Hexane
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxyaniline (1.0 equivalent) and a suitable base like pyridine or triethylamine (1.0-1.2 equivalents) in anhydrous DCM. The concentration is typically around 0.4 M with respect to the aniline.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM (at a concentration of about 0.5 M) to the reaction mixture dropwise via a dropping funnel. The slow addition is crucial to control the exothermic nature of the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by crystallization from a mixture of DCM and petroleum ether or a similar non-polar solvent to yield pure this compound.
Applications in Nucleophilic Substitution Reactions
The primary utility of this compound lies in its reactivity as an electrophile in SN2 reactions. The carbon atom alpha to the carbonyl group is activated by the electron-withdrawing nature of the adjacent carbonyl and the good leaving group ability of the chloride ion. This allows for the facile introduction of various nucleophiles, leading to a diverse array of functionalized molecules.
Caption: General scheme of nucleophilic substitution reactions of this compound.
Protocol 1: Reaction with Amine Nucleophiles
The reaction with primary or secondary amines yields N-substituted glycinamide derivatives, which are important scaffolds in medicinal chemistry.
Materials:
-
This compound
-
Desired amine (e.g., piperidine, morpholine, or a primary amine)
-
A suitable solvent (e.g., Ethanol, Dimethylformamide (DMF))
-
A base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (TEA))
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 equivalent) in a suitable solvent, add the desired amine (1.2 equivalents) and a base such as K₂CO₃ or TEA (1.5 equivalents).
-
Heat the reaction mixture to an appropriate temperature (typically between 50-80 °C) and monitor the reaction's progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms (often the salt of the base), filter the solid. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the desired N-substituted glycinamide derivative.
Protocol 2: Reaction with Thiol Nucleophiles
Thiol nucleophiles react with this compound to form thioether derivatives. This reaction is often used to introduce sulfur-containing functionalities into molecules.
Materials:
-
This compound
-
Desired thiol
-
A suitable solvent (e.g., Ethanol, Acetonitrile, DMF)
-
A base (e.g., Sodium hydroxide (NaOH), Potassium carbonate (K₂CO₃))
-
Rotary evaporator
-
Ethyl acetate and water for work-up
Procedure:
-
In a round-bottom flask, prepare the thiolate in situ by adding the thiol (1.1 equivalents) to a suspension or solution of the base (1.2 equivalents) in the chosen solvent at 0 °C.
-
To this mixture, add a solution of this compound (1.0 equivalent) in the same solvent.
-
Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, quench it with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Synthesis of 2-Aminothiazole Derivatives
A particularly important application of α-chloroacetamides is in the Hantzsch thiazole synthesis, where they react with thiourea or substituted thioureas to form 2-aminothiazole derivatives. These heterocycles are prevalent in many biologically active compounds.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization, typically from ethanol.
Quantitative Data Summary
The following table provides illustrative quantitative data for the synthesis and reactions of chloroacetamide derivatives, adapted from literature for similar compounds. Actual yields may vary depending on the specific substrates and reaction conditions.
| Reaction | Starting Material | Reagent | Product | Typical Yield |
| Synthesis | 3,5-Dimethoxyaniline | Chloroacetyl chloride | This compound | >90% |
| Amination | 2-chloro-N-arylacetamide | Piperidine | N-(Piperidin-1-ylacetyl)arylamine | 70-90% |
| Thiolation | 2-chloro-N-arylacetamide | Thiophenol | N-(2-(Phenylthio)acetyl)arylamine | 80-95% |
| Thiazole Synthesis | 2-chloro-N-arylacetamide | Thiourea | 2-Amino-N-arylthiazole | 60-85% |
Conclusion
This compound is a highly effective and versatile building block in organic synthesis. Its straightforward preparation and predictable reactivity in nucleophilic substitution reactions make it an invaluable tool for the synthesis of a wide range of functionalized molecules, particularly those with potential biological activity. The protocols provided in this guide offer a solid foundation for researchers to explore the synthetic potential of this compound in their own work. As with any chemical synthesis, careful optimization of reaction conditions is recommended to achieve the best results for specific applications.
References
- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
- Çoban, V., et al. (2024). New oxomethacrylate and acetamide: synthesis, characterization, and their computational approaches: molecular docking, molecular dynamics, and ADME analyses. Drug and Chemical Toxicology, 1-15.
- Mishra, A. K., et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6).
- Wu, H., et al. (2019). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Molecules, 24(12), 2289.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-chloro-N-(pyridin-4-yl)acetamide. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for 2'-Chloroacetanilide in Nucleophilic Substitution Reactions. BenchChem.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Zhao, H. L., et al. (2014). General procedure for the synthesis of 2-halo-N-arylacetamides. Chinese Chemical Letters, 25(3), 411-414.
- Acikbas, Y., et al. (2016). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer.
- Furet, P., et al. (2011). Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(20), 7066-7083.
- Liu, J., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. European Journal of Medicinal Chemistry, 139, 674-697.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis, improve yields, and ensure the highest purity of your target compound.
Overview of the Synthesis
The synthesis of this compound is a fundamental example of N-acylation. The most common and direct method involves the reaction of 3,5-dimethoxyaniline with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acid chloride. The reaction typically requires a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Reaction Scheme
Reaction Mechanism: Nucleophilic Acyl Substitution
The mechanism proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the chloroacetyl chloride, followed by the elimination of a chloride ion. A base is crucial for scavenging the generated HCl.
Caption: Nucleophilic acyl substitution mechanism.
Detailed Experimental Protocol (Baseline)
This protocol provides a standard procedure. Subsequent sections will address troubleshooting deviations from the expected outcome of this method.
Materials:
-
3,5-Dimethoxyaniline (1.0 eq)
-
Chloroacetyl chloride (1.05-1.1 eq)
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1-1.2 eq)[1][2]
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 3,5-dimethoxyaniline (1.0 eq) and the base (e.g., TEA, 1.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and prevent side-product formation.[3][4]
-
Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Workup:
-
Once the reaction is complete (disappearance of the starting aniline spot on TLC), pour the mixture into cold water to precipitate the crude product.[4]
-
If the product is soluble, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.[5]
Caption: Standard experimental workflow for synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during the synthesis.
Q1: My reaction yield is very low, or I failed to isolate any product. What are the most likely causes?
A1: A low or zero yield can be attributed to several factors, ranging from reagent quality to reaction conditions.
-
Cause 1: Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture. This hydrolysis converts it to chloroacetic acid, which will not acylate the aniline.
-
Solution: Always use freshly opened or distilled chloroacetyl chloride. Handle it under anhydrous conditions (e.g., nitrogen or argon atmosphere) and use dry solvents and glassware.
-
-
Cause 2: Ineffective HCl Scavenging: The reaction generates one equivalent of HCl. If the base is not strong enough, present in insufficient quantity, or added incorrectly, the HCl will protonate the starting 3,5-dimethoxyaniline. The resulting ammonium salt is not nucleophilic and will not react.
-
Solution: Ensure you use at least 1.1 equivalents of a suitable base. Tertiary amines like triethylamine (TEA) are common, but sterically hindered, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can offer superior results, leading to higher yields in shorter reaction times.[1][2]
-
-
Cause 3: Poor Quality of 3,5-Dimethoxyaniline: The starting aniline can oxidize over time, often indicated by a change in color from off-white to brown or purple. Oxidized impurities can interfere with the reaction.
-
Cause 4: Incorrect Temperature Control: While cooling to 0 °C is recommended for the addition, if the reaction is maintained at too low a temperature for its entire duration, the rate may be too slow. Conversely, high temperatures can promote side reactions.
-
Solution: Add the chloroacetyl chloride at 0 °C to control the initial exotherm, then allow the reaction to proceed at room temperature.[4] Gentle heating (e.g., 40-50 °C) can sometimes drive a sluggish reaction to completion, but this should be monitored carefully by TLC.
-
Q2: My TLC plate shows multiple spots, and the final product is impure. What are the common side products and how can I minimize them?
A2: The formation of multiple products is a common issue. Identifying the likely impurities is key to prevention.
-
Side Product 1: Diacylated Aniline: The nitrogen on the newly formed amide product is still weakly nucleophilic and can react with a second molecule of chloroacetyl chloride, particularly if an excess of the acylating agent is used or if the reaction temperature is too high.
-
Prevention: Use only a slight excess (1.05 eq) of chloroacetyl chloride. Add it slowly and maintain a low temperature (0 °C) during the addition to ensure it reacts preferentially with the more nucleophilic starting aniline.
-
-
Side Product 2: Unreacted Starting Material: The presence of unreacted 3,5-dimethoxyaniline is usually due to an incomplete reaction.
-
Prevention: Ensure the stoichiometry is correct and allow sufficient reaction time. As discussed in Q1, ensure the base is effectively neutralizing the HCl byproduct. Using a more efficient base like DBU can help drive the reaction to completion.[2]
-
-
Side Product 3: Chloroacetic Acid/Anhydride Impurities: If the chloroacetyl chloride has partially hydrolyzed, the resulting chloroacetic acid can contaminate the product.
-
Prevention: Use high-quality, dry reagents and solvents. During workup, a wash with a mild base like saturated sodium bicarbonate solution is effective at removing acidic impurities.
-
Q3: The reaction seems to stall, with a significant amount of starting material remaining after several hours. How can I improve the conversion rate?
A3: A stalled reaction points to an issue with reactivity or reaction conditions.
-
Strategy 1: Re-evaluate Your Base: This is the most common culprit. Triethylamine (TEA) is adequate, but its hydrochloride salt can sometimes be sparingly soluble, complicating the reaction mixture.
-
Solution: Switch to a stronger, non-nucleophilic base like DBU. DBU is an organic-soluble base that often leads to faster reactions and higher conversions.[1][4] Alternatively, inorganic bases like potassium carbonate can be used in solvents like acetone, though this creates a heterogeneous mixture.[4]
-
-
Strategy 2: Solvent Choice: The solvent can significantly influence reaction rates.
-
Strategy 3: Increase Temperature: If the reaction is clean but slow at room temperature, gentle heating can increase the rate.
-
Solution: After stirring at room temperature for a few hours, gently warm the reaction mixture to 40-50 °C and continue to monitor by TLC. Be cautious, as higher temperatures can also promote side reactions.
-
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
-
What is the optimal base for this reaction? While TEA is widely used, studies have shown that a strong, non-nucleophilic base like DBU can significantly accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[1][2] Sodium acetate is a weaker base and may require higher temperatures or longer reaction times.[3]
-
How critical is the purity of the starting 3,5-dimethoxyaniline? It is highly critical. Aromatic amines are susceptible to air oxidation, which forms colored, often polymeric, impurities that can inhibit the reaction and contaminate the final product. Using aniline that is off-white or light tan is recommended.[6]
-
What are the primary safety concerns? Chloroacetyl chloride is highly corrosive, lachrymatory (tear-inducing), and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). 3,5-dimethoxyaniline is harmful if swallowed and can cause skin and eye irritation.[8] Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.
-
Can this reaction be performed in an aqueous system? Yes, under specific conditions. The Schotten-Baumann reaction involves acylation in a two-phase system (e.g., water and an organic solvent) with a base like sodium hydroxide. However, for a highly reactive acylating agent like chloroacetyl chloride, the competing hydrolysis reaction is a major issue.[9] Recent green chemistry approaches have explored using phosphate buffer systems, which can favor N-acylation over hydrolysis and yield clean products rapidly.[9][10]
-
My product oiled out during recrystallization. What should I do? "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Try using a lower-boiling point solvent system, adding the anti-solvent more slowly, or cooling the solution at a much slower rate. Seeding the solution with a tiny crystal of the pure product can also induce proper crystallization.
Data Summary
The choice of base and solvent has a profound impact on reaction efficiency. The following table summarizes findings from related literature on the chloroacetylation of anilines.
| Base | Solvent | Typical Reaction Time | Typical Yield Range | Reference |
| Triethylamine (TEA) | THF | 4-8 hours | 70-85% | [4] |
| DBU | THF | 3-6 hours | 85-95% | [1][2][4] |
| Sodium Acetate | Acetone/Water | 1-2 hours | ~80-90% | [3] |
| K₂CO₃ | Benzene | > 8 hours | Variable | [4] |
| Phosphate Buffer | Water | < 30 minutes | High | [9][10] |
References
-
International Journal of Pharma Sciences and Research (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Available at: [Link]
-
Acta Crystallographica Section E: Crystallographic Communications (2015). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: [Link]
- Google Patents (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Google Patents (2020). Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide.
-
Acta Crystallographica Section E: Structure Reports Online (2008). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Available at: [Link]
- Google Patents (2013). A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
-
ResearchGate (2018). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide. Available at: [Link]
-
ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Available at: [Link]
-
ResearchGate (2017). A facile amidation of chloroacetyl chloride using DBU. Available at: [Link]
-
Taylor & Francis Online (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Available at: [Link]
-
International Journal of ChemTech Research (2017). A facile amidation of chloroacetyl chloride using DBU. Available at: [Link]
-
TradeIndia. 3,5-Dimethoxyaniline Available at Competitive Prices for Industrial Applications. Available at: [Link]
-
Taylor & Francis Online (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: [Link]
-
Cogent Chemistry (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
PubChem. 3,5-Dimethoxyaniline. Available at: [Link]
-
ResearchGate (2016). Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide. Available at: [Link]
-
ACS Publications (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Available at: [Link]
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- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
Welcome to the technical support guide for the synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. Here, we will address common issues, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the successful and efficient synthesis of your target compound.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 3,5-dimethoxyaniline with chloroacetyl chloride.[1][2] This reaction is generally straightforward but can be prone to the formation of several side products if not performed under optimal conditions. A base, such as pyridine or triethylamine, is often employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][]
Core Reaction Scheme:
-
Nucleophile: 3,5-Dimethoxyaniline
-
Electrophile: Chloroacetyl Chloride
-
Product: this compound
-
Byproduct: Hydrochloric Acid (HCl)
II. Troubleshooting Guide: Side Products and Purity Issues
This section addresses the most common side products encountered during the synthesis and provides actionable steps to mitigate their formation.
Issue 1: Presence of an Unwanted Diacylated Byproduct
Symptom: You observe a higher molecular weight impurity in your crude product analysis (e.g., by LC-MS or NMR) corresponding to the addition of two chloroacetyl groups to the aniline nitrogen.
Root Cause Analysis: The formation of a diacylated product, N-chloroacetyl-2-chloro-N-(3,5-dimethoxyphenyl)acetamide, can occur under harsh reaction conditions or with an incorrect stoichiometry of reagents. While the secondary amide product is the desired outcome, forcing conditions can lead to the acylation of the amide nitrogen itself. This is more likely to occur if a strong, non-hindered base is used in excess, or if the reaction temperature is too high.
Mitigation Strategies:
| Strategy | Rationale |
| Stoichiometry Control | Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride. A large excess can drive the diacylation. |
| Controlled Reagent Addition | Add the chloroacetyl chloride dropwise to the solution of 3,5-dimethoxyaniline and base at a low temperature (0-5 °C) to manage the exothermic reaction.[5] |
| Choice of Base | Utilize a hindered base like 2,6-lutidine or a weaker base like sodium bicarbonate to minimize the deprotonation of the newly formed amide. |
Corrective Actions (Purification):
-
Crystallization: The desired mono-acylated product is often less polar than the diacylated byproduct. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can effectively remove the diacylated impurity.
-
Column Chromatography: If crystallization is ineffective, silica gel chromatography can be employed for separation.
Issue 2: Hydrolysis of Chloroacetyl Chloride
Symptom: A significant amount of unreacted 3,5-dimethoxyaniline remains, and you isolate chloroacetic acid as a byproduct.
Root Cause Analysis: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of water.[6][7] This reaction consumes the acylating agent and produces chloroacetic acid, which can protonate the starting aniline, rendering it unreactive.
Mitigation Strategies:
| Strategy | Rationale |
| Anhydrous Conditions | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Solvent Choice | Select aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate that do not react with chloroacetyl chloride.[3][8] |
| Prompt Use of Reagent | Use freshly opened or distilled chloroacetyl chloride to minimize contamination from atmospheric moisture. |
Issue 3: Friedel-Crafts Acylation of the Aromatic Ring
Symptom: Isomeric impurities are detected, where the chloroacetyl group is attached to the aromatic ring in addition to or instead of the nitrogen atom.
Root Cause Analysis: While N-acylation is kinetically favored, under certain conditions, particularly with Lewis acid catalysis (which should be avoided in this specific synthesis unless intended), Friedel-Crafts acylation of the electron-rich dimethoxybenzene ring can occur.[9][10] The methoxy groups are activating and ortho-, para-directing.
Mitigation Strategies:
| Strategy | Rationale |
| Avoid Lewis Acids | Do not use Lewis acid catalysts such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) which are classic promoters of Friedel-Crafts reactions.[10] |
| Low Reaction Temperature | Maintaining a low temperature minimizes the energy available for the higher activation energy pathway of the Friedel-Crafts reaction. |
Issue 4: Unreacted Starting Material and Low Yield
Symptom: A significant portion of 3,5-dimethoxyaniline remains in the final product mixture, resulting in a low yield of the desired amide.
Root Cause Analysis: This is often a multifaceted issue stemming from several potential problems:
-
Insufficient Base: The HCl generated during the reaction will protonate the starting aniline, making it non-nucleophilic. An adequate amount of base is crucial to neutralize the acid as it forms.[]
-
Poor Reagent Quality: Decomposed chloroacetyl chloride will not effectively acylate the aniline.
-
Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.
Mitigation Strategies:
| Strategy | Rationale |
| Base Stoichiometry | Use at least one equivalent of a suitable base, such as triethylamine or pyridine, to scavenge the HCl produced.[3] |
| Reaction Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting aniline. |
| Temperature Control | While initial addition should be at low temperature, allowing the reaction to slowly warm to room temperature and stir for several hours can ensure completion.[3] |
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this reaction?
A1: Anhydrous aprotic solvents are ideal. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and provide good solubility for the reactants while being unreactive towards chloroacetyl chloride.[3][8]
Q2: Can I use an inorganic base like sodium hydroxide or potassium carbonate?
A2: While possible, using aqueous inorganic bases can introduce water into the reaction, leading to hydrolysis of the chloroacetyl chloride.[6][7] If an inorganic base is used, it should be finely powdered and anhydrous, and the reaction should be vigorously stirred to ensure efficient neutralization. Organic bases like triethylamine or pyridine are generally preferred for their solubility in organic solvents.[3]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[11]
-
Infrared (IR) Spectroscopy: Shows characteristic amide C=O and N-H stretches.[11]
-
Melting Point: A sharp melting point is indicative of high purity.
Q4: My product is an off-white or yellowish solid. How can I decolorize it?
A4: The color is likely due to minor impurities. Recrystallization from a suitable solvent is often sufficient to yield a white, crystalline solid.[12] If color persists, a small amount of activated carbon can be added during the recrystallization process, followed by hot filtration to remove the carbon and adsorbed impurities.
IV. Experimental Workflows and Visualizations
Workflow for Minimizing Side Product Formation
Caption: Reaction pathways leading to the desired product and common side products.
V. References
-
PubChem. (n.d.). Chloroacetyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Retrieved from
-
American Chemical Society. (2021). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides. Retrieved from [Link]
-
Yufeng. (n.d.). Problem using Chloroacetyl Chloride. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides. Retrieved from
-
YouTube. (2020). Acylation and De-acylation of Anilines - Tylenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). N‐acylation of anilines with 1, 3‐diketone stimulated by AIBN. Retrieved from [Link]
-
YouTube. (2025). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]
-
Google Patents. (n.d.). US20020183552A1 - Process for the preparation of acetamide derivatives. Retrieved from
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
A facile amidation of chloroacetyl chloride using DBU. (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
Khan Academy. (2013). Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 2-CHLORO-N-(3,4-DIMETHOXY-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. ijpsr.info [ijpsr.info]
- 12. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
Technical Support Center: Reaction Optimization for 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis and optimization of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific N-acylation reaction. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this compound is a fundamental example of N-acylation, where 3,5-dimethoxyaniline is acylated using chloroacetyl chloride. While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield, purity, and scalability. This guide addresses the most frequent issues in a practical, question-and-answer format.
Reaction Overview
The core transformation is the reaction between a primary arylamine and a reactive acyl chloride to form a secondary amide.
Overall Reaction Scheme:
This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,5-dimethoxyaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Troubleshooting Guide & Optimization Protocols
This section addresses specific experimental challenges. Each question represents a common problem, followed by an in-depth analysis of potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction has a very low yield, or I am only recovering my starting 3,5-dimethoxyaniline. What are the likely causes and how can I fix this?
Answer: This is the most common issue and typically points to one of three main problems: inactivation of the nucleophile, degradation of the electrophile, or suboptimal reaction setup.
Primary Cause A: Amine Protonation
The reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1] Amines are basic and will be readily protonated by this acid to form an ammonium salt. This salt is no longer nucleophilic, effectively stopping the reaction.
Solution: Use of a Base A non-nucleophilic base must be added to the reaction mixture to act as an acid scavenger.[2] The base neutralizes the HCl as it is formed, ensuring the aniline remains as a free, reactive nucleophile.
-
Organic Bases: Pyridine or triethylamine (TEA) are common choices. They are soluble in typical organic solvents, creating a homogeneous reaction mixture.[3] However, they must be removed during workup, usually with an acidic wash.
-
Inorganic Bases: Potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) are effective and easily removed by filtration or an aqueous wash.[4] They are often used in biphasic systems or as a suspension in solvents like acetone.[4]
-
Sterically Hindered Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that can significantly accelerate the reaction, often leading to higher yields in shorter times.[5][6]
Primary Cause B: Hydrolysis of Chloroacetyl Chloride
Chloroacetyl chloride is a highly reactive electrophile and is extremely sensitive to moisture. Any water present in the solvent, on the glassware, or in the starting materials will rapidly hydrolyze it to the unreactive chloroacetic acid, reducing the effective concentration and lowering the yield.
Solution: Maintain Anhydrous Conditions
-
Glassware: Ensure all glassware is oven-dried or flame-dried before use.
-
Solvents: Use anhydrous solvents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetone are generally effective.[4][6][7]
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
-
Reagents: Use fresh, high-purity chloroacetyl chloride. If the bottle is old or has been opened frequently, its quality may be compromised.
Issue 2: Formation of a Dark, Tarry Substance
Question: My reaction mixture turned dark brown or black, resulting in an intractable tar instead of a crystalline product. Why did this happen?
Answer: Dark coloration and tar formation are classic signs of an uncontrolled exothermic reaction or subsequent degradation pathways.
Primary Cause: Uncontrolled Exotherm
The acylation of amines is a highly exothermic process.[7] If chloroacetyl chloride is added too quickly or without adequate cooling, the rapid increase in temperature can cause polymerization and decomposition of both starting materials and the desired product.
Solution: Strict Temperature Control
-
Cooling: Set up the reaction in an ice-water or ice-salt bath to maintain an internal temperature of 0-5 °C.[6][7]
-
Slow Addition: Add the chloroacetyl chloride dropwise via a dropping funnel over a period of 30-60 minutes.[6][7] This allows the cooling bath to dissipate the heat generated by the reaction, preventing thermal runaway.
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to prevent localized "hot spots" where the acyl chloride is introduced.
Issue 3: Difficulty in Product Purification
Question: My crude product is an oil or a sticky solid that is difficult to purify by crystallization. The NMR spectrum shows multiple contaminants. How can I improve the isolation process?
Answer: Purification challenges usually stem from the presence of unreacted starting materials or ionic byproducts in the crude solid. A robust workup procedure is critical.
Solution: Implement a Liquid-Liquid Extraction Workup After the reaction is complete (as determined by TLC), a standard aqueous workup is essential to remove impurities before attempting crystallization or chromatography.
-
Quench and Dilute: Pour the reaction mixture into water or ice and dilute with an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a dilute acid solution (e.g., 1M HCl). This step protonates and removes any unreacted 3,5-dimethoxyaniline and organic bases like pyridine or triethylamine into the aqueous layer.[3]
-
Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO3). This neutralizes any remaining acidic species.
-
Brine Wash: A final wash with saturated sodium chloride (brine) solution helps to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
This procedure yields a much cleaner crude product that is more amenable to purification by recrystallization, typically from solvents like ethanol or a mixture of ethyl acetate and hexanes.[3]
Workflow & Mechanism Diagrams
To visualize the process, the following diagrams outline the experimental workflow and the underlying chemical mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of N-acylation.
Data Summary & Recommended Protocols
Table 1: Recommended Reaction Parameter Optimization
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Stoichiometry | Aniline : Acyl Chloride : Base | 1 : 1.05-1.1 : 1.2-1.5 |
| Temperature | 0-5 °C (Addition), then Room Temp (Reaction) | Critical for controlling the initial exotherm.[6][7] Allowing the reaction to warm to room temperature ensures it proceeds to completion. |
| Solvent | Anhydrous DCM , THF , or Acetone | Aprotic solvents are required to prevent hydrolysis of the acyl chloride.[4][7] Choice may depend on reagent solubility and downstream processing. |
| Base | Pyridine , Triethylamine , K2CO3 , or DBU | The choice of base can influence reaction rate and workup complexity. DBU often provides the fastest reactions and highest yields.[5] |
| Reaction Time | 2 - 12 hours | Must be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion.[3][8] |
| Monitoring | TLC (e.g., 7:3 Hexane:EtOAc) | Allows for tracking the disappearance of the starting aniline and the appearance of the more polar amide product.[9][10] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethoxyaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add a solution of chloroacetyl chloride (1.05 eq.) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the cooled aniline mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC.[8][9][10] Develop the plate in a suitable solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). The reaction is complete when the starting aniline spot is no longer visible.
-
Workup: Pour the reaction mixture into a separatory funnel containing water. Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary in this reaction? A base is crucial to neutralize the hydrochloric acid (HCl) that is generated as a byproduct. Without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[1][2]
Q2: How do I properly monitor the reaction using Thin-Layer Chromatography (TLC)? To monitor the reaction, use a TLC plate with three lanes: a spot of the starting 3,5-dimethoxyaniline (SM), a spot of the reaction mixture (RM), and a "co-spot" where the reaction mixture is spotted directly on top of the starting material spot.[9] As the reaction progresses, you will see the starting material spot in the RM lane diminish while a new, typically more polar (lower Rf), product spot appears.[11] The reaction is considered complete when the SM spot is absent from the RM lane.[11]
Q3: Can I use a different acylating agent like acetic anhydride? While other acylating agents can be used for N-acetylation, chloroacetyl chloride is specifically required to synthesize the target molecule, this compound. Acetic anhydride would produce N-(3,5-dimethoxyphenyl)acetamide, which lacks the reactive α-chloro group often desired for subsequent synthetic steps.[12]
Q4: My final product is pure by NMR, but the yield is still below 50%. What else could be wrong? If purity is high but the yield is low, this often points to mechanical losses during workup or premature termination of the reaction. Consider the following:
-
Incomplete Reaction: Did you confirm the complete consumption of starting material by TLC before starting the workup?
-
Extraction Issues: Was the product partially soluble in the aqueous layers? Performing back-extractions of the aqueous washes with fresh organic solvent can sometimes recover lost product.
-
Precipitation During Workup: Did any solid precipitate at the interface of the organic and aqueous layers? This is often lost product.
-
Transfer Losses: Be mindful of material lost during transfers between flasks, funnels, and filters.
References
- Wikipedia. Schotten–Baumann reaction.
- ResearchGate.
- NCERT. Amines.
- Grokipedia. Schotten–Baumann reaction.
- Collegedunia.
- RSC Publishing. Sunlight-driven N-acetylation of anilines: a green chemistry approach.
- Stack Exchange. Why do we use the Schotten-Baumann synthesis method for the synthesis of amides?
- ChemicalBook. 2-CHLORO-N-(3,4-DIMETHOXY-PHENYL)-ACETAMIDE synthesis.
- University of Rochester, Department of Chemistry. How To: Monitor by TLC.
- International Journal of Pharma Sciences and Research.
- Washington State University. Monitoring Reactions by TLC.
- BenchChem. optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide.
- YouTube. How can TLC monitor the progress of a chemical reaction?
- YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
- ChemicalBook. 2-CHLORO-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE synthesis.
- Sphaera Pharma. A facile amidation of chloroacetyl chloride using DBU.
- ResearchGate. A facile amidation of chloroacetyl chloride using DBU.
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. 2-CHLORO-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Purification of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
Welcome to the dedicated technical support center for the purification of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. Here, we synthesize technical accuracy with field-proven insights to provide you with a self-validating system for your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary impurities often stem from the starting materials and side reactions. These can include:
-
Unreacted 3,5-dimethoxyaniline: This is a common impurity if the reaction does not go to completion.
-
Diacylated product: Although less common due to steric hindrance, it's possible for the aniline nitrogen to be acylated twice, especially if a strong base is used in excess.
-
Hydrolysis product: 2-hydroxy-N-(3,5-dimethoxyphenyl)acetamide can form if water is present in the reaction mixture or during workup, particularly under basic conditions.
-
Residual solvents: Solvents used in the reaction and purification steps (e.g., acetone, ethyl acetate, hexane) may be present in the final product.
Q2: What is the recommended method for monitoring the progress of the synthesis reaction?
A2: Thin-Layer Chromatography (TLC) is the most effective and rapid method for monitoring the reaction. A suitable mobile phase for TLC is a mixture of ethyl acetate and hexane. A good starting point is a 30:70 (v/v) mixture of ethyl acetate to hexane. The starting material, 3,5-dimethoxyaniline, will have a different Rf value than the product, this compound, allowing for clear visualization of the reaction's progress. Visualization can be achieved under UV light (254 nm) or by using a potassium permanganate stain.
Q3: Is this compound susceptible to degradation during purification?
A3: Yes, the chloroacetamide functional group is susceptible to hydrolysis, especially under strong acidic or basic conditions.[1] It is crucial to maintain a neutral or slightly acidic pH during aqueous workups and to avoid prolonged exposure to strong bases or high temperatures, which can lead to the formation of the corresponding hydroxyacetamide.
Q4: What are the recommended storage conditions for purified this compound?
A4: The purified compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Oily or Gummy Crude Product
Question: After the reaction workup, my crude product is an oil or a sticky solid, making it difficult to handle. What could be the cause and how can I resolve this?
Answer:
Causality: An oily or gummy crude product is often due to the presence of unreacted starting materials, low-boiling residual solvents, or the formation of low-melting eutectic mixtures of impurities with the product.
Troubleshooting Steps:
-
Trituration: Try triturating the crude oil with a non-polar solvent in which the product has low solubility, such as cold hexane or diethyl ether. This can often induce crystallization of the desired product while washing away more soluble impurities.
-
Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can sometimes help remove stubborn residual solvents.
-
Aqueous Wash: If not already performed, a dilute acid wash (e.g., 1 M HCl) can help remove any remaining basic starting material (3,5-dimethoxyaniline). Follow this with a wash with saturated sodium bicarbonate solution and then brine to neutralize and remove any acidic byproducts.
-
Initiate Crystallization: If the product is known to be a solid, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. Seeding with a small crystal of pure product, if available, is also highly effective.
Problem 2: Difficulty in Removing Unreacted 3,5-Dimethoxyaniline
Question: My TLC analysis shows a significant amount of starting aniline remaining after purification attempts. How can I effectively remove it?
Answer:
Causality: 3,5-dimethoxyaniline has some solubility in common organic solvents used for purification, and its polarity is not drastically different from the product, which can make separation by chromatography challenging if not optimized.
Troubleshooting Steps:
-
Acidic Extraction: Perform a liquid-liquid extraction of the crude product dissolved in an organic solvent (e.g., ethyl acetate) with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aniline will be protonated and move into the aqueous layer, while the neutral amide product will remain in the organic layer.
-
Optimized Column Chromatography: If co-elution is an issue, a shallower gradient during column chromatography is recommended. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. This will provide better separation between the slightly more polar product and the starting amine.
-
Recrystallization Solvent System: A carefully chosen solvent system for recrystallization can effectively exclude the starting material. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, where the product has lower solubility in the cold than the aniline, can be effective.
Problem 3: Product Hydrolysis During Purification
Question: I suspect my product is hydrolyzing to 2-hydroxy-N-(3,5-dimethoxyphenyl)acetamide during purification, as I see a new, more polar spot on my TLC. How can I prevent this?
Answer:
Causality: The α-chloro group on the acetamide is an electrophilic site susceptible to nucleophilic attack by water or hydroxide ions. This is accelerated by heat and basic conditions.
Troubleshooting Steps:
-
Maintain Neutral pH: During aqueous workups, use deionized water and ensure the pH is neutral or slightly acidic before extraction. Avoid using strong bases for neutralization. A saturated solution of sodium bicarbonate is a milder alternative to sodium hydroxide.
-
Temperature Control: Perform all extractions and washes at room temperature or below. Avoid heating the product for extended periods, especially in the presence of moisture.
-
Anhydrous Conditions: If possible, use anhydrous solvents for chromatography and ensure your glassware is thoroughly dried.
-
Column Chromatography Stationary Phase: Standard silica gel is slightly acidic and generally well-suited for this compound. If base-catalyzed hydrolysis on the column is a concern, you can use deactivated silica gel (pre-treated with a small amount of a non-polar solvent containing a trace of a weak base like triethylamine, then washed with the mobile phase).
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline. Optimization may be necessary based on your specific laboratory conditions.
Materials:
-
3,5-Dimethoxyaniline
-
Chloroacetyl chloride
-
A suitable base (e.g., potassium carbonate or triethylamine)
-
Anhydrous aprotic solvent (e.g., acetone, tetrahydrofuran, or dichloromethane)
-
Deionized water
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,5-dimethoxyaniline (1 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding cold deionized water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Expected Yield and Appearance:
-
Crude Yield: Typically in the range of 80-95%.
-
Crude Appearance: An off-white to light brown solid or a viscous oil.
Protocol 2: Purification by Recrystallization
Solvent System Selection:
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for N-aryl acetamides include:
-
Ethanol/Water
-
Ethyl acetate/Hexane
-
Methanol
-
Acetone/Water
Procedure (using Ethanol/Water):
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, perform a hot filtration.
-
To the hot, clear solution, add deionized water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals have formed, cool the mixture further in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
Mobile Phase Selection (based on TLC):
-
Develop a TLC of the crude material using various ratios of ethyl acetate in hexane.
-
The ideal mobile phase for column chromatography will give the product an Rf value of approximately 0.3-0.4.[2]
Procedure (Flash Column Chromatography):
-
Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Begin eluting with the initial mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 40% ethyl acetate in hexane.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Parameter | 3,5-Dimethoxyaniline (Starting Material) | This compound (Product) | 2-hydroxy-N-(3,5-dimethoxyphenyl)acetamide (Hydrolysis Impurity) |
| Molecular Weight | 153.18 g/mol | 229.66 g/mol | 211.22 g/mol |
| Typical TLC Rf | Higher Rf | Lower Rf | Much Lower Rf |
| (30% EtOAc/Hexane) | (e.g., ~0.6) | (e.g., ~0.4) | (e.g., ~0.1) |
| Appearance | Light brown solid or oil | Off-white to light brown solid | White to off-white solid |
Visualizations
Workflow for Synthesis and Purification
Caption: Workflow for Synthesis and Purification.
Troubleshooting Logic Diagram
Caption: Troubleshooting Logic Diagram.
References
- Katke, S.A. et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-156.
- Singh, R. et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
-
University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. Available at: [Link]
- Gangar, M. et al. (2022). Bioorganic Chemistry, 119, 105549.
-
LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]
- Gowda, B.T. et al. (2008). 2-Chloro-N-(3,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o420.
- Shilpa & Gowda, B.T. (2007). Unpublished results.
- Shao, S., & Sun, J. (2009). 2-Chloro-N,N-diphenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1719.
-
Acikbas, Y. et al. (2016). Swelling behavior of the 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate monomer LB thin film exposed to various organic vapors by quartz crystal microbalance technique. ResearchGate. Available at: [Link]
-
Capan, R. et al. (2016). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide (II). Synthesis of the 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA). ResearchGate. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Kurbanova, A.D. et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Available at: [Link]
- Bobonazarova, S. H. et al. (2024). Reactions of N-Chloracetylation of Toluidine Isomers.
- Latch, D.E. et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(2), 974-984.
Sources
Technical Support Center: 2-chloro-N-(3,5-dimethoxyphenyl)acetamide Reaction Scale-Up
Welcome to the technical support center for the synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling this chloroacetylation reaction from the laboratory bench to pilot or manufacturing scale. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical field experience.
I. Troubleshooting Guide: From Bench to Bulk
The synthesis of this compound typically involves the acylation of 3,5-dimethoxyaniline with chloroacetyl chloride. While straightforward on a small scale, this reaction presents several challenges upon scale-up.[1][2]
Issue 1: Poor Yield and/or Incomplete Conversion
Observation: You're observing a significant drop in product yield or a stalled reaction when moving to a larger reactor.
Probable Causes & Solutions:
-
Mass Transfer Limitations: Inadequate mixing in larger vessels can lead to localized "hot spots" or areas of poor reactant distribution. This is a common issue when scaling up chemical processes.[1][2]
-
Solution:
-
Optimize Agitation: Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogeneous mixture. A computational fluid dynamics (CFD) study can be beneficial for optimizing mixing in large-scale reactors.
-
Controlled Reagent Addition: Instead of a bulk addition, add the chloroacetyl chloride subsurface and at a controlled rate to ensure it reacts with the 3,5-dimethoxyaniline before it can degrade or participate in side reactions.
-
-
-
Temperature Control: The reaction between an amine and an acyl chloride is often exothermic.[3][4] Inadequate heat removal on a larger scale can lead to an increase in side reactions.
-
Solution:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC) to understand the reaction's thermal profile and heat flow.[2] This data is crucial for designing an adequate cooling system.
-
Jacketed Reactor: Utilize a jacketed reactor with a reliable temperature control unit to maintain the optimal reaction temperature.
-
-
Issue 2: Impurity Formation
Observation: Your final product is contaminated with significant levels of side products, complicating purification.
Probable Causes & Solutions:
-
Over-acylation (Diacylation): If the reaction conditions are too harsh, the nitrogen of the newly formed amide can be acylated again, leading to a diacylated impurity.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the 3,5-dimethoxyaniline to ensure the chloroacetyl chloride is consumed before it can react further.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity and minimize over-acylation.
-
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride reacts vigorously with water to form chloroacetic acid and HCl.[5][6] The presence of moisture in your starting materials or solvent can lead to the formation of chloroacetic acid, which can then react with your starting amine to form an unwanted salt.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Quality Control of Starting Materials: Verify the purity and water content of your 3,5-dimethoxyaniline and chloroacetyl chloride before use.
-
-
Issue 3: Product Isolation and Purification Challenges
Observation: Difficulty in precipitating the product or achieving the desired purity after crystallization.
Probable Causes & Solutions:
-
Suboptimal Crystallization Solvent: The choice of solvent is critical for effective crystallization.
-
Solution:
-
Solvent Screening: Conduct a systematic solvent screen to identify a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents for recrystallization of similar acetamides include ethanol.[7]
-
Anti-solvent Addition: Consider the use of an anti-solvent to induce precipitation. The anti-solvent should be miscible with the reaction solvent but one in which your product is insoluble.
-
-
-
Oiling Out: The product may separate as an oil instead of a crystalline solid, which can be difficult to handle and purify.
-
Solution:
-
Controlled Cooling: Cool the solution slowly and with gentle agitation to promote the formation of crystals rather than an oil.
-
Seeding: Introduce a small amount of pure crystalline product to the supersaturated solution to induce crystallization.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the formation of this compound?
A1: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the 3,5-dimethoxyaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the key safety considerations when working with chloroacetyl chloride on a large scale?
A2: Chloroacetyl chloride is a highly reactive, corrosive, and toxic substance.[5][6] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Chloroacetyl chloride is water-reactive and generates HCl gas upon contact with moisture.[5][6] Handle it under anhydrous conditions and in a closed system if possible.
-
Emergency Preparedness: Have an emergency shower and eyewash station readily accessible. Ensure you have the appropriate spill kit for reactive acyl chlorides.
-
Thermal Hazard: The reaction is exothermic. A thorough understanding of the reaction's thermal profile is essential to prevent a thermal runaway, especially on a large scale.[2]
Q3: How can I monitor the progress of the reaction?
A3: Several analytical techniques can be used to monitor the reaction progress:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products over time. This is the preferred method for accurate monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compounds are sufficiently volatile and thermally stable.[7]
Q4: What are the typical physical properties of this compound?
A4: The physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₃ | [8][9][10] |
| Molecular Weight | 229.66 g/mol | [8][10] |
| CAS Number | 66932-96-5 | [8][10] |
| Appearance | Crystalline solid | [7] |
| Storage | Sealed in dry, 2-8°C | [8] |
III. Experimental Protocols
Protocol 1: Laboratory Scale Synthesis (Illustrative)
This protocol is for illustrative purposes and should be adapted and optimized based on your specific laboratory conditions and safety protocols.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dimethoxyaniline (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq).
-
Reaction: Cool the mixture to 0°C in an ice bath. Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same anhydrous solvent via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
IV. References
-
Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. PubMed. Published February 13, 2015. [Link]
-
Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Google Patents. Accessed January 22, 2026.
-
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. Published April 1, 2014. [Link]
-
Challenges of scaling up chemical processes (based on real life experiences). IEEE Xplore. Published October 2, 2014. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Published January 2, 2012. [Link]
-
Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. Published August 6, 2025. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Published 2021. [Link]
-
2-Chloro-N-(3,5-dichlorophenyl)acetamide. National Institutes of Health. Published February 2, 2008. [Link]
-
This compound. PubChemLite. Accessed January 22, 2026. [Link]
-
2-Chloro-N-(3,5-Dimethylphenyl)acetamide. Acta Crystallographica Section E. Published December 21, 2007. [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Published January 1, 2016. [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. Published January 1, 2016. [Link]
-
This compound. PubChem. Accessed January 22, 2026. [Link]
-
2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCr Journals. Published October 14, 2024. [Link]
-
Scale-up and Optimization of a Continuous Flow Synthesis of an α-Thio-β-chloroacrylamide. ACS Publications. Published May 19, 2020. [Link]
-
Scale-up and Optimization of a continuous flow synthesis of an α- thio-βchloroacrylamide. CORA. Published May 19, 2020. [Link]
-
2-(4-Chlorophenyl)acetamide. ResearchGate. Published January 1, 2011. [Link]
-
2-Chloro-N-(2,5-dichlorophenyl)acetamide. ResearchGate. Published June 10, 2009. [Link]
-
Synthetic reaction scheme for 2-chloro-N,... ResearchGate. Accessed January 22, 2026. [Link]
-
CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Published December 12, 2020. [Link]
-
Process for the preparation of acetamide derivatives. Google Patents. Accessed January 22, 2026.
-
Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. MDPI. Published November 15, 2023. [Link]
-
Chloroacetyl chloride. PubChem. Accessed January 22, 2026. [Link]
-
Process for the preparation of acetamide derivatives. Google Patents. Accessed January 22, 2026.
-
Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. Accessed January 22, 2026. [Link]
-
Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. Google Patents. Accessed January 22, 2026.
-
Synthesis of 4-Chloro-3-nitrobenzotrifluoride: Industrial thermal runaway simulation due to cooling system failure. ResearchGate. Published August 6, 2025. [Link]
-
Thermal Stability and Reaction Mechanism of Chloromethanes in Excess Hydrogen Atmosphere. ResearchGate. Published August 7, 2025. [Link]
Sources
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijpsr.info [ijpsr.info]
- 8. chemscene.com [chemscene.com]
- 9. PubChemLite - this compound (C10H12ClNO3) [pubchemlite.lcsb.uni.lu]
- 10. This compound | C10H12ClNO3 | CID 2303719 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Impurities in 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide Preparation
Welcome to the technical support center for the synthesis of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the preparation of this key chemical intermediate. Here, we address common challenges and provide in-depth, evidence-based solutions to minimize impurity formation and ensure high product purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
Q1: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors, ranging from reactant quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials:
-
3,5-Dimethoxyaniline: The purity of the starting aniline is crucial. Impurities in the aniline can compete in the acylation reaction, leading to side products. It is advisable to use freshly purified 3,5-dimethoxyaniline. Recrystallization or column chromatography can be employed for purification.
-
Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis.[1] Use of a freshly opened bottle or a recently distilled reagent is recommended. The presence of hydrochloric acid from hydrolysis can protonate the aniline, rendering it unreactive.
-
-
Reaction Conditions:
-
Base Selection: An appropriate base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] Without a base, the HCl will protonate the starting aniline, deactivating it towards acylation. Common bases include pyridine, triethylamine (TEA), or even a mild inorganic base like sodium bicarbonate in a biphasic system.[3][4]
-
Temperature Control: The reaction of chloroacetyl chloride with anilines is typically exothermic.[4] Maintaining a low temperature (e.g., 0-5 °C) during the addition of chloroacetyl chloride is critical to prevent side reactions, such as the formation of di-acylated products or other undesired byproducts.[5]
-
Solvent Choice: The solvent should be inert to the reactants and capable of dissolving the starting materials. Dichloromethane (DCM), chloroform, and ethyl acetate are commonly used.[3][4] Ensure the solvent is anhydrous, as water will react with chloroacetyl chloride.
-
-
Work-up Procedure:
-
Aqueous Wash: After the reaction, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) is important to remove any remaining HCl and unreacted chloroacetyl chloride. This is followed by a water wash to remove any salts.
-
Product Isolation: Inefficient extraction or premature precipitation during work-up can lead to loss of product. Ensure complete extraction from the aqueous layer and careful removal of the solvent.
-
Issue 2: Presence of Unreacted 3,5-Dimethoxyaniline in the Final Product
Q2: I'm observing a significant amount of the starting aniline in my product after purification. How can I ensure complete conversion?
A2: The presence of unreacted starting material is a common issue. Here are the key parameters to check:
-
Stoichiometry of Reactants: Ensure that a slight excess of chloroacetyl chloride (e.g., 1.05-1.1 equivalents) is used. This will help drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of other impurities and complicates purification.
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] If the reaction has stalled, a slight increase in temperature or an extended reaction time might be necessary. However, be cautious as prolonged heating can also promote side reactions.
-
Efficiency of Mixing: In heterogeneous reaction mixtures (e.g., with an inorganic base), vigorous stirring is crucial to ensure efficient contact between the reactants.
Issue 3: Formation of a Di-acylated Impurity
Q3: My analysis shows a byproduct with a higher molecular weight, which I suspect is a di-acylated impurity. How is this formed and how can I prevent it?
A3: The formation of a di-acylated impurity, 2-chloro-N-(2-chloroacetyl)-N-(3,5-dimethoxyphenyl)acetamide, can occur, especially under certain conditions.
-
Mechanism of Formation: After the initial N-acylation, the resulting amide nitrogen can be further acylated by another molecule of chloroacetyl chloride. This is more likely to happen if a strong base is used or if the reaction temperature is too high.
-
Preventative Measures:
-
Controlled Addition of Acylating Agent: Add the chloroacetyl chloride dropwise to the solution of the aniline at a low temperature. This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base, or a weaker base like sodium bicarbonate. Strong, unhindered bases can deprotonate the initially formed amide, making it more susceptible to a second acylation.
-
Temperature Management: Strictly maintain a low reaction temperature (0-5 °C) throughout the addition and for a period thereafter before allowing the reaction to slowly warm to room temperature.
-
Issue 4: Product Discoloration
Q4: The isolated this compound is colored (e.g., yellow or brown). What causes this and how can I obtain a colorless product?
A4: Discoloration often indicates the presence of minor, highly colored impurities, which can arise from oxidation or side reactions.
-
Causes of Discoloration:
-
Oxidation of Aniline: Aromatic amines can be susceptible to air oxidation, especially if trace metals are present.[7] This can lead to the formation of colored polymeric byproducts.
-
Side Reactions at Elevated Temperatures: Heating the reaction mixture excessively can promote decomposition and the formation of colored tars.
-
-
Solutions for Decolorization:
-
Purification of Starting Aniline: Using a pure, colorless sample of 3,5-dimethoxyaniline is the first step.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Purification of the Final Product:
-
Recrystallization: This is a highly effective method for removing colored impurities. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used to separate the desired product from colored impurities.
-
-
II. Frequently Asked Questions (FAQs)
Q5: What is the standard protocol for the synthesis of this compound?
A5: A general and reliable protocol is as follows:
-
Dissolve 3,5-dimethoxyaniline (1.0 eq.) and a suitable base (e.g., pyridine, 1.1 eq.) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq.) in the same anhydrous solvent to the cooled mixture via the addition funnel over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, and then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting aniline.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution (to remove excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Q6: What analytical techniques are recommended for assessing the purity of this compound?
A6: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is typically used.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[5][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and for a preliminary assessment of purity.[6]
Q7: Are there any specific safety precautions I should take when working with chloroacetyl chloride?
A7: Yes, chloroacetyl chloride is a corrosive and lachrymatory substance. It is also highly reactive towards moisture.[1] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Ensure all glassware is dry before use.
III. Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
IV. Summary of Key Parameters for Impurity Minimization
| Parameter | Recommendation | Rationale |
| Starting Material Purity | Use high-purity 3,5-dimethoxyaniline and fresh chloroacetyl chloride. | Impurities in reactants can lead to side products and lower yields. |
| Stoichiometry | Use a slight excess (1.05-1.1 eq.) of chloroacetyl chloride. | Drives the reaction to completion, minimizing unreacted aniline. |
| Base | Use a non-nucleophilic base (e.g., pyridine, TEA). | Neutralizes HCl byproduct, preventing aniline deactivation. |
| Temperature | Maintain 0-5 °C during addition of chloroacetyl chloride. | Minimizes exothermic side reactions, such as di-acylation. |
| Solvent | Use an anhydrous, inert solvent (e.g., DCM, ethyl acetate). | Prevents hydrolysis of chloroacetyl chloride. |
| Reaction Monitoring | Track progress with TLC or HPLC. | Ensures reaction goes to completion without unnecessary heating/time. |
| Purification | Recrystallization or column chromatography. | Effectively removes unreacted starting materials and byproducts. |
V. References
-
Azerbaijan Medical Journal. (n.d.). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. IJPSR. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica. Retrieved from [Link]
-
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Aromatic amines – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
Sources
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 2-CHLORO-N-(3,4-DIMETHOXY-PHENYL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. ijpsr.info [ijpsr.info]
- 5. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
Welcome to the technical support center for 2-chloro-N-(3,5-dimethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions regarding its stability in various solvents and offer practical, field-proven insights to ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound is primarily dictated by its susceptibility to nucleophilic substitution at the α-carbon bearing the chlorine atom. Key factors include:
-
Solvent Type: The choice of solvent is critical. Protic solvents (e.g., water, methanol, ethanol) can participate in solvolysis, where the solvent molecule itself acts as a nucleophile, leading to degradation. Aprotic solvents (e.g., acetonitrile, DMSO, DMF, THF) are generally more inert in this regard.
-
pH: The compound is susceptible to hydrolysis under both acidic and basic conditions.[1][2] Base-catalyzed hydrolysis, in particular, can be rapid, proceeding through an SN2 mechanism to replace the chloride with a hydroxyl group.[3][4]
-
Presence of Nucleophiles: The primary degradation pathway is nucleophilic substitution.[5][6] Any nucleophilic species present in the solution, such as amines, thiols, or even trace impurities, can react with the compound, displacing the chloride.[7]
-
Temperature: As with most chemical reactions, elevated temperatures will accelerate the rate of degradation.
-
Light Exposure: While not as common for this class of compounds, photolytic degradation can occur. It is advisable to store solutions in the dark or in amber vials as a precautionary measure.
Q2: Which solvents are recommended for dissolving and storing this compound?
For short-term storage and use in reactions where the chloroacetamide is the electrophile, polar aprotic solvents are generally the best choice. These solvents solvate the counter-ion of a nucleophile but do not strongly solvate the nucleophile itself, thus enhancing its reactivity in a desired reaction.[8][9]
Recommended Solvents:
-
Acetonitrile (ACN): Excellent for HPLC analysis and as a reaction solvent.
-
Dimethyl Sulfoxide (DMSO): High dissolving power, but care must be taken as it can be difficult to remove and may contain water.
-
N,N-Dimethylformamide (DMF): A common solvent for organic synthesis, but can be prone to decomposition.
-
Tetrahydrofuran (THF): A good choice for reactions, but can form peroxides upon storage.
Solvents to Use with Caution:
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These should be avoided for long-term storage due to the risk of solvolysis. If their use is unavoidable (e.g., for biological assays), solutions should be prepared fresh and used immediately.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): While generally compatible, ensure they are free of acidic impurities which could catalyze degradation.
Q3: My analytical results (HPLC) show multiple peaks even for a freshly prepared solution. What could be the cause?
Unexpected peaks in your chromatogram can arise from several sources:
-
Degradation during sample preparation: If you are using a reactive solvent or if your solvent contains nucleophilic impurities (e.g., amines in DMF), degradation can occur rapidly.
-
On-column degradation: If the stationary phase of your HPLC column has reactive sites, or if the mobile phase is not compatible, degradation can occur during the analytical run.
-
Impurity in the starting material: The initial solid material may contain impurities. Always check the certificate of analysis.
-
Reaction with mobile phase additives: Additives like trifluoroacetic acid (TFA) or formic acid, while common, can lower the pH and potentially contribute to hydrolysis over time, especially if samples are left in the autosampler for extended periods.
To troubleshoot, prepare a sample in a known inert solvent like acetonitrile and inject it immediately. If multiple peaks persist, the issue is likely with the starting material. If the profile is clean, the problem lies in your sample preparation or analytical method.
Troubleshooting Guides
Guide 1: Investigating Unexpected Reactivity or Low Yield in Synthesis
Issue: You are performing a nucleophilic substitution reaction with this compound, but the yield is low, or you observe significant side products.
Root Cause Analysis and Solutions:
-
Solvent Choice:
-
Base Strength:
-
Problem: If your nucleophile is an alcohol or a thiol, a base is required to deprotonate it. An inappropriate base can lead to side reactions. Strong, sterically hindered bases are often preferred.
-
Solution: Use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide. Ensure anhydrous conditions, as water will consume the base and can also act as a competing nucleophile.
-
-
Reaction Temperature:
-
Problem: The reaction may be too slow at room temperature, or side reactions may be favored at elevated temperatures.
-
Solution: Monitor the reaction by TLC or LC-MS to optimize the temperature. A temperature screen can be a valuable experiment.
-
Guide 2: Assessing and Ensuring Long-Term Stability for Storage
Issue: You need to store a stock solution of this compound for an extended period.
Protocol for a Simple Stability Study:
-
Solvent Selection: Choose a set of candidate solvents (e.g., acetonitrile, DMSO, ethanol).
-
Sample Preparation: Prepare solutions of a known concentration in each solvent.
-
Storage Conditions: Aliquot the solutions into vials and store them under different conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
Time Points: Analyze the solutions at regular intervals (e.g., 0, 24, 48, 72 hours, 1 week).
-
Analytical Method: Use a validated stability-indicating HPLC method to quantify the parent compound and any degradants.[11] A typical method would involve a C18 column with a gradient of water and acetonitrile, with UV detection.[12]
-
Data Analysis: Plot the concentration of the parent compound over time for each condition. This will give you a clear indication of the stability in each solvent and at each temperature.
Data Presentation
Table 1: Qualitative Stability of this compound in Common Solvents
| Solvent Class | Solvent Example | Stability Rating | Rationale |
| Polar Aprotic | Acetonitrile (ACN) | Excellent | Inert, does not participate in solvolysis.[8] |
| Dimethyl Sulfoxide (DMSO) | Good | High solubility, but hygroscopic; absorbed water can lead to hydrolysis. | |
| N,N-Dimethylformamide (DMF) | Good | Can contain amine impurities that are nucleophilic. | |
| Polar Protic | Water | Poor | Prone to hydrolysis, especially at non-neutral pH.[1][3] |
| Methanol (MeOH) | Fair to Poor | Can undergo methanolysis (a form of solvolysis). | |
| Ethanol (EtOH) | Fair to Poor | Can undergo ethanolysis. | |
| Non-Polar | Toluene | Excellent | Inert, but solubility may be limited. |
| Chlorinated | Dichloromethane (DCM) | Good | Ensure it is free of acidic impurities. |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of a compound and to develop stability-indicating analytical methods.[13][14]
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1N NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Incubate at room temperature for 1 hour.
-
Neutralize with 1N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Evaporate the solvent from 1 mL of the stock solution and expose the solid to 105°C for 24 hours. Reconstitute in acetonitrile for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze all samples by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.
Visualizations
Degradation Pathway of α-Chloroacetamides
Caption: Decision workflow for selecting an appropriate solvent.
References
-
Roberts, A. L., & Jeffers, P. M. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. Journal of Agricultural and Food Chemistry, 52(25), 7629–7641. [Link]
-
Roberts, A. L., & Jeffers, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4758–4769. [Link]
-
Lee, K. S., Adhikary, K. K., Lee, H. W., Lee, B. S., & Lee, I. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 1(11), 1989–1994. [Link]
-
Roberts, A. L., & Jeffers, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]
-
Roberts, A. L., & Jeffers, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. American Chemical Society. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Knaak, J. B., & Roberts, A. L. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16674–16683. [Link]
-
Cheméo. (n.d.). Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-. Retrieved from [Link]
-
Abdel-Latif, E., & Mustafa, M. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
-
Knaak, J. B., & Roberts, A. L. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. PMC - NIH. [Link]
-
Pohl, R., & Hocek, M. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1835–1844. [Link]
-
Wang, F., et al. (2022). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. [Link]
-
Knaak, J. B., & Roberts, A. L. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. ResearchGate. [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
-
Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34–43. [Link]
-
Cankaya, N., & Soykan, C. (2016). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 51-60. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38383-38388. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
Kumar, S., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 221-225. [Link]
-
Acikbas, Y., et al. (2016). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
-
The Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube. [Link]
-
PubChem. (n.d.). 2-chloro-N-(3-methoxyphenyl)acetamide. [Link]
-
Knaak, J. B., & Roberts, A. L. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. PMC - NIH. [Link]
-
Taylor & Francis. (n.d.). Protic solvents – Knowledge and References. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 10. m.youtube.com [m.youtube.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmtech.com [pharmtech.com]
- 14. biomedres.us [biomedres.us]
Overcoming poor reactivity of 3,5-dimethoxyaniline in chloroacetylation
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the chloroacetylation of 3,5-dimethoxyaniline. Due to its electronic properties, this substrate presents unique reactivity challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these hurdles and achieve high-yield, clean reactions.
Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the reactivity of 3,5-dimethoxyaniline. Understanding these concepts is the first step toward effective troubleshooting.
Q1: Why is 3,5-dimethoxyaniline a challenging substrate for chloroacetylation?
Answer: The poor reactivity of 3,5-dimethoxyaniline stems from the electronic effects of the two methoxy (-OCH₃) groups. While methoxy groups are typically considered activating for electrophilic aromatic substitution, their effect on the nucleophilicity of the amine (-NH₂) group is different.
-
Inductive Effect: Oxygen is highly electronegative and withdraws electron density from the aromatic ring through the sigma bonds. With two methoxy groups, this inductive withdrawal effect is significant, reducing the electron density on the nitrogen atom of the amine.
-
Mesomeric (Resonance) Effect: The lone pairs on the oxygen atoms can donate electron density to the ring. However, because the groups are in the meta position relative to the amine, this resonance donation does not increase the electron density at the amine's nitrogen atom.
-
Net Effect: The strong inductive withdrawal from two meta-methoxy groups decreases the lone pair availability on the nitrogen, making the amine less basic and significantly less nucleophilic. This reduced nucleophilicity is the primary reason for its poor reactivity towards electrophiles like chloroacetyl chloride.
Q2: What is the primary role of a base in this reaction, and why is its choice so critical?
Answer: The chloroacetylation reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. The role of the base is to neutralize this acid. This is critical for two reasons:
-
Preventing Amine Deactivation: Aniline and its derivatives are basic. Any generated HCl will readily protonate the starting material's highly basic amino group, forming an anilinium salt (-NH₃⁺Cl⁻). This salt is no longer nucleophilic and is completely unreactive towards chloroacetyl chloride, effectively halting the reaction. Without a base, the theoretical maximum yield is only 50%, as half of the starting material would be consumed as a non-reactive salt.[1]
-
Driving the Equilibrium: By scavenging the HCl, the base ensures the reaction equilibrium is driven towards the product side, favoring the formation of the amide.
The choice of base is critical because a weak base may not be strong enough to compete with the aniline for the proton, while some strong bases can introduce side reactions. The ideal base is strong enough to neutralize HCl efficiently but is non-nucleophilic to avoid reacting with the chloroacetyl chloride itself.
Q3: What are the most common side products and how can they be avoided?
Answer: The most common side reactions are typically not complex product formations but rather issues related to the reagents themselves.
-
Unreacted Starting Material: This is the most common outcome, resulting from the issues described in Q1 and Q2.
-
Anilinium Salt: As discussed, this forms in the absence of a suitable base. It may precipitate from organic solvents or remain in the aqueous phase during workup.
-
Chloroacetic Acid: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup (e.g., wet solvent, non-dried glassware). This consumes the acylating agent and introduces an acid that can further deactivate the aniline. Using anhydrous conditions is the best way to avoid this.[2]
Troubleshooting Guide: Overcoming Low Reactivity
This guide provides solutions to the most common experimental failure mode: low to no product formation.
Problem: My reaction shows very low conversion, with the primary spot on TLC being the starting 3,5-dimethoxyaniline.
This is the classic symptom of poor reactivity. The following causes and solutions should be explored systematically.
Cause A: Insufficient Nucleophilicity & Inadequate Activation
The inherent low nucleophilicity of the aniline is failing to drive the reaction forward under standard conditions (e.g., triethylamine or potassium carbonate in DCM or THF).
-
Solution 1.1: Employ a Strong, Non-Nucleophilic Base like DBU
Rationale: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, sterically hindered, non-nucleophilic base. It is exceptionally effective at scavenging HCl. Some studies suggest that DBU may also play a catalytic role by forming a highly reactive N-acyl-DBU intermediate with chloroacetyl chloride, which is then more readily attacked by the weakly nucleophilic aniline.[3]
See Protocol 1 for a detailed experimental procedure.
-
Solution 1.2: Optimize Solvent and Temperature
Rationale: Aprotic polar solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN) are often superior to less polar solvents like Dichloromethane (DCM) for this reaction, as they can help stabilize charged intermediates.[3] For a deactivated substrate, gentle heating (e.g., 40-50 °C) after the initial addition of the acylating agent can provide the necessary activation energy to drive the reaction to completion.
Workflow:
Cause B: In-situ Deactivation by HCl Byproduct
The chosen base is not effectively neutralizing the generated HCl, leading to the formation of the unreactive anilinium salt.
-
Solution 2.1: A Green, Buffered Aqueous Approach
Rationale: Performing the reaction in an aqueous phosphate buffer (pH ~7.4) offers a surprisingly effective and environmentally friendly alternative.[2] The buffer has a high capacity to neutralize HCl as it forms, maintaining a stable pH and preventing protonation of the aniline. The reaction is often very fast in this medium, and the product may precipitate directly from the mixture, simplifying purification.[4]
See Protocol 2 for a detailed experimental procedure.
-
Solution 2.2: Use of a Neutral HCl Scavenger
Rationale: For reactions sensitive to any base, a neutral HCl scavenger like propylene oxide can be used.[1] It reacts irreversibly with HCl to form a chlorohydrin, effectively removing it from the reaction mixture without altering the pH. This method is particularly useful when the product or starting material is unstable under basic conditions.
Data Summary: Comparison of Reaction Conditions
The following tables summarize key parameters for the recommended protocols to facilitate experimental design.
Table 1: Comparison of Common Bases for Chloroacetylation
| Base | pKa of Conjugate Acid | Type | Typical Conditions | Suitability for 3,5-Dimethoxyaniline |
| Triethylamine (TEA) | ~10.7 | Tertiary Amine | 1.2-1.5 eq., DCM or THF | Often insufficient |
| Pyridine | ~5.2 | Aromatic Amine | 1.2-2.0 eq., or as solvent | Generally poor, can act as a nucleophilic catalyst |
| K₂CO₃ / Na₂CO₃ | ~10.3 (pKa₂) | Inorganic Salt | Heterogeneous, MeCN/Toluene, often requires heat | Moderate, can be slow |
| DBU | ~13.5 | Amidine (Non-nucleophilic) | 1.2 eq., THF or MeCN | Excellent, highly recommended [3] |
| Phosphate Buffer | ~7.2 (pKa₂) | Aqueous Buffer | 0.1 M, pH 7.4 | Excellent, green alternative [2][4] |
Visualizations
Reaction Mechanism & Role of Base
Caption: General mechanism for chloroacetylation and the crucial role of the base.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low-yield chloroacetylation reactions.
Validated Experimental Protocols
Protocol 1: High-Yield Synthesis Using DBU in THF
Adapted from Singh, R. et al. (2017).[3] This protocol is highly effective for deactivated anilines.
Materials:
-
3,5-dimethoxyaniline (1.0 eq.)
-
Chloroacetyl chloride (1.02 eq.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
50 mL flame-dried, round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Nitrogen or Argon atmosphere setup
-
Ice-salt bath
Procedure:
-
To the 50 mL round-bottom flask, add 3,5-dimethoxyaniline (e.g., 6.0 mmol, 0.919 g) and dissolve it in anhydrous THF (5 mL) under an inert atmosphere.
-
Add DBU (e.g., 7.2 mmol, 1.08 mL) to the solution.
-
Cool the reaction mixture in an ice-salt bath to between 0 °C and -5 °C. Stir mechanically for 15 minutes.
-
Add chloroacetyl chloride (e.g., 6.1 mmol, 0.48 mL) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Upon completion, pour the reaction mixture into cold water (50 mL).
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Dry the solid product. If necessary, recrystallize from ethanol to obtain the pure N-(3,5-dimethoxyphenyl)-2-chloroacetamide.
Protocol 2: Green Synthesis in Aqueous Phosphate Buffer
Adapted from Balaji, B. S. & Dalal, N. (2018).[1][5] This method is rapid, environmentally friendly, and avoids organic solvents.
Materials:
-
3,5-dimethoxyaniline (1.0 eq.)
-
Chloroacetyl chloride (1.1 eq.)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Magnetic stirrer and flask
Procedure:
-
In a flask, dissolve 3,5-dimethoxyaniline (e.g., 1.0 mmol, 153 mg) in 0.1 M phosphate buffer (pH 7.4, 5 mL). Stir vigorously to ensure good suspension/dissolution.
-
Add chloroacetyl chloride (e.g., 1.1 mmol, 87 µL) dropwise to the stirring solution at room temperature.
-
Continue to stir the reaction mixture vigorously at room temperature. The reaction is often complete within 20-30 minutes.
-
Monitor the reaction by TLC. A negative ninhydrin test can also confirm the consumption of the primary amine.[2]
-
Upon completion, the product often precipitates from the aqueous solution.
-
Isolate the product by vacuum filtration and wash with cold water.[4]
-
If the product does not precipitate, extract the mixture with an organic solvent such as ethyl acetate (3 x 15 mL). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Dry the product. Recrystallization may be performed if needed.
References
-
Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 533-543. [Link]
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018). ResearchGate. [Link]
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (2014). ResearchGate. [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]
Sources
Validation & Comparative
A Comparative Guide to Chloroacetamide Herbicides: Evaluating 2-chloro-N-(3,5-dimethoxyphenyl)acetamide in the Context of Established Alternatives
This guide provides a comprehensive comparison of chloroacetamide herbicides, with a special focus on the novel compound 2-chloro-N-(3,5-dimethoxyphenyl)acetamide in relation to established herbicides such as alachlor, acetochlor, and metolachlor. This document is intended for researchers, scientists, and professionals in drug and herbicide development, offering an in-depth analysis of their mechanism of action, comparative efficacy, and the experimental protocols for their evaluation.
Introduction to Chloroacetamide Herbicides
The chloroacetamide class of herbicides represents a cornerstone of modern agriculture for the pre-emergent control of annual grasses and some small-seeded broadleaf weeds in a variety of major crops, including corn, soybeans, and cotton.[1] Their efficacy lies in their ability to be absorbed by the emerging shoots and roots of susceptible weed seedlings, inhibiting their growth before they can compete with the crop.[1] Prominent members of this class include alachlor, acetochlor, and metolachlor, which have been used for decades.
Scientific exploration continues to yield novel chloroacetamide derivatives with the potential for improved efficacy, selectivity, or environmental profiles. This compound is one such compound, representing the ongoing research into new active ingredients within this chemical family. While extensive, direct comparative field data for this specific molecule is not yet widely available in peer-reviewed literature, we can evaluate its potential performance based on the well-understood principles of the chloroacetamide class and data from studies on analogous novel derivatives.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] VLCFAs are essential components of plant cells, contributing to the formation of cell membranes, cuticular waxes, and suberin. By disrupting the production of VLCFAs, these herbicides lead to a cascade of inhibitory effects on plant growth and development, ultimately causing weed death. The specific target is believed to be the elongase enzyme system responsible for the extension of fatty acid chains.
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// Nodes acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; malonyl_coa [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; lcfa [label="Long-Chain Fatty Acids\n(C16-C18)", fillcolor="#FBBC05", fontcolor="#202124"]; vlcfa_synthesis [label="VLCFA Elongase\nComplex", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; vlcfa [label="Very-Long-Chain Fatty Acids\n(>C18)", fillcolor="#FBBC05", fontcolor="#202124"]; herbicides [label="Chloroacetamide Herbicides\n(e.g., this compound,\nAlachlor, Acetochlor, Metolachlor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; disruption [label="Disruption of:\n- Cell division\n- Membrane formation\n- Cuticle biosynthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; weed_death [label="Weed Seedling Death", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges acetyl_coa -> lcfa [label="Fatty Acid Synthase"]; malonyl_coa -> lcfa; lcfa -> vlcfa_synthesis [label="Substrate"]; vlcfa_synthesis -> vlcfa [label="Elongation"]; herbicides -> vlcfa_synthesis [label="Inhibition", color="#EA4335", style=bold, fontcolor="#EA4335"]; vlcfa -> disruption [label="Leads to deficiency"]; disruption -> weed_death; } Mechanism of action for chloroacetamide herbicides.
Comparative Analysis of Chloroacetamide Herbicides
A direct comparison of herbicidal efficacy requires standardized bioassays. While specific data for this compound is not available in the reviewed literature, the following table provides a comparative overview of well-established chloroacetamide herbicides. The potential characteristics of novel compounds like this compound are inferred based on structure-activity relationship studies of similar molecules.
| Characteristic | This compound | Alachlor | Acetochlor | Metolachlor |
| IUPAC Name | This compound | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide |
| Chemical Structure | (Structure not available in search results) | |||
| Primary Target Weeds | Expected to be effective against annual grasses and small-seeded broadleaf weeds. | Annual grasses (e.g., Echinochloa crus-galli, Digitaria sanguinalis) and some broadleaf weeds.[1] | Broader spectrum including some pigweeds, lambsquarters, and common ragweed. | Similar to alachlor, effective against annual grasses and some broadleaf weeds. |
| Soil Residual Activity | Unknown, but a key parameter for evaluation. | Moderate. | Shorter than metolachlor. | Longer than acetochlor. |
| Crop Selectivity | To be determined experimentally. | Corn, soybeans, cotton, and other crops.[1] | Primarily corn and soybeans. | Corn, soybeans, cotton, and other crops.[1] |
| Notes | As a novel compound, its performance is hypothetical and requires empirical validation. Structure-activity studies suggest that substitutions on the phenyl ring can influence herbicidal activity and selectivity. | One of the older chloroacetamide herbicides, with some use restrictions due to environmental concerns. | Known for slightly better control of certain broadleaf weeds compared to metolachlor. | Widely used, often in the form of its more active S-isomer (S-metolachlor). |
Experimental Protocols for Comparative Efficacy Evaluation
To rigorously compare the herbicidal performance of this compound with other chloroacetamides, a series of controlled laboratory and greenhouse experiments are necessary.
Greenhouse Bioassay for Pre-Emergent Herbicidal Activity
This protocol outlines a dose-response experiment to determine the effective concentration of a herbicide required to inhibit weed growth by 50% (EC₅₀).
Objective: To compare the pre-emergent herbicidal efficacy of this compound, alachlor, acetochlor, and metolachlor on selected grass and broadleaf weed species.
Materials:
-
Seeds of target weed species (e.g., barnyardgrass (Echinochloa crus-galli), green foxtail (Setaria viridis), common waterhemp (Amaranthus tuberculatus)).
-
Herbicide technical grade material for each test compound.
-
Pots (e.g., 10 cm diameter) filled with a standardized soil mix.
-
Automated spray chamber calibrated to deliver a precise volume of spray solution.
-
Greenhouse with controlled temperature, humidity, and lighting.
-
Analytical balance, volumetric flasks, and pipettes.
Methodology:
-
Seed Planting: Fill pots with soil mix and plant a specified number of seeds (e.g., 20) of each target weed species at a consistent depth (e.g., 1 cm).
-
Herbicide Preparation: Prepare stock solutions of each herbicide in a suitable solvent. From the stock solutions, prepare a series of dilutions to achieve a range of application rates (e.g., 0, 0.1, 0.5, 1, 2, 4, 8 times the anticipated field rate). An untreated control (solvent only) must be included.
-
Herbicide Application: Arrange the pots in the spray chamber in a randomized complete block design. Apply the herbicide solutions evenly to the soil surface.
-
Incubation: Transfer the pots to the greenhouse and water as needed. Maintain optimal growing conditions for the duration of the experiment (typically 21 days).
-
Data Collection: After the incubation period, assess the herbicidal effect by:
-
Counting the number of emerged seedlings.
-
Visually rating the phytotoxicity on a scale of 0% (no injury) to 100% (complete death).
-
Harvesting the above-ground biomass, drying it in an oven, and recording the dry weight.
-
-
Data Analysis: Analyze the data using a suitable statistical software package. Fit the dose-response data to a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the EC₅₀ values for each herbicide-weed combination.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; seed_prep [label="Weed Seed Preparation\nand Planting", fillcolor="#FBBC05", fontcolor="#202124"]; herbicide_prep [label="Herbicide Stock and\nDilution Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; application [label="Herbicide Application\n(Pre-emergence)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Greenhouse Incubation\n(21 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_collection [label="Data Collection\n(Emergence, Phytotoxicity, Biomass)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Statistical Analysis\n(Dose-Response Modeling, EC50 Calculation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; comparison [label="Comparative Efficacy\nAssessment", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> seed_prep; start -> herbicide_prep; seed_prep -> application; herbicide_prep -> application; application -> incubation; incubation -> data_collection; data_collection -> analysis; analysis -> comparison; comparison -> end; } Workflow for comparative herbicide efficacy testing.
Conclusion and Future Directions
The chloroacetamide class of herbicides remains a vital tool in weed management. While established compounds like alachlor, acetochlor, and metolachlor have a long history of use, the exploration of novel derivatives such as this compound is crucial for the development of more effective and sustainable weed control solutions.
The herbicidal potential of this compound can be hypothesized based on its structural similarity to other active compounds in its class. However, rigorous experimental validation, as outlined in the provided protocol, is essential to determine its specific weed control spectrum, crop selectivity, and environmental fate. Future research should focus on conducting these comparative studies to fully elucidate the performance of this and other novel chloroacetamide herbicides, paving the way for the next generation of weed management technologies.
References
- El-Zemity, S. R., Esmaiel, K. E. E., & Badawy, M. E. I. (2024). Design, synthesis, pharmacophore modeling, and molecular docking of some novel chloroacetamide derivatives as herbicidal agents. Journal of the Egyptian Society of Parasitology, 54(1), 1-14.
-
ResearchGate. (n.d.). The design strategy of novel chloroacetamide derivatives (1b-22b)... Retrieved January 22, 2026, from [Link]
- Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(6-7), 675-681.
- Lamberth, C. (2018). Chloroacetamide Herbicides. In Bioactive Heterocyclic Compound Classes (pp. 1-19). Wiley-VCH.
- Abouziena, H. F. H., Omar, A. A. M., Sharma, S. D., & Singh, M. (2017). Efficacy Comparison of Some New Natural-Product Herbicides for Weed Control at Two Growth Stages. Weed Technology, 31(1), 67-76.
- Li, G., et al. (2022). Secondary Metabolites with Herbicidal and Antifungal Activities from Marine-Derived Fungus Alternaria iridiaustralis. Journal of Fungi, 8(3), 254.
- Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Retrieved January 22, 2026, from [Link]
- Li, Y. (2011). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269.
- McFadden, M. E., et al. (2022). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 56(1), 263-272.
-
ResearchGate. (n.d.). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,... Retrieved January 22, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide. PubChem. Retrieved January 22, 2026, from [Link]
- Artuso, E., et al. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Frontiers in Chemistry, 7, 188.
- Rønde, M., et al. (2016).
-
Vollmer, K. M. (2016, April 22). Acetochlor vs Metolachor for Weed Control in Corn. Weekly Crop Update. University of Delaware. Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activity of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chloroacetamide Scaffold
The 2-chloroacetamide moiety is a highly reactive and versatile pharmacophore in medicinal chemistry. Its electrophilic nature allows for covalent interactions with nucleophilic residues in biological targets, leading to a broad spectrum of biological activities. When coupled with an N-aryl substituent, such as the 3,5-dimethoxyphenyl group, the physicochemical properties and target specificity of the molecule can be finely tuned. This guide explores the structure-activity relationships (SAR) of this class of compounds, providing a comparative analysis of their efficacy and potential mechanisms of action.
I. Anticancer Activity: Targeting Cellular Detoxification Pathways
Several studies have highlighted the potential of 2-chloro-N-arylacetamides as anticancer agents. A key mechanism underlying their cytotoxicity is the inhibition of Glutathione S-transferases (GSTs).[1] GSTs are a family of enzymes that play a crucial role in cellular detoxification by conjugating xenobiotics with glutathione, rendering them more water-soluble and easily excretable.[1] Cancer cells often overexpress GSTs, contributing to multidrug resistance.
By inhibiting GST, 2-chloroacetamide analogs can disrupt this detoxification process, leading to an accumulation of toxic substances and increased oxidative stress within cancer cells, ultimately triggering apoptosis. Molecular docking studies have suggested that glutathione-2-chloroacetamide conjugates exhibit high binding affinities to GST, supporting this proposed mechanism.[1]
Comparative Cytotoxicity of 2-Chloroacetamide Analogs
The cytotoxic effects of 2-chloroacetamide derivatives are highly dependent on the substitution pattern of the N-aryl ring. While specific data for a wide range of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide analogs are not extensively available, we can infer structure-activity relationships from related compounds.
| Compound Class | N-Aryl Substituent | Cancer Cell Line(s) | Reported IC50 (µM) | Reference |
| Thiazole-bearing 2-chloroacetamides | 4-phenylthiazol-2-yl | Jurkat (T-cell leukemia) | Significant cytotoxicity reported | [1] |
| 4-phenylthiazol-2-yl | MDA-MB-231 (Triple-negative breast cancer) | Significant cytotoxicity reported | [1] | |
| Phenoxyacetamide Derivatives | N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl) | Lactuca sativa (as a model for herbicidal activity) | IC50 = 42.7 g/ha | [2] |
| 2,2-dichloroacetamides | Thiazole scaffolds | Jurkat, MDA-MB-231 | Negligible activity | [1] |
Note: The data presented is for structurally related analogs and serves to illustrate general trends in activity.
Expert Insights on Structure-Activity Relationship (SAR):
-
The Chloro vs. Dichloro Moiety: Studies consistently show that 2-chloroacetamides exhibit significantly higher cytotoxic activity compared to their 2,2-dichloroacetamide counterparts.[1] This suggests that the mono-chloro substitution provides an optimal balance of reactivity and steric hindrance for target engagement.
-
The N-Aryl Group: The nature and substitution pattern of the N-aryl ring are critical for potency and selectivity. The presence of heterocyclic systems, such as thiazole, can enhance anticancer activity. While direct comparisons are limited, the 3,5-dimethoxy substitution pattern on the phenyl ring is known to influence the lipophilicity and electronic properties of molecules, which can impact cell permeability and target interaction.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of chemical compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram of the MTT Assay Workflow:
Caption: A schematic overview of the MTT assay workflow for assessing cell viability.
II. Herbicidal Activity: Disrupting Plant Growth and Development
Chloroacetamide herbicides are widely used in agriculture for the pre-emergence control of annual grasses and some broadleaf weeds. Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin. By disrupting their synthesis, these herbicides interfere with cell division and elongation, leading to stunted growth and eventual death of susceptible seedlings.
Comparative Herbicidal Efficacy
The herbicidal activity of 2-chloro-N-arylacetamides is influenced by the substituents on the aryl ring, which affect the compound's uptake, translocation, and interaction with the target enzyme. A study on N-(5-(3,5-methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide derivatives, which share the dimethoxyphenyl moiety, demonstrated potent herbicidal activity.
| Compound | Target Weed | Reported IC50 | Reference |
| 2-(2,4-dichlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (6an) | Lactuca sativa | 42.7 g/ha | [2] |
Expert Insights on Structure-Activity Relationship (SAR):
-
Lipophilicity and Uptake: The overall lipophilicity of the molecule, influenced by the N-aryl substituents, is a key factor in its uptake by plant roots and shoots. The dimethoxyphenyl group contributes to the lipophilic character of the molecule.
-
Target Enzyme Interaction: The chloroacetamide "warhead" is responsible for the covalent modification of the target enzyme in the VLCFA biosynthesis pathway. The N-aryl portion of the molecule acts as a carrier and influences the positioning of the reactive group within the enzyme's active site.
Diagram of the Herbicidal Mechanism of Action:
Caption: Inhibition of VLCFA biosynthesis by 2-chloroacetamide herbicides.
III. Antimicrobial Activity: A Broad Spectrum of Action
Derivatives of 2-chloro-N-arylacetamide have also demonstrated promising antimicrobial activity against a range of bacteria and fungi. The electrophilic chloroacetamide moiety is thought to alkylate essential biomolecules in microbial cells, such as enzymes and proteins containing sulfhydryl groups, leading to disruption of cellular processes and cell death.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of these compounds is dependent on the specific N-aryl substituent, which influences the compound's ability to penetrate the microbial cell wall and membrane.
| Compound Class | N-Aryl Substituent | Target Microorganism(s) | Reported MIC (µg/mL) | Reference |
| 2-chloro-N-phenylacetamides | Phenyl | Candida albicans | 128-256 | [3] |
| Phenyl | Candida parapsilosis | 128-256 | [3] | |
| 4-methoxyphenyl | Various bacteria and fungi | Broad-spectrum activity reported | [4] | |
| 2-chloro-N-(nitrophenyl)acetamides | 4-fluoro-3-nitrophenyl | Klebsiella pneumoniae | 512 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Expert Insights on Structure-Activity Relationship (SAR):
-
The Importance of the Chloro Group: Studies comparing 2-chloro-N-arylacetamides with their non-chlorinated analogs have shown that the presence of the chlorine atom is often essential for significant antimicrobial activity.[5]
-
Aryl Ring Substituents: Electron-withdrawing or lipophilic groups on the N-aryl ring can modulate the antimicrobial spectrum and potency. For instance, methoxy substitutions on the phenyl ring have been associated with broad-spectrum antimicrobial activity.[4]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth after a defined incubation period.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism, typically adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Diagram of the Broth Microdilution Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
IV. Synthesis of 2-Chloro-N-arylacetamide Analogs
The synthesis of 2-chloro-N-arylacetamides is typically a straightforward process involving the acylation of a primary or secondary aromatic amine with chloroacetyl chloride.
General Synthetic Scheme:
Caption: General synthetic route for 2-chloro-N-arylacetamides.
This synthetic accessibility allows for the facile generation of a diverse library of analogs for structure-activity relationship studies. By varying the substituents on the N-aryl ring, researchers can systematically probe the effects of electronics, sterics, and lipophilicity on biological activity.
V. Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising class of compounds with diverse biological activities. The available data, primarily from related N-arylacetamides, indicates significant potential in the development of novel anticancer, herbicidal, and antimicrobial agents.
Key Takeaways:
-
Anticancer Potential: The inhibition of glutathione S-transferases presents a compelling mechanism for overcoming drug resistance in cancer therapy.
-
Herbicidal Efficacy: The disruption of very-long-chain fatty acid biosynthesis is a validated mode of action for effective weed control.
-
Antimicrobial Promise: The broad-spectrum activity against bacteria and fungi warrants further investigation, particularly in the context of rising antimicrobial resistance.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. Such studies will be crucial for elucidating precise structure-activity relationships and identifying lead compounds with optimized potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.
References
-
Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. [Link]
-
(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. [Link]
-
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide - MDPI. [Link]
-
Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology. [Link]
-
Design, Synthesis, Anti-cancer Screening, Mechanistic, and Molecular Modeling Studies of N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl) Acetamide. - ResearchGate. [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH. [Link]
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - MDPI. [Link]
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Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed. [Link]
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First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC - PubMed Central. [Link]
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Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. [Link]
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Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors - PMC - PubMed Central. [Link]
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. [Link]
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Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - ResearchGate. [Link]
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Synthesis and Herbicidal Activity of 1,5-Diarylpyrazole Derivatives - Chemical & Pharmaceutical Bulletin. [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH. [Link]
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A Comparative Guide to N-Aryl Chloroacetamide Derivatives: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
N-aryl chloroacetamide derivatives have emerged as a versatile and highly adaptable scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] The intrinsic reactivity of the chloroacetyl moiety provides a strategic anchor for covalent modification of biological targets, while the N-aryl substituent offers a rich canvas for tuning physicochemical properties and target specificity.[3][4] This guide presents a comparative analysis of these derivatives, focusing on their anticancer and antimicrobial potential, supported by a synthesis of available experimental data.
Comparative Biological Activity: A Tale of Substituents
The therapeutic efficacy of N-aryl chloroacetamide derivatives is profoundly dictated by the nature and placement of substituents on the aromatic ring.[1][5] These chemical modifications modulate critical parameters such as lipophilicity, electronic distribution, and steric profile, which in turn govern the molecule's interaction with its biological counterparts.[1]
Anticancer Potential: Targeting Cellular Proliferation
A significant body of research highlights the potent cytotoxic effects of N-aryl chloroacetamides against a spectrum of human cancer cell lines.[2][6][7] A primary mechanism of action is believed to be the alkylation of nucleophilic amino acid residues within the active sites of key enzymes and proteins that are critical for cancer cell growth and survival. This can disrupt vital signaling cascades, such as the PI3K/Akt/mTOR pathway, ultimately inducing programmed cell death (apoptosis).[2]
The following table summarizes the in vitro cytotoxic activity of several N-aryl chloroacetamide derivatives, providing a snapshot of their comparative potency.
Table 1: Comparative In Vitro Anticancer Activity of N-Aryl Chloroacetamide Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-bearing Chloroacetamide | N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide (d1) | MCF7 (Breast) | >100 | [8] |
| Thiazole-bearing Chloroacetamide | N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-fluorophenyl)amino)acetamide (d2) | MCF7 (Breast) | 89.1 | [8] |
| Thiazole-bearing Chloroacetamide | N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-bromophenyl)amino)acetamide (d3) | MCF7 (Breast) | 78.4 | [8] |
| Thiazole-bearing Chloroacetamide | N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide (d5) | MCF7 (Breast) | >100 | [8] |
| Thiazole-bearing Chloroacetamide | N-(4-(4-bromophenyl)thiazol-2-yl)-2-((3,4-dichlorophenyl)amino)acetamide (d6) | MCF7 (Breast) | 29.2 | [8] |
| Thiazole-bearing Chloroacetamide | N-(4-(4-bromophenyl)thiazol-2-yl)-2-((3,5-dichlorophenyl)amino)acetamide (d7) | MCF7 (Breast) | 48.5 | [8] |
| 2-Chloroacetamide bearing Thiazole | Compound 4a | Jurkat (T-cell leukemia) | 1.83 | [9] |
| 2-Chloroacetamide bearing Thiazole | Compound 4a | MDA-MB-231 (Triple-negative breast cancer) | 3.51 | [9] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The presented data underscores the critical role of the substitution pattern on the N-aryl ring in modulating anticancer activity. For example, derivatives bearing di-chloro substitutions on the phenyl ring (d6) demonstrated superior potency against the MCF7 breast cancer cell line when compared to their mono-halogenated counterparts.[8]
Antimicrobial Efficacy: Combating Pathogens
The N-aryl chloroacetamide scaffold has also proven to be a fertile ground for the discovery of novel antibacterial and antifungal agents.[1][10][11] The chloroacetamide functional group is a key pharmacophoric element for their antimicrobial action.[6] The lipophilicity imparted by certain substituents, particularly halogens, on the phenyl ring can facilitate the penetration of these molecules across the microbial cell membrane, enhancing their efficacy.[1]
Table 2: Comparative In Vitro Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides
| Compound | Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| SP4 | 4-Cl | 125 | 125 | 250 | [1] |
| SP5 | 4-Br | 250 | 125 | 250 | [1] |
| SP6 | 4-F | 125 | 125 | 250 | [1] |
| SP12 | 3-Br | 125 | 62.5 | 125 | [1] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
These findings illustrate that halogenated N-aryl chloroacetamides exhibit broad-spectrum activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as the pathogenic yeast C. albicans.[1] The positional isomerism of the halogen substituent also plays a discernible role, with the 3-bromo substituted derivative (SP12) displaying the most potent activity against E. coli.[1]
Foundational Experimental Protocols
Synthesis of N-Aryl Chloroacetamide Derivatives: A General Approach
The predominant synthetic route to N-aryl chloroacetamides involves the chloroacetylation of a corresponding aryl amine, a robust and well-documented reaction.[3][10][12]
Step-by-Step Methodology:
-
In a suitable reaction vessel, dissolve the selected substituted aniline (1 equivalent) in an appropriate solvent, such as dichloromethane or benzene.[10][12]
-
To neutralize the hydrochloric acid byproduct, add a suitable base, typically triethylamine (1 equivalent), to the solution.[12]
-
Cool the reaction mixture to 0°C using an ice bath to moderate the reaction rate.
-
With continuous stirring, add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution.[10][12]
-
Allow the reaction to warm to room temperature and proceed for several hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[11]
-
Upon completion, perform an aqueous workup by washing the reaction mixture with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-aryl chloroacetamide derivative.[10][11]
Caption: A generalized workflow for the synthesis of N-aryl chloroacetamide derivatives.
In Vitro Antiproliferative Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, and for evaluating the cytotoxic potential of chemical compounds.[2]
Step-by-Step Methodology:
-
Plate cancer cells in 96-well microplates at a predetermined density and allow them to adhere and proliferate overnight.
-
Expose the cells to a range of concentrations of the N-aryl chloroacetamide derivatives for a defined incubation period (e.g., 48 or 72 hours).[8]
-
Following the treatment period, add a solution of MTT to each well and incubate for a further few hours.
-
During this time, the mitochondrial reductases of viable, metabolically active cells will cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan product.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the insoluble formazan crystals.
-
Quantify the amount of formazan product by measuring the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The measured absorbance is directly proportional to the number of viable cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50% relative to untreated controls, can then be calculated.
Caption: A streamlined experimental workflow for the in vitro MTT assay.
The Covalent Mechanism of Action
A key feature contributing to the biological activity of many N-aryl chloroacetamide derivatives is their capacity to function as covalent inhibitors. The electrophilic chloromethyl group is susceptible to nucleophilic attack by amino acid residues, most notably cysteine, present on target proteins.[13] This leads to the formation of an irreversible covalent bond, which can effectively inactivate an enzyme or disrupt a critical protein-protein interaction. A notable example is the inhibition of the TEAD-YAP1 interaction within the Hippo signaling pathway, a critical regulator of cell proliferation and organ size.[13]
Caption: A schematic representation of the covalent modification of a target protein by an N-aryl chloroacetamide derivative.
Concluding Remarks
The N-aryl chloroacetamide scaffold represents a highly promising and adaptable platform for the discovery of novel therapeutic agents. Their straightforward synthesis and the amenability of their structure to systematic modification provide a powerful toolkit for optimizing biological activity. The comparative data collated in this guide underscores the profound impact of structure-activity relationships in the quest to enhance the potency and selectivity of these derivatives. Continued exploration of this chemical space, including comprehensive in vivo evaluations and detailed mechanistic studies, is essential to fully unlock their therapeutic potential in oncology and infectious diseases.
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Ali El-Rayyes, Roaa T. Mogharbel, Mohamed H. Abdel-Rhman, Mohamed A. Ismail, Ehab Abdel-Latif, Amr L. AbdelSamad, Mohammed T. El-Saadi, Ahmed M. Gouda, Asmaa M. AboulMagd. (2022). Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]
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Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]
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Bhaskar M. Rawal, et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide and its Analogs in Modulating Biological Activity
As a Senior Application Scientist, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide. This document is intended for researchers and professionals in drug discovery and development, offering an in-depth comparison with relevant analogs and the experimental data that underpins these findings. We will delve into the causal relationships between chemical structure and biological function, supported by detailed experimental protocols and data.
Introduction
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The subject of this guide, this compound, belongs to the broader class of α-haloacetamides, which are known for their reactivity and potential as covalent inhibitors or probes. The presence of the chloroacetyl group provides an electrophilic center, while the substituted phenyl ring dictates target specificity and pharmacokinetic properties. Understanding the SAR of this compound is crucial for optimizing its potency, selectivity, and overall drug-like properties.
This guide will focus on the antifungal and potential anticancer activities of N-phenylacetamide derivatives, as these are prominent biological effects reported for this class of compounds.[1][2][3][4] We will explore how modifications to the phenyl ring and the acetamide moiety influence these activities, providing a framework for rational drug design.
Core Structure and Rationale for Analogs
The core structure of this compound can be dissected into three key regions for SAR analysis:
-
The Chloroacetamide Moiety: The electrophilic carbon of the chloroacetyl group is a key feature, potentially reacting with nucleophilic residues (e.g., cysteine, histidine) in target proteins. The presence and nature of the halogen can significantly impact reactivity and, consequently, biological activity.[5]
-
The Phenyl Ring: The substitution pattern on the phenyl ring is critical for modulating target binding affinity and selectivity. Electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule and its interaction with biological targets.
-
The Amide Linker: The amide bond provides structural rigidity and hydrogen bonding capabilities, contributing to the overall conformation and binding of the molecule.
For our comparative analysis, we will examine analogs with variations in the substitution pattern of the phenyl ring to elucidate the role of these modifications on biological activity.
Comparative Analysis of Biological Activity
While specific SAR studies for this compound are not extensively published, we can infer its potential activity by comparing it with known N-phenylacetamide derivatives. The following table summarizes the biological activity of selected analogs, providing a basis for our SAR discussion.
| Compound ID | Structure | R1 | R2 | R3 | Biological Activity (IC50/MIC) | Target/Assay | Citation |
| 1 (Topic) | This compound | OCH3 | H | OCH3 | Data not available | - | [6] |
| 2 | 2-chloro-N-phenylacetamide | H | H | H | MIC: 16-256 µg/mL | Aspergillus flavus | [7] |
| 3 | 2-chloro-N-(3-methoxyphenyl)acetamide | OCH3 | H | H | Data not available | - | [8] |
| 4 | 2-chloro-N-(4-fluorophenyl)acetamide | H | F | H | MIC: 128-256 µg/mL | Candida albicans | [1] |
| 5 | 2-chloro-N-(3-chlorophenyl)acetamide | Cl | H | H | Good antibacterial/antifungal | General screen | [3] |
| 6 | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | NO2 | F | H | Good antibacterial | Klebsiella pneumoniae | [5] |
Structure-Activity Relationship Insights:
-
Role of the Chloro Group: The presence of the chlorine atom on the acetyl group is often crucial for activity. Studies comparing N-(4-fluoro-3-nitrophenyl)acetamide with its 2-chloro counterpart showed that the chloro derivative had significantly better antibacterial activity, suggesting the chloro group is important for interaction with the biological target.[5]
-
Influence of Phenyl Ring Substitution:
-
Unsubstituted Phenyl Ring (Compound 2): The parent compound, 2-chloro-N-phenylacetamide, demonstrates broad antifungal activity.[7] This serves as a baseline for evaluating the effects of substitutions.
-
Electron-Donating Groups (Compounds 1 & 3): The 3,5-dimethoxy substitution in our topic compound introduces two strong electron-donating groups. While specific data is lacking, methoxy groups can increase lipophilicity and potentially enhance membrane permeability. Their precise impact on activity would depend on the specific target interactions.
-
Electron-Withdrawing Groups (Compounds 4, 5 & 6): Halogen substitutions (fluoro, chloro) and nitro groups are common in bioactive molecules. A fluoro group (Compound 4) can alter metabolic stability and binding interactions.[1] A chloro group at the meta position (Compound 5) also contributes to good antimicrobial activity.[3] The combination of a fluoro and a nitro group (Compound 6) resulted in a potent antibacterial agent against Klebsiella pneumoniae.[5]
-
The SAR suggests that the electronic properties and steric bulk of the substituents on the phenyl ring play a significant role in determining the biological activity of these chloroacetamides.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols for key assays are provided below.
This protocol is based on the broth microdilution method commonly used to assess antifungal susceptibility.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus flavus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells or conidia in sterile saline or RPMI-1640 medium.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Further dilute the inoculum to the final desired concentration (e.g., 0.5-2.5 x 10^3 CFU/mL) in the test medium.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (inoculum without compound) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding:
-
Seed cancer cell lines (e.g., HCT116, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
-
Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.[9]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.
-
Visualization of Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Key structural regions of this compound influencing its biological properties.
Caption: General experimental workflow for SAR studies of N-phenylacetamide derivatives.
Conclusion
The structure-activity relationship of this compound and its analogs is a promising area for the development of novel therapeutic agents. The available data on related N-phenylacetamides indicate that both the chloroacetamide moiety and the substitution pattern on the phenyl ring are critical determinants of biological activity. While more direct experimental data on the title compound is needed, the comparative analysis presented in this guide provides a solid foundation for future research. By systematically modifying the core structure and evaluating the resulting changes in activity through robust experimental protocols, researchers can optimize this scaffold to develop potent and selective drug candidates.
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Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. [Link]
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ChemInform Abstract: Synthesis and SAR of Novel, 4-(Phenylsulfamoyl)phenylacetamide mGlu4 Positive Allosteric Modulators (PAMs) Identified by Functional High-Throughput Screening (HTS). ResearchGate. [Link]
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Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. [Link]
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Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Journal of Applied Microbiology. [Link]
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SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
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Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry. [Link]
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Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. ResearchGate. [Link]
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Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. [Link]
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An In Vitro Comparative Analysis of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide and Related Chloroacetamide Derivatives
This guide provides a detailed in vitro comparison of this compound and structurally related compounds. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of the chloroacetamide scaffold. We will delve into the structure-activity relationships (SAR) that govern their biological effects, present key experimental data, and provide detailed protocols for replicating and expanding upon these findings.
Introduction: The Versatile Chloroacetamide Scaffold
The acetamide functional group is a cornerstone in medicinal chemistry, found in approximately a quarter of all marketed pharmaceuticals.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] The introduction of a chlorine atom on the alpha-carbon to form a 2-chloroacetamide moiety often enhances this bioactivity, a feature attributed to its role as a reactive electrophile capable of forming covalent bonds with biological nucleophiles, such as cysteine residues in enzyme active sites.[3]
This guide focuses on This compound (Compound A) as our lead molecule. We will compare its potential in vitro efficacy against a curated set of related compounds to elucidate critical structure-activity relationships. The comparators include:
-
Compound B: 2-chloro-N-(3-methoxyphenyl)acetamide (single methoxy group).
-
Compound C: 2-chloro-N-phenylacetamide (unsubstituted phenyl ring).
-
Compound D: 2-chloro-N-(4-fluorophenyl)acetamide (electron-withdrawing substituent).
The central hypothesis is that the nature, number, and position of substituents on the N-phenyl ring significantly modulate the biological activity of the 2-chloroacetamide core. This comparative analysis aims to provide a rational basis for the future design of more potent and selective therapeutic agents based on this versatile scaffold.
Structural Comparison and Rationale
The selected compounds allow for a systematic evaluation of electronic and steric effects on bioactivity.
| Compound ID | Name | Structure | Key Feature Compared to Lead (A) |
| A | This compound | Lead Compound: Two electron-donating methoxy groups at meta positions. | |
| B | 2-chloro-N-(3-methoxyphenyl)acetamide | Single Methoxy: Evaluates the effect of the number of methoxy groups.[4] | |
| C | 2-chloro-N-phenylacetamide | ![]() | Unsubstituted Core: Provides a baseline for substituent effects.[5] |
| D | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (Analogue) | Electron-Withdrawing Groups: Contrasts the effect of electron-donating groups with withdrawing groups (fluoro and nitro).[3] |
The rationale behind this selection is to probe how modulating the electron density and steric profile of the N-phenyl ring impacts interactions with biological targets. Electron-donating groups like methoxy can influence hydrogen bonding and metabolic stability, while electron-withdrawing groups like fluoro and nitro can alter the reactivity of the amide and its binding characteristics.
Comparative In Vitro Biological Activity: Anticancer and Antifungal Potential
Research into chloroacetamide derivatives has revealed significant potential in two primary therapeutic areas: oncology and infectious diseases.
Antiproliferative and Cytotoxic Activity
Acetamide derivatives are widely investigated as anticancer agents, with mechanisms often linked to the inhibition of key enzymes like histone deacetylases (HDACs) or protein kinases.[6] The antiproliferative potential of these compounds is typically assessed against a panel of human cancer cell lines.
Supporting Experimental Data:
While direct comparative data for our specific set of four compounds is not available in a single study, the literature provides IC₅₀ values for various acetamide derivatives against different cancer cell lines. These results collectively highlight the potent cytotoxic nature of this chemical class.[7][8][9][10]
| Compound Type | Cell Line | Activity (IC₅₀) | Reference Compound | Reference IC₅₀ | Source(s) |
| Phenoxyacetamide Derivative I | HepG2 | 1.43 µM | 5-Fluorouracil | 5.32 µM | [9],[10] |
| Phenoxyacetamide Derivative II | HepG2 | 6.52 µM | 5-Fluorouracil | 5.32 µM | [9],[10] |
| 2-(pyridin-4-ylimino)acetamide derivative 4c | HL-60 | < 12 µg/ml | Cisplatin | N/A | [7],[8] |
| 2-(pyridin-4-ylimino)acetamide derivative 4g | HL-60 | < 12 µg/ml | Cisplatin | N/A | [7],[8] |
| N-(substituted phenyl)-2-chloroacetamide | Panc1 | 30 µM | - | - | [11] |
Note: The data presented is for structurally related acetamide compounds to demonstrate the general potential of the scaffold. Direct head-to-head testing of Compounds A, B, C, and D is required for a definitive comparison.
Causality Behind Experimental Choice: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing in vitro cytotoxicity. Its selection is based on its reliability, high-throughput nature, and direct correlation with cell viability. The assay measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the IC₅₀ value—the concentration of a compound required to inhibit cell growth by 50%.
Caption: Workflow for determining IC₅₀ using the MTT assay.
Antifungal Activity
The parent compound, 2-chloro-N-phenylacetamide (Compound C), has been specifically evaluated for its antifungal properties against Aspergillus flavus, a highly virulent pathogen.[5] This provides a valuable baseline for understanding how substitutions on the phenyl ring might enhance or diminish this activity.
Mechanism of Action Insights:
For 2-chloro-N-phenylacetamide, the proposed antifungal mechanism involves a two-pronged attack.[5] Molecular docking studies suggest it binds to ergosterol, a critical component of the fungal plasma membrane, disrupting membrane integrity. Additionally, it is proposed to inhibit thymidylate synthase, an enzyme essential for DNA synthesis.[5] This dual mechanism could reduce the likelihood of resistance development.
Caption: Proposed dual mechanism of antifungal action for 2-chloro-N-phenylacetamide.
Supporting Experimental Data:
Studies on 2-chloro-N-phenylacetamide (Compound C) have determined its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against various strains of Aspergillus flavus.[5][12]
| Compound | Organism | MIC Range (µg/mL) | MFC Range (µg/mL) | Source(s) |
| 2-chloro-N-phenylacetamide (C) | Aspergillus flavus | 16 - 256 | 32 - 512 | [12],[5] |
This data confirms the antifungal potential of the core scaffold. A comparative study would be necessary to determine if the dimethoxy substitutions in Compound A or the fluoro substitution in Compound D would enhance this activity, potentially by improving cell wall penetration or target binding affinity.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the key in vitro assays discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a test compound that inhibits the metabolic activity of a cancer cell line by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
Test compounds (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilizing agent (e.g., pure DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell density to 1 x 10⁵ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the respective compound dilutions. Include wells for a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).[6]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Protocol 2: Broth Microdilution for Antifungal MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungal strain.
Materials:
-
Fungal strain (Aspergillus flavus)
-
Growth medium (e.g., RPMI-1640)
-
96-well round-bottom sterile plates
-
Test compounds (dissolved in DMSO)
-
Standard antifungal drug (e.g., Amphotericin B)
-
Spectrophotometer or microplate reader
Methodology:
-
Inoculum Preparation: Prepare a standardized fungal spore suspension (e.g., 1-5 x 10⁵ CFU/mL) according to established guidelines (e.g., CLSI M38-A2).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth medium to achieve a range of final concentrations (e.g., 512 to 1 µg/mL).
-
Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by reading the optical density at 600 nm.[5][13]
Conclusion and Future Perspectives
The 2-chloro-N-phenylacetamide scaffold is a validated starting point for the development of novel therapeutic agents, with proven in vitro activity against both cancer cells and fungal pathogens. This guide establishes a framework for comparing This compound (A) against its structural analogues.
-
Structure-Activity Relationship Insights: The presence of the α-chloro group appears critical for bioactivity.[3] The comparative analysis of compounds with varying N-phenyl substituents (electron-donating vs. electron-withdrawing) is crucial. It is hypothesized that the dimethoxy groups of Compound A may enhance activity through improved target interaction or favorable pharmacokinetic properties compared to the unsubstituted Compound C. Conversely, comparison with halogenated derivatives like Compound D will clarify the role of electron-withdrawing effects.
-
Future Directions:
-
Direct Comparative Screening: A head-to-head in vitro screening of Compounds A, B, C, and D against a diverse panel of cancer cell lines (e.g., NCI-60) and microbial strains is the most critical next step.
-
Mechanism of Action Studies: For the most potent compounds, further studies are needed to identify specific molecular targets. This could involve enzyme inhibition assays (e.g., for kinases, HDACs, or thymidylate synthase) or cellular thermal shift assays (CETSA).
-
In Vivo Evaluation: Compounds demonstrating high in vitro potency and low cytotoxicity against normal cell lines should be advanced to preclinical animal models to evaluate their efficacy and safety profiles.
-
By systematically exploring the structure-activity relationships of this versatile scaffold, future research can optimize the design of next-generation chloroacetamide-based therapeutics.
References
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- International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. 2015.
- Benchchem. Comparative Analysis of Acetamide Derivatives: A Guide to Structure-Activity Relationships.
- ResearchGate. Synthesis of Novel Acetamide Derivatives and Evaluation of Their Antiproliferative Potency against Different Cancer Cell Lines | Request PDF. 2025.
- PubMed. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. 2023.
- MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition.
- Benchchem. Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)-.
- Benchchem. Preliminary Investigation of 2-chloro-N-phenylaniline Derivatives: A Technical Guide.
- International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. 2012.
- NIH. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. 2022.
- ACS Publications. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines].
- MDPI. (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide.
- PubMed Central. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. 2026.
- ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... .
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- MDPI. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis.
- Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones.
- PubMed. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. 2021.
- NIH. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. 2020.
- Oriental Journal of Chemistry. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. 2019.
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- MDPI. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide.
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A Multi-Modal Spectroscopic Guide for the Structural Confirmation of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
Introduction
In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Any ambiguity can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a research program. The subject of this guide, 2-chloro-N-(3,5-dimethoxyphenyl)acetamide (Molecular Formula: C₁₀H₁₂ClNO₃, Molecular Weight: 229.66 g/mol ), is a functionalized acetamide that serves as a potential intermediate in the synthesis of more complex bioactive molecules.[1][2] Its structure, featuring a symmetrically substituted aromatic ring, an amide linkage, and an electrophilic chloroacetyl group, presents a distinct set of spectroscopic signatures.
This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound. We will move beyond a simple recitation of data, instead focusing on the causality behind the analytical strategy. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), we will construct a self-validating system that not only confirms the target structure but also provides the framework to differentiate it from plausible isomers.
The Analytical Strategy: A Self-Validating Workflow
A single analytical technique is rarely sufficient for the absolute confirmation of a novel or complex organic structure. Each method provides a unique piece of the puzzle, and their combined power lies in mutual corroboration. For instance, Mass Spectrometry can confirm the molecular weight and elemental formula, but it provides limited information about connectivity. Conversely, NMR spectroscopy is unparalleled for mapping the carbon-hydrogen framework and connectivity but does not directly reveal the molecular weight. Our strategy is therefore designed to be synergistic.
Caption: Workflow for unambiguous structural elucidation.
Part 1: Spectroscopic Data Interpretation and Confirmation
This section details the expected spectroscopic data for this compound and explains how each piece of information contributes to the final structural assignment.
Mass Spectrometry (MS)
The first step in any structural analysis is to confirm that the compound has the correct molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.
-
Expected Observation: An ESI-HRMS experiment in positive ion mode would be expected to show a protonated molecular ion [M+H]⁺ at m/z 230.0578.[3] A key confirmatory feature is the presence of the [M+H+2]⁺ isotope peak at m/z 232.0549. The characteristic ~3:1 intensity ratio of these two peaks is a definitive indicator of the presence of a single chlorine atom.
-
Causality: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of a single chlorine atom in the molecule results in two distinct molecular ion peaks separated by approximately 2 Da, with relative intensities reflecting the natural abundance of these isotopes. This provides strong, direct evidence for the elemental formula.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. The analysis of this compound would focus on absorptions corresponding to the N-H bond, the amide C=O bond, aromatic C-H bonds, and the C-Cl bond.
-
Expected Observations:
-
~3300-3250 cm⁻¹ (sharp, strong): N-H stretch of the secondary amide.[4]
-
~1680-1660 cm⁻¹ (strong): C=O stretch (Amide I band). Its position indicates a secondary amide.[4]
-
~1550-1530 cm⁻¹ (strong): N-H bend (Amide II band), often coupled with C-N stretching.[4]
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
~1600, 1470 cm⁻¹ (medium-strong): Aromatic C=C ring stretching.
-
~1200-1150 cm⁻¹ (strong): Aryl-O-CH₃ asymmetric C-O stretching.
-
~800-600 cm⁻¹ (medium-strong): C-Cl stretch.[5]
-
-
Causality: The vibrational frequencies of bonds are sensitive to their environment. The strong absorption for the amide C=O confirms the presence of this core functional group, while the sharp N-H stretch confirms it is a secondary amide (i.e., substituted with one non-hydrogen group). The combination of these bands provides a robust fingerprint for the chloroacetamide moiety attached to an aromatic amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will analyze both ¹H and ¹³C NMR data.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (splitting pattern). The symmetry of the 3,5-disubstituted ring is a key feature that simplifies the aromatic region of the spectrum.
-
Expected Observations:
-
~8.0-8.5 ppm (singlet, 1H): This broad singlet corresponds to the amide (N-H ) proton. Its chemical shift can be variable and is concentration-dependent.
-
~6.8 ppm (doublet or two singlets, 2H): These are the two equivalent protons at the C2 and C6 positions of the aromatic ring (Ar-H ). They are equivalent due to the molecule's symmetry.
-
~6.4 ppm (triplet or singlet, 1H): This is the proton at the C4 position of the aromatic ring (Ar-H ).
-
~4.2 ppm (singlet, 2H): This singlet corresponds to the two protons of the methylene group adjacent to the chlorine and the carbonyl group (Cl-CH₂ -C=O). The singlet nature arises from the absence of adjacent protons.
-
~3.8 ppm (singlet, 6H): This strong singlet, integrating to 6 protons, is the definitive signal for the two equivalent methoxy groups (-OCH₃ ). Their equivalence is another consequence of the molecular symmetry.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Expected Observations:
-
~164-166 ppm: The carbonyl carbon of the amide (C =O).
-
~161 ppm: The two equivalent aromatic carbons attached to the methoxy groups (C -OCH₃).
-
~140 ppm: The aromatic carbon attached to the nitrogen atom (C -NH).
-
~105 ppm: The two equivalent aromatic carbons at the C2 and C6 positions (C H).
-
~99 ppm: The aromatic carbon at the C4 position (C H).
-
~55 ppm: The carbon of the two equivalent methoxy groups (-OC H₃).
-
~43 ppm: The methylene carbon adjacent to the chlorine (C H₂Cl).
-
Summary of Spectroscopic Data
| Technique | Feature | Expected Observation | Structural Implication |
| MS | [M+H]⁺ and [M+H+2]⁺ | m/z 230.0578 and 232.0549 (ratio ~3:1) | Confirms Molecular Formula C₁₀H₁₂ClNO₃ and presence of one Cl atom. |
| IR | N-H Stretch | ~3270 cm⁻¹ | Secondary amide N-H group. |
| C=O Stretch | ~1670 cm⁻¹ | Amide carbonyl group. | |
| C-O Stretch | ~1200 cm⁻¹ | Aryl-ether linkage. | |
| C-Cl Stretch | ~750 cm⁻¹ | Presence of a chloroalkane group. | |
| ¹H NMR | Amide Proton | ~8.2 ppm (s, 1H) | -NH-C=O proton. |
| Aromatic Protons | ~6.8 ppm (d, 2H), ~6.4 ppm (t, 1H) | 1,3,5-trisubstituted benzene ring. | |
| Methylene Protons | ~4.2 ppm (s, 2H) | -C(=O)-CH₂-Cl moiety. | |
| Methoxy Protons | ~3.8 ppm (s, 6H) | Two equivalent -OCH₃ groups. | |
| ¹³C NMR | Carbonyl Carbon | ~165 ppm | Amide C =O. |
| Aromatic Carbons | 4 signals (~161, 140, 105, 99 ppm) | Confirms symmetry of the 3,5-disubstituted ring. | |
| Methoxy Carbon | ~55 ppm | -OC H₃ group. | |
| Methylene Carbon | ~43 ppm | -C H₂-Cl group. |
Part 2: Comparative Analysis - Distinguishing from a Key Isomer
To demonstrate the specificity of this multi-technique approach, we will compare the expected data for our target compound with that of a plausible structural isomer: 2-chloro-N-(3,4-dimethoxyphenyl)acetamide .[6] This isomer has the same molecular formula and weight, making it indistinguishable by MS alone. However, its NMR spectra will be dramatically different due to the loss of symmetry.
Caption: Target compound vs. its asymmetric isomer.
Comparison of Expected NMR Data
| Feature | Target: this compound | Alternative: 2-chloro-N-(3,4-dimethoxyphenyl)acetamide | Reason for Difference |
| ¹H Aromatic Signals | 3 signals: a 2H doublet/singlet (~6.8 ppm) and a 1H triplet/singlet (~6.4 ppm). | 3 signals, all 1H: likely a doublet, a doublet of doublets, and another doublet, spanning a wider range (~6.8-7.2 ppm). | Loss of symmetry makes all three aromatic protons non-equivalent, leading to more complex splitting patterns (ABX system). |
| ¹H Methoxy Signals | 1 signal: a strong singlet integrating to 6H (~3.8 ppm). | 2 signals: two distinct singlets, each integrating to 3H. | The two methoxy groups are in different chemical environments and are therefore non-equivalent. |
| ¹³C Aromatic Signals | 4 signals. | 6 signals. | All six aromatic carbons are unique due to the lack of a symmetry plane. |
| ¹³C Methoxy Signals | 1 signal (~55 ppm). | 2 signals. | The two methoxy carbons are non-equivalent. |
This direct comparison illustrates the power of NMR spectroscopy. The simple, high-symmetry signal pattern expected for the 3,5-isomer is fundamentally different from the more complex, asymmetric pattern expected for the 3,4-isomer. This allows for unambiguous differentiation, a critical step in quality control and characterization.
Part 3: Experimental Protocols
The following are generalized protocols for acquiring the data discussed. Instrument parameters should be optimized for the specific equipment used.
3.1 High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Analysis: Infuse the sample solution directly into the electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and its corresponding [M+H+2]⁺ isotope peak. Compare the measured mass and isotopic distribution to the theoretical values for C₁₀H₁₂ClNO₃.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum (e.g., ATR correction) and identify the key vibrational bands corresponding to the functional groups.
3.3 NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover ~0-12 ppm.
-
Use a 30° pulse and a relaxation delay of at least 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover ~0-200 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H signals and assign all peaks.
Conclusion
The structural confirmation of this compound is robustly achieved through the logical integration of mass spectrometry, infrared spectroscopy, and NMR spectroscopy. MS confirms the elemental formula, IR identifies the essential functional groups, and NMR provides the definitive map of atomic connectivity. The high degree of symmetry in the target molecule provides a simple and highly characteristic NMR fingerprint. This guide demonstrates that by comparing this fingerprint against that of a plausible, non-symmetric isomer, one can achieve an exceptionally high level of confidence in the structural assignment, fulfilling the rigorous standards required in modern chemical research and development.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
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NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-N-(3,4-dimethoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-chloro-2-methylpropane. Retrieved from [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of intermediates is paramount to ensuring the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, a key building block in various synthetic pathways.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The comparative evaluation is supported by established principles of analytical chemistry and guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures to ensure scientific integrity and trustworthiness.[1][2][3]
The Analyte: this compound
Understanding the physicochemical properties of the target analyte is the cornerstone of developing a robust analytical method.
Chemical Structure:
Sources
Safety Operating Guide
Disposal Protocol for 2-chloro-N-(3,5-dimethoxyphenyl)acetamide: A Guide for Laboratory Professionals
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the "why" behind the procedure, building a self-validating system of laboratory safety.
Hazard Assessment & Characterization
Understanding the intrinsic hazards of a compound is the first step toward safe handling and disposal. This compound is a halogenated organic compound whose risks necessitate careful management. Its hazard profile, along with that of structurally related chloroacetamides, dictates the stringent disposal protocols outlined below.
Table 1: Properties and Hazard Summary for this compound
| Property | Information |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₂ClNO₃ |
| Molecular Weight | 229.66 g/mol [1] |
| Physical State | Solid[2] |
| GHS Hazard Classifications | Harmful if swallowed (Acute Toxicity, Oral)[1], Causes skin irritation[1], Causes serious eye damage[1], and May cause respiratory irritation[1]. |
| Hazards of Related Compounds | Similar chloroacetamides may cause an allergic skin reaction, are suspected of damaging fertility or the unborn child, and are harmful to aquatic life[3][4]. |
The presence of a carbon-chlorine bond classifies this compound as a halogenated organic , a critical designation for waste segregation[5]. Its potential as a skin, eye, and respiratory irritant, combined with the reproductive toxicity associated with its chemical class, underscores the need to prevent any release into the environment or exposure to personnel[1][3][4].
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for any purpose, including disposal, the following minimum PPE is mandatory. This equipment is selected to create a barrier against the specific hazards identified in Section 1.
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations (29 CFR 1910.133) to protect against dust particles and potential splashes[6].
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact[3][4][6]. Contaminated gloves must be disposed of as hazardous waste[7].
-
Body Protection : A lab coat or other appropriate protective clothing must be worn to minimize skin contact[6][8]. Do not take contaminated work clothes home[8].
-
Respiratory Protection : All handling of solid this compound that could generate dust must be performed in a certified chemical fume hood to maintain low airborne concentrations[6]. This is crucial to prevent respiratory irritation[1].
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions[6]. As a halogenated organic compound, this compound has a specific disposal pathway.
The following workflow diagram illustrates the critical decision-making process for segregating this chemical waste.
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Personal protective equipment for handling 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
Operational Guide: Safe Handling of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide
This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols. As a Senior Application Scientist, my objective is to offer not just a set of rules, but a procedural logic that empowers researchers to manage risks effectively. The protocols herein are designed to be self-validating, ensuring a robust safety culture in your laboratory environment.
Hazard Assessment & Risk Mitigation
Understanding the intrinsic hazards of a chemical is the foundational step in developing a safe handling protocol. This compound is an organic compound for which specific toxicological data is limited; therefore, we must extrapolate from its GHS (Globally Harmonized System) classification and the known hazards of related acetamide compounds.[1]
The primary risks associated with this compound are acute toxicity and irritation.[2] The causality for the stringent PPE requirements outlined below stems directly from this hazard profile.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Rationale for Precaution |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2] | Danger | Prevents accidental ingestion through contaminated hands or surfaces. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2] | Warning | Mandates the use of chemically resistant gloves and protective clothing. |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage[2] | Danger | Requires sealed eye protection to prevent contact with dust or splashes, which could lead to irreversible eye damage. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[2] | Warning | Necessitates the use of engineering controls (fume hood) and, in specific scenarios, respiratory protection. |
The Core Protection Protocol: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a tailored response to the specific hazards identified. The following table details the minimum required PPE for handling this compound in solid (powder) form.
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Eye & Face Protection | Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU).[3] | The risk of "serious eye damage" (H318) makes standard safety glasses insufficient.[2] Goggles must form a seal around the eyes. For large-scale operations or where splashing is likely, a full-face shield should be worn in addition to goggles.[4] |
| Skin Protection: Gloves | Nitrile gloves (double-gloved). | While nitrile gloves offer good protection for incidental contact, chlorinated organic compounds can have variable breakthrough times.[4][5] Double-gloving provides an additional layer of safety against tears or rapid permeation. Always inspect gloves for damage before use and remove them using the proper technique to avoid contaminating your skin.[6][7] |
| Skin Protection: Clothing | Fully-buttoned laboratory coat. Long pants and closed-toe shoes.[7][8] | A lab coat protects against incidental skin contact from spills.[3] Closed-toe shoes are mandatory to protect feet from spills.[8] |
| Respiratory Protection | Generally not required when handled within a certified chemical fume hood. | All handling of the solid chemical that may generate dust must be performed in a chemical fume hood to minimize inhalation exposure.[8][9] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with particulate filters (or as determined by a safety professional) is required.[3][9][10] |
Procedural Blueprint: From Lab Bench to Disposal
Safe handling is a process. The following workflows provide step-by-step guidance to minimize exposure at every stage.
Engineering Controls: The First Line of Defense
Your primary barrier against exposure is not PPE, but proper engineering controls.
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound must be conducted inside a properly functioning and certified chemical fume hood.[7] This contains dust and vapors at the source.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[3][9]
-
Safety Stations: Know the location of and verify the functionality of the nearest safety shower and eyewash station before beginning work.[9]
Step-by-Step Safe Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the handling procedure. Cover the work surface with absorbent, disposable bench paper.
-
PPE Donning: Don all required PPE according to the sequence outlined in the diagram below.
-
Weighing & Transfer:
-
Carefully open the container in the fume hood to avoid creating airborne dust.
-
Use a spatula to transfer the solid. Avoid scooping actions that could aerosolize the powder.
-
Weigh the material in a tared container. If weighing outside the hood (e.g., on an analytical balance), use a sealed container to transport the chemical.
-
-
Post-Handling:
-
Tightly seal the main chemical container.
-
Decontaminate the spatula and any other equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Wipe down the work surface within the fume hood.
-
-
PPE Doffing: Remove PPE in the correct order (see diagram below) to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]
PPE Donning and Doffing Sequence
The order in which you don and doff PPE is critical to prevent the transfer of contaminants to your skin and clothing.
Caption: PPE Donning and Doffing Workflow.
Contingency Planning: Emergency & Disposal Protocols
Preparedness is paramount. These protocols outline immediate actions for spills, exposures, and waste disposal.
Spill Management
For small spills of solid this compound:
Caption: Chemical Spill Response Plan.
Exposure Response
Immediate action is critical to mitigate harm.
Table 3: First Aid and Exposure Response
| Exposure Route | Immediate Action |
|---|---|
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[9][12] Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[13] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[11][13] Seek immediate medical attention. |
Waste Disposal
Chemical waste must be handled with the same care as the parent chemical.
-
Solid Waste: All unused this compound and any materials contaminated with it (e.g., bench paper, used gloves, spill cleanup debris) must be collected in a clearly labeled, sealed hazardous waste container.[11][14]
-
Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name.
-
Disposal: The waste must be disposed of through your institution's approved hazardous waste management program.[12][14] Do not dispose of this chemical down the drain or in regular trash.[13]
References
-
New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2303719, this compound. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2303715, 2-chloro-N-(3,4-dimethoxyphenyl)acetamide. Retrieved from [Link]
-
Eurofins. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

